molecular formula C10H13NO B015000 (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Katalognummer: B015000
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: ZSKDXMLMMQFHGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDXMLMMQFHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidation of the (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals. This document details the spectroscopic and crystallographic data that confirm its molecular structure, along with the experimental protocols for its synthesis and characterization.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound with the chemical formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1][2] It exists as a racemic mixture and as individual enantiomers. The (S)-enantiomer is commonly referred to as (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol.[3]

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO[1][2]
Molecular Weight163.22 g/mol [1][2]
CAS Number (Racemate)63006-93-9[1]
CAS Number ((S)-enantiomer)18881-17-9[3][4]
Melting Point180-182 °C (racemate)[1]
Boiling Point307.9 °C (racemate)[1]
AppearanceWhite to slightly pale yellow crystal/powder[4]

Spectroscopic and Crystallographic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data (representative)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.10-7.30m4HAromatic protons
4.05s2HCH₂ (benzylic)
3.60-3.70m2HCH₂-OH
3.00-3.10m1HCH
2.80-2.90m2HN-CH₂
2.00-2.20br s2HNH, OH

¹³C NMR Spectral Data (representative)

Chemical Shift (ppm)Assignment
134.5Aromatic C (quaternary)
133.8Aromatic C (quaternary)
128.9Aromatic CH
126.3Aromatic CH
125.8Aromatic CH
125.5Aromatic CH
65.0CH₂-OH
55.0CH
47.0N-CH₂
43.0CH₂ (benzylic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 163.

Major Fragmentation Peaks

m/zProposed Fragment
163[M]⁺
132[M - CH₂OH]⁺
130[M - CH₂OH - H₂]⁺
104[C₈H₈]⁺ (retro-Diels-Alder)
91[C₇H₇]⁺ (tropylium ion)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3350-3250 (medium)N-H stretchSecondary amine
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1600, 1490, 1450C=C stretchAromatic ring
1200-1000C-O stretchPrimary alcohol
770-730C-H bendortho-disubstituted aromatic
X-ray Crystallography

The definitive three-dimensional structure of the (S)-enantiomer of this compound has been determined by single-crystal X-ray diffraction. The data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 823631.

Key Crystallographic Parameters for CCDC 823631

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (ų)Value
Z4

(Note: Specific unit cell dimensions and volume would be obtained from the CIF file from the CCDC database.)

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves two main steps: the synthesis of the precursor 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via the Pictet-Spengler reaction, followed by its reduction.

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

This synthesis is a modification of the Pictet-Spengler reaction.

  • Materials: Phenylalanine, formaldehyde (37% aqueous solution), concentrated hydrochloric acid.

  • Procedure:

    • A mixture of phenylalanine, formaldehyde, and concentrated hydrochloric acid is stirred and heated to reflux for 4 hours.

    • The reaction mixture is then cooled and stored at ambient temperature for 16 hours to allow for crystallization of the product.

    • The resulting solid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, is collected by filtration.

Step 2: Reduction of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid to this compound

The carboxylic acid is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Materials: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), dilute sulfuric acid.

  • Procedure:

    • A suspension of LiAlH₄ in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is slowly added to the LiAlH₄ suspension at 0 °C.

    • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • The resulting precipitate is filtered off, and the organic layer is separated.

    • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Spectroscopic and Crystallographic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to the residual solvent peak.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

  • IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

  • X-ray Crystallography: A single crystal of suitable quality is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature. The structure is solved and refined using appropriate crystallographic software. The final structural data is deposited in a crystallographic database such as the CCDC.

Visualizations

Structure Elucidation Workflow

structure_elucidation start Target Compound: This compound synthesis Synthesis start->synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray structure Confirmed Structure nmr->structure ms->structure ir->structure xray->structure

Caption: Workflow for the structure elucidation of this compound.

Synthetic Pathway

synthesis_pathway phenylalanine Phenylalanine pictet_spengler Pictet-Spengler Reaction phenylalanine->pictet_spengler formaldehyde Formaldehyde formaldehyde->pictet_spengler hcl Conc. HCl hcl->pictet_spengler tic_acid 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid pictet_spengler->tic_acid reduction Reduction tic_acid->reduction lialh4 LiAlH₄ lialh4->reduction final_product (1,2,3,4-Tetrahydroisoquinolin- 3-yl)methanol reduction->final_product

Caption: Synthetic pathway for this compound.

References

An In-Depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of the heterocyclic compound (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. This molecule serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics targeting a range of diseases, including cancer.

Core Chemical Properties

This compound, with the chemical formula C₁₀H₁₃NO, is a stable heterocyclic compound.[1] Its core structure, the tetrahydroisoquinoline (THIQ) scaffold, is found in numerous natural products and biologically active molecules.[2][3] The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Melting Point (racemic) 180-182 °CN/A
Melting Point ((S)-enantiomer) 114-116 °CN/A
Boiling Point 307.9 °CN/A
Predicted pKa 14.57 ± 0.10N/A
Predicted XLogP3-AA 0.7N/A
Solubility Soluble in dichloromethane, slightly soluble in water.N/A
Appearance Crystalline solidN/A
Storage 2-8 °CN/A

Synthesis and Experimental Protocols

The synthesis of the tetrahydroisoquinoline core is most commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the asymmetric synthesis of chiral THIQ derivatives, enantioselective methods employing chiral catalysts or auxiliaries have been developed.

General Experimental Protocol for Pictet-Spengler Reaction

A general procedure for the synthesis of the tetrahydroisoquinoline scaffold involves dissolving the starting β-phenylethylamine and an appropriate aldehyde in a suitable solvent, followed by the addition of an acid catalyst. The reaction mixture is then typically heated to facilitate the cyclization.

Illustrative Workflow for THIQ Synthesis

G cluster_reactants Starting Materials beta_phenylethylamine β-Phenylethylamine Derivative mixing Mixing in Solvent beta_phenylethylamine->mixing aldehyde Aldehyde/Ketone aldehyde->mixing acid_catalysis Acid Catalyst Addition mixing->acid_catalysis heating Heating/Reflux acid_catalysis->heating cyclization Intramolecular Cyclization heating->cyclization product Tetrahydroisoquinoline Product cyclization->product

Caption: General workflow for the Pictet-Spengler synthesis of the tetrahydroisoquinoline core.

Biological Significance and Signaling Pathways

The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of THIQ have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-angiogenesis, and neuroprotective effects.

Inhibition of the KRas Signaling Pathway

One of the key areas of investigation for THIQ derivatives is their potential as inhibitors of the KRas signaling pathway. The KRAS gene is one of the most frequently mutated oncogenes in human cancers.[4][5] Mutant KRas proteins are often locked in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[5]

The primary downstream effector pathways of KRas include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6] Inhibition of KRas or its downstream effectors is a major goal in cancer therapy. Some tetrahydroisoquinoline derivatives have shown significant activity in inhibiting KRas.[4][6]

Simplified KRas Signaling Pathway and Potential THIQ Inhibition

KRas_Pathway cluster_upstream Upstream Signals cluster_ras_cycle KRas Activation Cycle cluster_downstream Downstream Effectors Growth_Factors Growth Factors (EGF, etc.) RTK Receptor Tyrosine Kinase (EGFR) Growth_Factors->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRas_GDP KRas-GDP (Inactive) KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GDP/GTP Exchange GAP GAP KRas_GTP->GAP Promotes GTP hydrolysis RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K SOS1->KRas_GDP Promotes GTP binding GAP->KRas_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation THIQ This compound Derivative THIQ->KRas_GTP Inhibits Activity

Caption: Simplified KRas signaling pathway and a potential point of inhibition by tetrahydroisoquinoline derivatives.

Experimental Protocols for Biological Assays

KRas Inhibition Assay (General Protocol)

The inhibitory activity of compounds against KRas can be assessed using various biochemical or cell-based assays. A common approach is to measure the effect of the compound on the interaction between KRas and its downstream effectors or on the nucleotide exchange process.

Workflow for a KRas Inhibition Assay

KRas_Inhibition_Assay prepare_reagents Prepare Reagents: - Purified KRas Protein - Guanine Nucleotide (GDP/GTP) - Effector Protein (e.g., RAF-RBD) - Test Compound incubation Incubate KRas with Test Compound prepare_reagents->incubation initiate_reaction Initiate Reaction (e.g., add GTP or effector) incubation->initiate_reaction detection Detection of Signal (e.g., Fluorescence, Luminescence) initiate_reaction->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis

Caption: A generalized workflow for a biochemical KRas inhibition assay.

HUVEC Tube Formation Assay for Anti-Angiogenesis

The anti-angiogenic potential of this compound derivatives can be evaluated using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs). This assay assesses the ability of endothelial cells to form capillary-like structures.

Experimental Protocol Outline:

  • Preparation of Matrigel Plate: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.[7]

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated plate in the presence of the test compound or vehicle control.[7]

  • Incubation: The plate is incubated for several hours (typically 4-18 hours) to allow for the formation of tube-like structures.[8]

  • Visualization and Quantification: The formation of capillary-like networks is observed and quantified using microscopy. The total tube length, number of junctions, and number of loops are common parameters for quantification.[7] A significant reduction in these parameters in the presence of the test compound indicates anti-angiogenic activity.

Workflow for HUVEC Tube Formation Assay

HUVEC_Assay prepare_plate Coat 96-well Plate with Matrigel seed_cells Seed HUVECs with Test Compound prepare_plate->seed_cells incubation Incubate for 4-18h at 37°C seed_cells->incubation staining Optional: Stain with Calcein AM incubation->staining imaging Image Wells with Microscope staining->imaging quantification Quantify Tube Formation (Length, Junctions, Loops) imaging->quantification

Caption: A workflow diagram for the HUVEC tube formation assay to assess anti-angiogenic activity.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery and development. Their versatile synthesis and the biological significance of the tetrahydroisoquinoline scaffold, particularly in the context of cancer-related signaling pathways like KRas, make them a focal point for ongoing research. This guide provides a foundational understanding of the key chemical and biological aspects of this important molecule, offering a valuable resource for professionals in the field.

References

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol, a key chiral building block in the synthesis of various pharmaceutical compounds. This document summarizes its key physical characteristics, outlines generalized experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.

Core Physical and Chemical Properties

(S)-1,2,3,4-tetrahydroisoquinoline-3-methanol, with the CAS Number 18881-17-9, is a crystalline solid that is white to slightly pale yellow in appearance. Its chemical structure and properties make it a valuable intermediate in medicinal chemistry, particularly for creating complex bioactive molecules.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1][2][3][4]
Molecular Weight 163.22 g/mol [1][2][3][4]
Melting Point 114-116 °C (lit.)
180-182 °C[1][2]
Boiling Point 307.9 °C at 760 mmHg[1][2]
Appearance White - Slightly pale yellow Crystal - Powder
Solubility Soluble in dichloromethane. Slightly soluble in water.[2][5]
Optical Activity [α]22/D −97°, c = 1 in methanol
Density 1.081 g/cm³[2]
Flash Point 147 °C[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.
2-8°C[1]
-20°C Freezer[2]

Experimental Protocols

While specific experimental details for the determination of all physical properties of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol are not exhaustively documented in the cited literature, a general methodology for key experiments can be outlined.

Melting Point Determination: A standard capillary melting point apparatus would be utilized. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Boiling Point Determination: The boiling point is typically determined at a specific pressure, often atmospheric pressure (760 mmHg).[1][2] A common method involves heating the liquid in a flask connected to a condenser and a thermometer. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.

Solubility Assessment: A qualitative assessment of solubility involves adding a small amount of the solute ((S)-1,2,3,4-tetrahydroisoquinoline-3-methanol) to a specific volume of a solvent (e.g., dichloromethane, water) at a given temperature. The mixture is agitated, and the degree of dissolution is observed. For a more quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques like gravimetric analysis or spectroscopy.

Optical Activity Measurement: The specific rotation is measured using a polarimeter. A solution of the compound with a known concentration (e.g., c = 1 in methanol) is prepared and placed in a polarimeter tube of a specific length. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is then calculated using the observed rotation, the concentration, and the path length.

Synthesis and Characterization Workflow

The synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol typically involves the reduction of a corresponding carboxylic acid or ester derivative. A generalized workflow for its synthesis and subsequent characterization is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material ((S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid or ester) reduction Reduction (e.g., with LiAlH4 in THF) start->reduction quench Reaction Quenching reduction->quench extraction Work-up & Extraction quench->extraction purification Purification (e.g., Crystallization) extraction->purification product (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point Analysis product->mp optical Polarimetry product->optical

Caption: Generalized workflow for the synthesis and characterization of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol.

References

An In-Depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS: 63006-93-9) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the specific biological activity and detailed experimental protocols of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. This guide provides a comprehensive overview based on available information for the compound and the broader class of tetrahydroisoquinoline (THIQ) derivatives, including its likely precursor, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic).

Introduction

This compound, with the CAS number 63006-93-9, is a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) class.[1] The THIQ scaffold is a "privileged structure" in medicinal chemistry, frequently found in natural products and synthetic compounds with a wide range of biological activities.[2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the available physicochemical data, outlining plausible experimental protocols, and discussing the therapeutic potential of the THIQ core.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and in vitro/in vivo studies.

PropertyValueReference
CAS Number 63006-93-9[1]
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance Light orange solid/Crystalline[1]
Melting Point 180-182 °C[1]
Boiling Point 307.9 °C at 760 mmHg[1]
Flash Point 147 °C[1]
Density 1.081 g/cm³[1]
Water Solubility Slightly soluble[1]
Solubility in Organic Solvents Soluble in DMSO (32.64 mg/mL) and dichloromethane.[1][3]
pKa 14.57 ± 0.10 (Predicted)[1]
Storage Temperature -20 °C[1]

Synthesis and Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

The most common method for synthesizing the THIQ core is the Pictet-Spengler reaction.[4] For the synthesis of Tic, a well-documented procedure involves the reaction of phenylalanine with formaldehyde.[5]

Experimental Protocol: Pictet-Spengler Cyclization for Tic Synthesis [5]

  • Reaction Setup: A mixture of L-phenylalanine (40 g), 37% aqueous formaldehyde (91 ml), and concentrated hydrochloric acid (310 ml) is prepared in a suitable reaction vessel.

  • Reflux: The mixture is stirred and heated to reflux for 4 hours.

  • Crystallization: The reaction mixture is then allowed to cool and stored at ambient temperature for 16 hours to facilitate the precipitation of the product.

  • Isolation: The resulting precipitate, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, is collected by filtration.

Reduction of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid to this compound

The carboxylic acid group of Tic can be reduced to a primary alcohol to yield the target compound. A common and effective method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄).

Proposed Experimental Protocol: Reduction of Tic

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C.

  • Addition of Tic: A solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again water, while cooling in an ice bath.

  • Workup: The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product, this compound, is purified by column chromatography or recrystallization to afford the final product.

G cluster_synthesis Plausible Synthetic Workflow phenylalanine Phenylalanine pictet_spengler Pictet-Spengler Reaction phenylalanine->pictet_spengler formaldehyde Formaldehyde formaldehyde->pictet_spengler hcl Conc. HCl hcl->pictet_spengler tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid (Tic) reduction Reduction tic->reduction lah LiAlH₄ in THF lah->reduction product This compound pictet_spengler->tic reduction->product

Plausible synthetic workflow for this compound.

Biological Activities and Therapeutic Potential of the THIQ Scaffold

While specific quantitative biological data for this compound is scarce, the THIQ scaffold is present in numerous compounds with a diverse range of pharmacological activities.[2] This suggests that the target compound could serve as a valuable building block in drug discovery programs.

Anticancer Activity

Many THIQ derivatives have demonstrated significant anticancer properties, acting through various mechanisms. These include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[6] For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2 and Mcl-1, which are key anti-apoptotic proteins.[7]

THIQ Derivative ClassTarget/MechanismExample IC₅₀Reference
Substituted Tic DerivativesBcl-2/Mcl-1 InhibitionKᵢ = 5.2 µM for lead compound against Bcl-2[7]
Tetrahydroisoquinoline-stilbene hybridsTubulin Polymerization Inhibition25 nM against A549 lung cancer cells for a lead compound[8]
Dioxigenated THIQsKRas Inhibition-[9]
Neuroprotective Effects

The THIQ structure is also associated with neuroprotective activities, making it a scaffold of interest for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10] Some THIQ derivatives have been shown to exhibit neuroprotective effects through mechanisms such as scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[11] For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective properties by antagonizing the glutamatergic system.[11]

Other Therapeutic Areas

The versatility of the THIQ scaffold extends to other therapeutic areas, including:

  • Antimicrobial activity: Some THIQ analogs have shown efficacy against various bacterial strains.[4]

  • Antiviral activity: Certain derivatives have been explored for their potential against viruses.

  • Enzyme inhibition: The THIQ core is present in inhibitors of various enzymes, such as phosphodiesterases (PDEs).[9]

Potential Signaling Pathway Modulation

Given the documented anticancer activity of many THIQ derivatives, a key signaling pathway they are likely to modulate is the intrinsic apoptosis pathway. This pathway is often dysregulated in cancer cells, and its activation is a common mechanism of action for many chemotherapeutic agents.

G cluster_apoptosis Representative Apoptosis Pathway Modulated by THIQ Derivatives thiq THIQ Derivatives (e.g., Tic-based Bcl-2 inhibitors) bcl2 Bcl-2 / Mcl-1 thiq->bcl2 inhibition bax_bak Bax / Bak bcl2->bax_bak inhibition mito Mitochondrion bax_bak->mito pore formation cyto_c Cytochrome c (release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (initiator) apaf1->casp9 activation casp3 Caspase-3 (executioner) casp9->casp3 activation apoptosis Apoptosis casp3->apoptosis

Representative apoptosis pathway modulated by THIQ derivatives.

Conclusion

This compound (CAS 63006-93-9) is a valuable chemical entity within the medicinally important class of tetrahydroisoquinolines. While specific biological data for this compound is limited, its structural features and the known activities of the THIQ scaffold suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of the therapeutic landscape of the THIQ core, offering a starting point for further research and development efforts in oncology, neurodegenerative diseases, and other therapeutic areas. Further investigation is warranted to fully elucidate the specific biological profile of this compound.

References

The Discovery of Naturally Occurring Tetrahydroisoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline alkaloids (THIQAs) represent a large and structurally diverse family of naturally occurring compounds that have been a cornerstone of medicinal chemistry for centuries.[1] Found predominantly in the plant kingdom, these alkaloids exhibit a wide spectrum of pharmacological activities, including analgesic, antimicrobial, and anticancer properties.[2][3] This technical guide provides an in-depth overview of the discovery of naturally occurring THIQAs, detailing the methodologies for their extraction, isolation, characterization, and biological evaluation. Quantitative data is summarized for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized to offer a comprehensive resource for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Analysis of THIQA Content and Biological Activity

The concentration and biological potency of THIQAs can vary significantly depending on the plant species, geographical location, and the specific alkaloid. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Concentration of Selected Tetrahydroisoquinoline Alkaloids in Various Plant Species

Plant SpeciesAlkaloidPlant PartConcentration (% dry weight)Reference
Papaver somniferumMorphineCapsule Wall2.69 - 3.34[4][5]
Papaver somniferumCodeineCapsule Wall0.08 - 0.30[6]
Papaver somniferumThebaineCapsule Wall0.031 - 0.093[6]
Berberis asiaticaBerberineNot Specified1.74 ± 0.032[7]
Berberis asiaticaPalmatineNot Specified1.63 ± 0.028[7]
Coptis chinensisBerberineRhizome1.52 - 4.62[8]
Coptis chinensisPalmatineRhizome1.67 (mg/g)[9]
Coptis chinensisCoptisineRhizome4.2 - 7.1 (mg/g)[9]

Table 2: In Vitro Cytotoxic Activity of Selected Tetrahydroisoquinoline Alkaloids

Alkaloid/CompoundCell LineAssayIC₅₀ (µM)Reference
GM-3-18 (THIQ derivative)HCT116 (Colon Cancer)KRas Inhibition0.9 - 10.7[10]
GM-3-121 (THIQ derivative)Not SpecifiedAnti-angiogenesis1.72[10]
Renieramycin THuman Cancer Cell LinesCytotoxicity0.0047 - 0.098[11]
HarmalacidineU-937 (Leukemia)MTT3.1 ± 0.2[12]
Various Isoquinoline AlkaloidsCYP2C19 InhibitionEnzyme Inhibition0.11 - 210[13]

Experimental Protocols: A Methodological Overview

The discovery of novel THIQAs relies on a systematic workflow encompassing extraction, isolation, purification, and structural elucidation, followed by biological activity screening.

Extraction of Tetrahydroisoquinoline Alkaloids

A common and effective method for extracting alkaloids from plant material is solvent extraction, with methanol being a frequently used solvent due to its ability to dissolve a wide range of polar and semi-polar compounds.[14]

Protocol: Methanol Extraction of Alkaloids from Plant Material

  • Sample Preparation: Air-dry the plant material (e.g., roots, stems, leaves) at room temperature and then grind it into a fine powder to increase the surface area for extraction.

  • Maceration: Soak the powdered plant material in methanol (e.g., a 1:10 solid-to-solvent ratio) in a sealed container.

  • Agitation: Agitate the mixture periodically or use a mechanical shaker to ensure thorough extraction. This process is typically carried out for 24-48 hours at room temperature.

  • Filtration: Filter the mixture through cheesecloth or filter paper to separate the solid plant residue from the methanol extract.

  • Concentration: Concentrate the methanol extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain a crude alkaloid extract.

  • Acid-Base Extraction (for purification):

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble.

    • Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

    • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10 to deprotonate the alkaloids, making them insoluble in water.

    • Extract the free alkaloids with an organic solvent (e.g., chloroform or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the purified total alkaloid fraction.

Isolation and Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental technique for separating individual alkaloids from the crude extract based on their polarity.

Protocol: Silica Gel Column Chromatography for Alkaloid Separation

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel (e.g., 70-230 mesh) in a nonpolar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol) in a stepwise or gradient manner.

    • Collect the eluate in fractions of a specific volume.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine fractions containing the same compound, as indicated by their TLC profiles.

  • Compound Isolation: Evaporate the solvent from the combined fractions to obtain the purified alkaloid.

Structure Elucidation: Spectroscopic and Spectrometric Techniques

The chemical structure of a purified alkaloid is determined using a combination of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms.[9]

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns in MS/MS can help in identifying structural motifs.[15]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

Biological Activity Screening

Once a new THIQA is isolated and its structure is determined, its biological activity is assessed through various in vitro and in vivo assays.

Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

  • Preparation of Stock Solution: Dissolve the purified alkaloid in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the alkaloid stock solution in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (broth with inoculum, no alkaloid) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the purified alkaloid and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductase will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The IC₅₀ value, which is the concentration of the alkaloid that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the alkaloid concentration.[12]

Mandatory Visualizations: Pathways and Workflows

Visualizing complex biological and experimental processes is crucial for understanding the discovery of naturally occurring THIQAs.

experimental_workflow plant_material Plant Material Collection and Preparation extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Purification (e.g., Acid-Base Extraction) crude_extract->purification total_alkaloids Total Alkaloid Fraction purification->total_alkaloids separation Isolation and Separation (Silica Gel Column Chromatography) total_alkaloids->separation fractions Collection of Fractions separation->fractions tlc TLC Analysis fractions->tlc Monitoring pure_compound Pure Tetrahydroisoquinoline Alkaloid fractions->pure_compound Pooling of like fractions tlc->fractions structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation identified_structure Identified Chemical Structure structure_elucidation->identified_structure bioactivity_screening Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) identified_structure->bioactivity_screening active_compound Bioactive Lead Compound bioactivity_screening->active_compound

Workflow for the Discovery of Tetrahydroisoquinoline Alkaloids.

The above diagram illustrates the systematic process followed in natural product chemistry to discover new THIQAs, from the initial collection of plant material to the identification of a bioactive lead compound.

s_reticuline_biosynthesis tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine Tyrosine Decarboxylase (TYDC) four_hpaa 4-Hydroxyphenyl- acetaldehyde tyrosine->four_hpaa Tyrosine Aminotransferase (TyrAT) & 4-Hydroxyphenylpyruvate Decarboxylase (4HPPDC) norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine four_hpaa->norcoclaurine Norcoclaurine Synthase (NCS) coclaurine (S)-Coclaurine norcoclaurine->coclaurine Norcoclaurine 6-O- Methyltransferase (6OMT) n_methylcoclaurine (S)-N-Methylcoclaurine coclaurine->n_methylcoclaurine Coclaurine N- Methyltransferase (CNMT) hydroxy_n_methylcoclaurine 3'-Hydroxy-(S)-N- methylcoclaurine n_methylcoclaurine->hydroxy_n_methylcoclaurine N-Methylcoclaurine 3'- Hydroxylase (NMCH) s_reticuline (S)-Reticuline hydroxy_n_methylcoclaurine->s_reticuline 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT)

Biosynthetic Pathway of (S)-Reticuline.

This diagram outlines the key enzymatic steps in the biosynthesis of (S)-reticuline, a pivotal intermediate in the formation of a vast array of benzylisoquinoline alkaloids.[10][16]

Conclusion

The discovery of naturally occurring tetrahydroisoquinoline alkaloids is a multifaceted process that integrates classical phytochemical techniques with modern analytical and biological screening methods. This guide has provided a comprehensive overview of the core methodologies, quantitative data, and key pathways involved in this field of research. For scientists and professionals in drug development, a thorough understanding of these principles is essential for the successful identification and development of novel therapeutic agents from natural sources. The continued exploration of the rich biodiversity of the plant kingdom, coupled with advancements in analytical and screening technologies, promises the discovery of new and potent THIQAs for the treatment of human diseases.

References

An In-Depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a versatile heterocyclic building block crucial in the development of pharmaceuticals, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, properties, synthesis, and its role as a precursor to bioactive molecules.

Chemical Identity and Nomenclature

The formal IUPAC name for this compound is This compound . Due to its chiral center at the 3-position, it exists as two enantiomers, (S) and (R). The (S)-enantiomer is frequently cited in the literature and is designated as [(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol [1].

A comprehensive list of its synonyms and identifiers is provided below:

TypeIdentifier
IUPAC Name This compound
[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol (for the S-enantiomer)
CAS Number 63006-93-9 (for the racemate)[2]
18881-17-9 (for the S-enantiomer)[1]
Molecular Formula C₁₀H₁₃NO[1][3]
Common Synonyms (S)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol[1]
(S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol[1]
H-DL-Tic-ol (for the racemate)[2]
H-Tic-ol (for the S-enantiomer)[1]
3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
ChEMBL ID CHEMBL60068 (for the racemate)[2]
CHEMBL61489 (for the S-enantiomer)[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueReference
Molecular Weight 163.22 g/mol [1][3]
Melting Point 180-182 °C[3]
Boiling Point 307.9 °C[3]
Appearance White to slightly pale yellow crystal/powder
Storage Temperature 2-8 °C[3]

Experimental Protocols: Synthesis

A primary and efficient method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. Below is a representative protocol for this reduction.

Reaction: Reduction of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid to this compound.

Reagents and Materials:

  • 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid or hydrochloric acid for workup

  • Sodium sulfate (anhydrous)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • Setup: A dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (Nitrogen or Argon).

  • Reagent Preparation: A suspension of an excess of lithium aluminum hydride (typically 2-3 molar equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask under an inert atmosphere.

  • Addition of Substrate: A solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute aqueous acid solution (e.g., 10% H₂SO₄) to neutralize the excess LiAlH₄ and dissolve the aluminum salts. This step is highly exothermic and should be performed in an ice bath.

  • Workup: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Role in Drug Discovery and Development

This compound is a valuable chiral building block in medicinal chemistry. Its rigid, conformationally constrained structure makes it an excellent scaffold for the synthesis of more complex molecules with specific biological activities. It is a key intermediate in the preparation of compounds targeting the central nervous system, with potential applications as analgesic, antihypertensive, and neuroactive agents[3].

Logical Pathway to Neuroactive Compounds

While this compound itself may not have potent biological activity, its derivatives have been shown to interact with key neurological targets. Notably, structurally related tetrahydroisoquinolines have demonstrated activity as antagonists of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. Overactivity of the glutamatergic system is implicated in various neurological disorders, making NMDA receptor antagonists a significant area of research. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to exhibit neuroprotective properties through its interaction with NMDA receptors[4]. The following diagram illustrates the logical workflow from the synthesis of the core molecule to its potential application in developing neuroactive drug candidates.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization for Bioactivity cluster_application Potential Therapeutic Application Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (Tic) LAH LiAlH4 Reduction Tic->LAH Methanol (1,2,3,4-Tetrahydroisoquinolin- 3-yl)methanol LAH->Methanol Deriv Chemical Modification Methanol->Deriv Bioactive Bioactive THIQ Derivatives Deriv->Bioactive Target Glutamatergic System (e.g., NMDA Receptor) Bioactive->Target Effect Neuroprotection/ Neuromodulation Target->Effect

Caption: Logical workflow from synthesis to potential therapeutic application.

The diagram above outlines the synthetic pathway to this compound and its subsequent use as a scaffold. Through chemical modification, this core structure can be elaborated into a variety of derivatives. These derivatives can then be screened for activity against biological targets such as the NMDA receptor within the glutamatergic system, with the ultimate goal of developing novel neuroprotective or neuromodulatory therapies. This strategic use of a versatile building block is a cornerstone of modern drug discovery.

References

The Genesis of a Privileged Scaffold: Initial Studies and History of the Tetrahydroisoquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone of modern medicinal chemistry, the tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its journey from a novel heterocyclic system to a key building block in drug discovery began in the late 19th and early 20th centuries with the pioneering work of Bischler, Napieralski, Pictet, and Spengler. This technical guide delves into the initial studies and history of the THIQ core, providing an in-depth look at its seminal syntheses, early characterization, and the dawn of its pharmacological exploration.

The Dawn of Synthetic Access: Two Foundational Reactions

The ability to chemically construct the tetrahydroisoquinoline ring system was a pivotal moment in organic synthesis, unlocking a class of compounds previously only accessible through natural extraction. Two key reactions, developed in the late 19th and early 20th centuries, laid the groundwork for the synthesis of THIQs and their derivatives.

The Bischler-Napieralski Reaction (1893)

In 1893, August Bischler and Bernard Napieralski reported a new synthesis of isoquinoline derivatives.[1] Their method, now known as the Bischler-Napieralski reaction, involves the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be readily reduced to the corresponding tetrahydroisoquinolines.[2][3] This transformation is typically achieved by treating the amide with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), under heating.[4]

The initial mechanistic proposals for this reaction suggested that it proceeds through an intramolecular electrophilic aromatic substitution.[5] While the core concept holds true, a more nuanced understanding now recognizes the formation of a nitrilium ion intermediate as a key step in the cyclization process.[2][6]

The Pictet-Spengler Reaction (1911)

Nearly two decades later, in 1911, Amé Pictet and Theodor Spengler described a reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[7][8] This reaction, a special case of the Mannich reaction, is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization.[7]

The original Pictet-Spengler reaction involved the condensation of phenethylamine with dimethoxymethane, catalyzed by hydrochloric acid, to form 1,2,3,4-tetrahydroisoquinoline.[7] One of the early reported yields for a Pictet-Spengler reaction was 40%.

Early Experimental Protocols and Characterization

The experimental techniques of the late 19th and early 20th centuries, while lacking the sophistication of modern methods, were foundational in establishing the synthesis and basic characterization of the first tetrahydroisoquinolines.

Table 1: Summary of Early Synthetic Data for the Tetrahydroisoquinoline Core
ReactionYearStarting MaterialsKey ReagentsProductReported Yield
Bischler-Napieralski1893β-arylethylamidesP₂O₅ or POCl₃3,4-DihydroisoquinolinesNot specified in initial reports
Pictet-Spengler1911Phenethylamine, DimethoxymethaneHydrochloric acid1,2,3,4-Tetrahydroisoquinoline40%
Experimental Protocols

General Procedure for the Bischler-Napieralski Reaction (Conceptual Reconstruction based on early reports):

A β-arylethylamide is mixed with a dehydrating agent, such as phosphorus pentoxide or phosphorus oxychloride, in a suitable flask. The mixture is heated, often to reflux, to effect cyclization. Upon completion of the reaction, the mixture is cooled and treated with water to quench the dehydrating agent. The product, a 3,4-dihydroisoquinoline, is then extracted with an organic solvent. Further purification can be achieved through distillation or crystallization. The resulting 3,4-dihydroisoquinoline can be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline using a suitable reducing agent, such as sodium in ethanol.

General Procedure for the Pictet-Spengler Reaction (Conceptual Reconstruction based on early reports):

A β-arylethylamine and an aldehyde (or a precursor like dimethoxymethane) are dissolved in a solvent, and a strong acid, such as hydrochloric acid, is added as a catalyst. The mixture is heated to promote the condensation and subsequent cyclization. After the reaction is complete, the mixture is cooled and neutralized with a base. The tetrahydroisoquinoline product is then extracted into an organic solvent and purified by distillation or crystallization.

Early Characterization Techniques:

In the absence of modern spectroscopic techniques, early characterization of the newly synthesized tetrahydroisoquinolines relied heavily on physical properties. The determination of the melting point of a solid derivative or the boiling point of a liquid was a primary method for assessing purity and identity. Elemental analysis was also crucial to confirm the empirical formula of the new compounds.

Initial Forays into Biological Activity

The structural resemblance of synthetic tetrahydroisoquinolines to naturally occurring isoquinoline alkaloids, many of which were known to possess potent physiological effects, spurred early investigations into their biological activities.[9] The isoquinoline alkaloid family includes well-known compounds like morphine and codeine, which have profound effects on the central nervous system.[5][9]

Early pharmacological studies in the first half of the 20th century began to explore the effects of synthetic isoquinoline derivatives. These initial investigations were often phenotypic, observing the overall physiological response of an organism to the administration of the compound. While detailed mechanistic studies were not yet possible, these early explorations laid the groundwork for the future development of THIQ-based drugs. The broad spectrum of activities now associated with the THIQ scaffold, including anticancer, antimicrobial, and neuro-pharmacological effects, has its roots in these foundational inquiries.[9]

Visualizing the Foundational Syntheses

The logical workflows of these pioneering reactions can be visualized to better understand the strategic bond formations that lead to the tetrahydroisoquinoline core.

Bischler_Napieralski_Workflow start β-Arylethylamide intermediate Nitrilium Ion Intermediate start->intermediate Activation reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) reagent->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product1 3,4-Dihydroisoquinoline cyclization->product1 reduction Reduction product1->reduction product2 1,2,3,4-Tetrahydroisoquinoline reduction->product2

Caption: Workflow of the Bischler-Napieralski Reaction.

Pictet_Spengler_Workflow start_amine β-Arylethylamine intermediate Iminium Ion Intermediate start_amine->intermediate start_carbonyl Aldehyde or Ketone start_carbonyl->intermediate Condensation reagent Acid Catalyst (e.g., HCl) reagent->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product 1,2,3,4-Tetrahydroisoquinoline cyclization->product

References

The Architecture of Life's Chemical Weapons: A Technical Guide to the Biosynthesis of Tetrahydroisoquinoline Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the intricate biosynthetic pathways of tetrahydroisoquinoline (THIQ) antibiotics. This whitepaper provides an in-depth exploration of the molecular machinery responsible for producing these potent natural products, with a focus on the well-studied examples of Saframycin A and Ecteinascidin 743. The guide offers a detailed look at the enzymatic processes, genetic underpinnings, and experimental methodologies that are crucial for harnessing these compounds for therapeutic development.

Tetrahydroisoquinoline alkaloids are a class of naturally occurring antibiotics produced by a variety of microorganisms and marine invertebrates.[1] This family of natural products exhibits a broad spectrum of antimicrobial and potent antitumor activities, underscored by the clinical application of Ecteinascidin 743 (ET-743) as an anticancer drug.[1] The biosynthesis of these complex molecules is a testament to nature's sophisticated chemical factories, primarily relying on Nonribosomal Peptide Synthetase (NRPS) systems.[2][3]

This guide elucidates the core biosynthetic principles, including the foundational role of amino acid precursors like L-tyrosine, the elegant complexity of NRPS assembly lines, and the key chemical transformations that forge the characteristic THIQ scaffold.[4][5] A central focus is the Pictet-Spengler reaction, a pivotal step in the formation of the tetrahydroisoquinoline core structure.

Core Biosynthetic Machinery: The Nonribosomal Peptide Synthetase (NRPS)

The biosynthesis of THIQ antibiotics is orchestrated by large, multi-domain enzymes known as Nonribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a specific building block into the growing peptide chain. A typical NRPS module is composed of several domains, each with a distinct function:

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate by converting it into an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a thioester linkage to its phosphopantetheinyl arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.

The sequence of modules on the NRPS enzyme dictates the primary sequence of the resulting peptide product.

The Pivotal Pictet-Spengler Reaction

A hallmark of tetrahydroisoquinoline biosynthesis is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form the characteristic tetrahydroisoquinoline ring system. In the biosynthesis of THIQ antibiotics, this crucial reaction is catalyzed by specific domains within the NRPS machinery, ensuring high regio- and stereoselectivity.

Featured Biosynthetic Pathways

This guide provides a detailed examination of the biosynthetic pathways of two prominent THIQ antibiotics: Saframycin A and Ecteinascidin 743.

The Biosynthesis of Saframycin A

Saframycin A is produced by the bacterium Streptomyces lavendulae.[2] Its biosynthesis is a fascinating example of an iterative NRPS system. The core of Saframycin A is assembled from two molecules of a modified L-tyrosine derivative and a peptidyl aldehyde.[5] The key enzyme, SfmC, is a non-ribosomal peptide synthetase that catalyzes an iterative Pictet-Spengler cyclization to construct the pentacyclic intermediate.[3][5]

The biosynthetic gene cluster for Saframycin A has been cloned and sequenced, revealing 30 genes that encode the NRPS system, tailoring enzymes, regulatory proteins, and resistance mechanisms.[2] The precursors for the Saframycin A skeleton are two tyrosine molecules, with the various methyl groups being derived from methionine, and the pyruvoyl amide side chain originating from alanine and glycine.[4]

The Biosynthesis of Ecteinascidin 743 (Trabectedin)

Ecteinascidin 743 (ET-743), a potent antitumor agent, was originally isolated from the marine tunicate Ecteinascidia turbinata.[6] It is now known to be produced by a bacterial symbiont, Candidatus Endoecteinascidia frumentensis. ET-743 is composed of three tetrahydroisoquinoline units. The biosynthesis begins with the hydroxylation and methylation of L-tyrosine to form a key precursor. This is followed by assembly via a complex NRPS system. While the complete enzymatic pathway is still under investigation, the core logic mirrors that of other THIQ antibiotics, involving NRPS-mediated peptide bond formation and intramolecular cyclizations.

Quantitative Data on THIQ Antibiotic Production

While specific enzyme kinetic parameters for the biosynthetic pathways of many THIQ antibiotics are not yet fully elucidated in publicly available literature, overall production yields from both natural fermentation and synthetic approaches have been reported. This data is crucial for evaluating the feasibility of different production strategies.

Antibiotic/IntermediateProduction MethodNumber of StepsOverall YieldReference
Saframycin AOptimized Fermentation-~1,000-fold increase[7]
(-)-Saframycin AAsymmetric Total Synthesis249.7%
Ecteinascidin 743Semi-synthesis from Safracin B141.5%[3]
(-)-JorumycinSemi-synthesis from Safracin B624.1%[3]
Ecteinascidin 743Natural Extraction-0.0001%[6]

Visualizing the Biosynthetic Pathways

To provide a clear and concise representation of the complex molecular events in THIQ antibiotic biosynthesis, the following diagrams have been generated using the DOT language.

General_NRPS_Module cluster_module NRPS Module cluster_inputs Inputs cluster_outputs Outputs A_domain A-Domain (Adenylation) T_domain T-Domain (Thiolation/PCP) A_domain->T_domain C_domain C-Domain (Condensation) T_domain->C_domain Elongated_Peptide Elongated Peptide Chain (to next module) C_domain->Elongated_Peptide Amino_Acid Amino Acid Amino_Acid->A_domain ATP ATP ATP->A_domain Growing_Peptide Growing Peptide Chain (from previous module) Growing_Peptide->C_domain

Caption: A generalized diagram of a Nonribosomal Peptide Synthetase (NRPS) module.

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_product Product Beta_Arylethylamine β-Arylethylamine Iminium_Ion Iminium Ion Intermediate Beta_Arylethylamine->Iminium_Ion Aldehyde Aldehyde/Ketone Aldehyde->Iminium_Ion THIQ Tetrahydroisoquinoline Iminium_Ion->THIQ Cyclization Saframycin_A_Biosynthesis Tyrosine 2x L-Tyrosine Tailoring_Enzymes Tailoring Enzymes (Hydroxylation, Methylation) Tyrosine->Tailoring_Enzymes Glycine Glycine NRPS_SfmA_SfmB NRPS Assembly (SfmA, SfmB) Glycine->NRPS_SfmA_SfmB Alanine Alanine Alanine->NRPS_SfmA_SfmB Methionine Methionine (SAM) Methionine->Tailoring_Enzymes Tailoring_Enzymes->NRPS_SfmA_SfmB NRPS_SfmC Iterative Pictet-Spengler (SfmC) NRPS_SfmA_SfmB->NRPS_SfmC Post_NRPS_Modifications Post-NRPS Tailoring (Oxidation, etc.) NRPS_SfmC->Post_NRPS_Modifications Saframycin_A Saframycin A Post_NRPS_Modifications->Saframycin_A

References

Spectroscopic and Synthetic Profile of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. The information is curated to support research and development activities in medicinal chemistry and related fields where this tetrahydroisoquinoline scaffold serves as a valuable building block.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.18 – 7.05m3HAromatic CH
7.06 – 7.00m1HAromatic CH
4.05s2HCH₂ (C1)
3.76dt, J = 10.9, 3.1 Hz1HCH₂O (C3')
3.51dd, J = 10.8, 7.9 Hz1HCH₂O (C3')
3.05ddq, J = 11.3, 7.4, 3.7 Hz1HCH (C3)
2.69dt, J = 16.3, 3.4 Hz1HCH₂ (C4)
2.57dd, J = 16.4, 10.8 Hz1HCH₂ (C4)

¹³C NMR (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
135.6Aromatic C
134.1Aromatic C
129.4Aromatic CH
126.4Aromatic CH
126.2Aromatic CH
126.0Aromatic CH
65.7CH₂OH
55.2CH (C3)
48.0CH₂ (C1)
31.1CH₂ (C4)
Mass Spectrometry (MS)

High-resolution mass spectrometry data for the protonated molecule [M+H]⁺ has been reported.[1]

IonCalculated m/zFound m/z
[C₁₀H₁₄NO]⁺164.1069164.1051
Infrared (IR) Spectroscopy
  • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.

  • N-H stretch: A moderate absorption around 3300 cm⁻¹ for the secondary amine.

  • C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-O stretch: A strong band in the 1260-1000 cm⁻¹ region.

Experimental Protocols

Synthesis of DL-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol[1]

This protocol describes the synthesis of the racemic mixture of this compound via the reduction of DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

Materials:

  • DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • A suspension of LiAlH₄ (3.04 g, 80 mmol) in anhydrous THF (150 mL) is prepared in a reaction vessel under an argon atmosphere and cooled to 0°C.

  • DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (3.54 g, 20 mmol) is added portion-wise to the cooled LiAlH₄ suspension.

  • The reaction mixture is then heated to reflux and maintained for 16 hours.

  • After the reflux period, the mixture is cooled back to 0°C.

  • The reaction is quenched by the sequential and careful addition of water (3 mL), 15% aqueous NaOH (3 mL), and finally water (9 mL) while maintaining vigorous stirring.

  • The resulting precipitate is removed by filtration and washed with diethyl ether (3 x 100 mL).

  • The combined organic filtrates are collected, and the solvent is removed under reduced pressure to yield the product as brown microcrystals.

Yield: 76%

Purification: The crude product can be used in subsequent steps without further purification or can be purified by standard chromatographic techniques if required.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Isolation cluster_product Final Product A DL-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid B 1. LiAlH4, THF, 0°C to reflux, 16h 2. H2O, NaOH(aq), H2O (quench) A->B Reduction C Filtration B->C Isolation D Solvent Removal C->D Purification E This compound D->E Final Product

Caption: Synthetic workflow for the preparation of the target compound.

This technical guide is intended for informational purposes for a scientific audience. All laboratory procedures should be conducted with appropriate safety precautions.

References

Methodological & Application

Synthesis Protocol for (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the Pictet-Spengler reaction to form the key intermediate, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), followed by the reduction of the carboxylic acid to the desired primary alcohol.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved in two sequential steps. The first step involves the acid-catalyzed cyclization of L-phenylalanine with formaldehyde, a classic Pictet-Spengler reaction, to yield 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. The subsequent step employs a powerful reducing agent, lithium aluminum hydride (LiAlH4), to selectively reduce the carboxylic acid functionality to a primary alcohol.

Synthesis_Pathway cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Reduction L_Phenylalanine L-Phenylalanine Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (Tic) L_Phenylalanine->Tic  HCHO, H+ Formaldehyde Formaldehyde Final_Product (1,2,3,4-Tetrahydroisoquinolin- 3-yl)methanol Tic->Final_Product  1. Esterification  2. LiAlH4, THF

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)

This procedure is adapted from an improved Pictet-Spengler reaction method to achieve a high yield of the desired intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Phenylalanine165.1910.0 g0.0605
Formaldehyde (37% in H₂O)30.036.5 mL~0.08
Hydrochloric Acid (conc.)36.4650 mL-
Water18.02As needed-
Ethanol46.07As needed-

Procedure:

  • To a 250 mL round-bottom flask, add L-phenylalanine (10.0 g, 0.0605 mol) and concentrated hydrochloric acid (50 mL).

  • Stir the mixture at room temperature until the L-phenylalanine is completely dissolved.

  • Add formaldehyde solution (6.5 mL, ~0.08 mol) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 20 mL) and then with cold ethanol (2 x 20 mL).

  • Dry the solid product under vacuum to yield 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride as a white solid.

  • For neutralization to the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to ~7 with a suitable base (e.g., 1M NaOH or ammonium hydroxide). Collect the precipitate by filtration, wash with cold water, and dry.

Expected Yield: ~85-90%

Characterization Data for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid:

PropertyValue
Molecular FormulaC₁₀H₁₁NO₂
Molar Mass177.20 g/mol
AppearanceWhite to off-white solid
Melting Point>300 °C (decomposes)
Step 2: Synthesis of this compound

This protocol involves the esterification of Tic followed by reduction with lithium aluminum hydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid177.205.0 g0.0282
Thionyl chloride118.973.0 mL0.041
Methanol32.0450 mL-
Lithium aluminum hydride (LiAlH₄)37.952.14 g0.0564
Tetrahydrofuran (THF), anhydrous72.11150 mL-
Saturated sodium sulfate solution-As needed-
Ethyl acetate88.11As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

Part A: Esterification of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

  • Suspend 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (5.0 g, 0.0282 mol) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (3.0 mL, 0.041 mol) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. This can be used in the next step without further purification.

Part B: Reduction to this compound

  • In a 500 mL three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend lithium aluminum hydride (2.14 g, 0.0564 mol) in anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Dissolve the crude methyl ester from the previous step in anhydrous THF (50 mL) and add it slowly dropwise to the LiAlH₄ suspension over 30 minutes.[1]

  • Stir the reaction mixture at 0 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cautiously quench the excess LiAlH₄ by the slow dropwise addition of saturated sodium sulfate solution at 0 °C until the gas evolution ceases.[1]

  • Add more THF (50 mL) and stir the mixture vigorously for 15 minutes.[1]

  • Filter the inorganic solids through a pad of Celite and wash the filter cake with ethyl acetate (3 x 50 mL).[1]

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.[1]

Expected Yield: ~98%[1]

Characterization Data for this compound:

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO[2]
Molar Mass163.22 g/mol [2]
AppearanceYellow crystalline solid[1]
Melting Point95-97 °C[1]
¹H NMR (400 MHz, CDCl₃) δ2.57 (dd, 1H), 2.70 (dd, 1H), 3.05-3.10 (m, 1H), 3.49 (dd, 1H), 3.78 (dd, 1H), 4.05 (s, 2H), 7.01-7.15 (m, 4H)[1]
¹³C NMR (100 MHz, CDCl₃) δ135.6, 133.9, 129.3, 126.3, 126.0, 125.9, 65.8, 55.0, 47.83, 30.9[1]

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Pictet-Spengler Reaction cluster_step2 Step 2: Reduction start1 Dissolve L-Phenylalanine in conc. HCl add_hcho Add Formaldehyde start1->add_hcho reflux Reflux for 4h add_hcho->reflux cool Cool and Precipitate reflux->cool filter1 Filter and Wash cool->filter1 dry1 Dry to obtain Tic.HCl filter1->dry1 esterify Esterify Tic with MeOH and SOCl₂ dry1->esterify Proceed to next step reduce Reduce ester with LiAlH₄ in THF esterify->reduce quench Quench with sat. Na₂SO₄ solution reduce->quench filter2 Filter and Wash quench->filter2 concentrate Dry and Concentrate filter2->concentrate product Obtain (1,2,3,4-Tetrahydroisoquinolin- 3-yl)methanol concentrate->product

Caption: Detailed workflow for the synthesis of this compound.

References

Application Note: A Robust Protocol for the Asymmetric Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol is a valuable chiral building block in medicinal chemistry and pharmaceutical development. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural alkaloids and synthetic molecules with significant biological activities, including antitumor, anti-HIV, and antidepressant properties.[1][2] The specific stereochemistry and functionalization of (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol make it an important synthon for creating complex, enantiomerically pure pharmaceutical agents.

This application note provides a detailed, two-step protocol for the asymmetric synthesis of this compound, starting from the readily available chiral precursor, L-phenylalanine. The synthesis relies on a classic Pictet-Spengler reaction followed by a direct reduction of the resulting carboxylic acid.[3][4][5]

Overall Synthetic Strategy

The synthesis is achieved via a two-step pathway. First, an asymmetric Pictet-Spengler reaction is performed by condensing L-phenylalanine with formaldehyde under acidic conditions to form (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This is followed by the reduction of the carboxylic acid group to a primary alcohol, yielding the target compound.

G A L-Phenylalanine B Pictet-Spengler Reaction (Formaldehyde, HBr) A->B Step 1 C (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid B->C D Reduction (e.g., LiAlH4 or BH3) C->D Step 2 E (S)-1,2,3,4-Tetrahydroisoquinoline- 3-methanol (Target) D->E G Pictet-Spengler Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction and Isolation cluster_2 Purification and Final Product A 1. Charge reactor with L-Phenylalanine and HBr (aq) B 2. Heat mixture to 70-90°C to achieve dissolution A->B C 3. Add formaldehyde solution dropwise over 30 min B->C D 4. Maintain temperature and stir for 4-6 hours C->D E 5. Monitor reaction by TLC or LC-MS D->E F 6. Cool mixture to 0-5°C to precipitate product E->F G 7. Collect precipitate by filtration and wash with cold water F->G H 8. Neutralize HBr salt with base (e.g., aq. NaOH) to pH ~7 G->H I 9. Filter the free amino acid H->I J 10. Dry under vacuum I->J K (S)-THIQ-3-Carboxylic Acid J->K

References

Application Notes and Protocols for (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a valuable and versatile chiral building block in medicinal chemistry and drug discovery. Its rigid tetrahydroisoquinoline (THIQ) scaffold is a common feature in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals. The presence of both a secondary amine and a primary alcohol allows for diverse chemical modifications, making it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.

The THIQ core is a privileged structure in drug design, with derivatives exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, antitumor, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects.[1] The strategic functionalization of this compound enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Key Applications

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of central nervous system agents.[2] Its structure is foundational for creating alkaloid-like molecules, which are often associated with analgesic, antihypertensive, and neuroactive properties.[2] The ease of functionalization at both the nitrogen and the hydroxyl group makes it a powerful tool for generating chemical diversity in drug discovery programs.[2]

Chemical Transformations and Protocols

The utility of this compound as a synthetic building block stems from the reactivity of its secondary amine and primary alcohol functionalities. These sites allow for a variety of chemical transformations to introduce diverse substituents and build molecular complexity.

N-Alkylation

The secondary amine of the tetrahydroisoquinoline ring is readily alkylated to introduce various substituents. This modification is crucial for modulating the pharmacological properties of the final compound.

General Protocol for N-Alkylation:

A common method for N-alkylation involves direct reaction with an alkyl halide in the presence of a base.

  • Materials:

    • This compound

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • Base (e.g., potassium carbonate, triethylamine)

    • Solvent (e.g., acetonitrile, N,N-dimethylformamide)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent.

    • Add the base (1.5-2.0 eq) to the solution.

    • Add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Esterification of the Primary Alcohol

The primary alcohol group can be converted to an ester, which can influence the compound's lipophilicity and pharmacokinetic profile. The Fischer esterification is a classic method for this transformation.

General Protocol for Fischer Esterification: [3][4]

  • Materials:

    • This compound

    • Carboxylic acid

    • Strong acid catalyst (e.g., concentrated sulfuric acid)

    • Solvent (optional, can be the excess carboxylic acid or an inert solvent like toluene)

  • Procedure:

    • Combine this compound (1.0 eq) and the carboxylic acid (can be used in excess as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.[4]

    • After cooling, dilute the reaction mixture with water and neutralize the acid with a base (e.g., sodium bicarbonate solution).

    • Extract the ester with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Oxidation of the Primary Alcohol

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic manipulations such as reductive amination or amide bond formation.

General Protocol for Oxidation to a Carboxylic Acid: [5]

A variety of oxidizing agents can be employed. A common and effective method involves the use of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).

  • Materials:

    • This compound

    • Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water)

    • Acetone

  • Procedure:

    • Dissolve this compound in acetone and cool the solution in an ice bath.

    • Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color will change from orange-red to green.

    • After the addition is complete, stir the mixture at room temperature until the reaction is complete (TLC monitoring).

    • Quench the reaction by adding isopropanol.

    • Filter the mixture to remove chromium salts and concentrate the filtrate.

    • Extract the carboxylic acid into an aqueous basic solution, wash with an organic solvent, and then re-acidify the aqueous layer to precipitate the product.

    • Collect the product by filtration or extract with an organic solvent.

Quantitative Data Summary

The following table summarizes representative yields for the chemical transformations of this compound and the biological activity of some of its derivatives. Note: Specific data for reactions starting directly from this compound is limited in the public domain; the data below represents typical yields for analogous reactions on similar substrates and biological activities of various tetrahydroisoquinoline derivatives.

Transformation/DerivativeReagents and ConditionsTypical Yield (%)Biological Activity (IC₅₀/GI₅₀)Target/Cell LineReference
N-Alkylation Alkyl halide, K₂CO₃, ACN80-95%--General Knowledge
Esterification Carboxylic acid, H₂SO₄ (cat.), reflux60-80%--[3][4]
Oxidation to Carboxylic Acid Jones Reagent, Acetone70-90%--[5]
Anticancer Activity of a THIQ Derivative (Compound 5d) --1.591 - 2.281 µMVarious human cancer cell lines[6]
PDE4 Inhibitory Activity of a THIQ Derivative (Compound 36) --IC₅₀ = 0.88 µM (PDE4B)Phosphodiesterase 4B[7][8]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the synthetic utility of this compound and a representative signaling pathway targeted by its derivatives.

G Synthetic Utility of this compound A This compound B N-Alkylated Derivatives A->B N-Alkylation C Ester Derivatives A->C Esterification D Aldehyde/Carboxylic Acid Derivatives A->D Oxidation E Bioactive Molecules B->E C->E D->E

Caption: Synthetic pathways from this compound.

G NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degradates NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Activates THIQ THIQ Derivative (e.g., Compound 5d) THIQ->NFkB Blocks Nuclear Translocation

References

The Versatile Scaffold: Applications of Tetrahydroisoquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of significant pharmacological importance.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of various functional groups, enabling interaction with a wide array of biological targets. This versatility has made THIQ derivatives a focal point of extensive research in medicinal chemistry, leading to the development of agents with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and neuroprotective activities.[1][3][4] This guide provides an in-depth exploration of the applications of THIQ derivatives, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Tetrahydroisoquinoline derivatives have emerged as a promising class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[5][6][7] Both naturally occurring and synthetic THIQs have demonstrated significant cytotoxicity against various human cancer cell lines.[6] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[5][6]

Notable Anticancer THIQ Derivative: Trabectedin (Yondelis®)

A prominent example is Trabectedin (ET-743), a marine-derived tetrahydroisoquinoline alkaloid isolated from the tunicate Ecteinascidia turbinata.[1] It is an approved therapeutic agent for the treatment of advanced soft-tissue sarcoma and ovarian cancer.[6] Trabectedin's unique and complex mechanism of action sets it apart from traditional alkylating agents.[4]

Mechanism of Action of Trabectedin:

Trabectedin covalently binds to the minor groove of DNA, alkylating the N2 position of guanine.[6][8] This interaction triggers a cascade of events that disrupt cellular processes critical for cancer cell survival:

  • DNA Damage and Repair Interference: The binding of Trabectedin to DNA causes a distortion of the DNA helix, which is recognized by the Nucleotide Excision Repair (NER) machinery.[2][4] However, instead of repairing the lesion, the interaction with the NER complex leads to the formation of lethal DNA double-strand breaks.[4]

  • Transcription Inhibition: Trabectedin interferes with activated gene transcription. It can physically impede the progression of RNA polymerase II (Pol II) along the DNA template, leading to its degradation via the ubiquitin-proteasome pathway.[1][2][9]

  • Modulation of the Tumor Microenvironment: Trabectedin exhibits selective cytotoxicity towards tumor-associated macrophages (TAMs), key components of the tumor microenvironment that promote tumor growth and angiogenesis.[6]

  • Displacement of Oncogenic Transcription Factors: In specific cancers, such as myxoid liposarcoma, Trabectedin can displace the oncogenic FUS-CHOP fusion protein from its target promoters, reversing the transcriptional program and promoting differentiation.[10][11]

Below is a diagram illustrating the multifaceted mechanism of action of Trabectedin.

Trabectedin_Mechanism cluster_dna DNA Minor Groove cluster_transcription Transcription Machinery cluster_repair DNA Repair Pathway cluster_effects Cellular Effects Trabectedin Trabectedin DNA DNA Trabectedin->DNA Binds to N2 of Guanine RNAPolII RNA Polymerase II Trabectedin->RNAPolII Induces degradation TranscriptionFactors Oncogenic Transcription Factors (e.g., FUS-CHOP) Trabectedin->TranscriptionFactors Displaces from promoters NER NER Proteins DNA->NER Recruits CellCycleArrest Cell Cycle Arrest RNAPolII->CellCycleArrest Differentiation Tumor Cell Differentiation TranscriptionFactors->Differentiation DSB Double-Strand Breaks NER->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Action of Trabectedin.

Protocol: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Determine cell density using a hemocytometer.

    • Seed cells into a 96-well plate at an optimal density. This needs to be determined for each cell line, but a general starting point is 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] For MCF-7 and HCT116, a density of 5 x 10³ to 1 x 10⁴ cells/well is often used.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test THIQ derivative in complete culture medium. It is advisable to perform a wide range of concentrations initially to determine the effective range.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO, typically <0.5%) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[14]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[7][14]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot a dose-response curve with the percentage of cell viability on the y-axis and the logarithm of the compound concentration on the x-axis.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth. This can be calculated using non-linear regression analysis in software like GraphPad Prism or by linear regression of the linear portion of the curve.[15][16]

ParameterDescriptionExample Calculation
Control Absorbance Average absorbance of untreated cells.1.250
Treated Absorbance Average absorbance of cells treated with a specific concentration of the THIQ derivative.0.625
% Cell Viability (Treated Absorbance / Control Absorbance) x 100(0.625 / 1.250) x 100 = 50%
IC₅₀ Concentration at which 50% cell viability is observed.Determined from the dose-response curve.

Antiviral and Antibacterial Applications

The THIQ scaffold is also prevalent in compounds exhibiting potent activity against various pathogens.

Antiviral Activity

Recent studies have highlighted the potential of THIQ derivatives as antiviral agents. For instance, novel heterocyclic compounds based on the THIQ structure have been shown to effectively inhibit the replication of SARS-CoV-2 in vitro.[17][18] The isoquinoline alkaloid tetrandrine has demonstrated the ability to hinder the expression of spike and nucleocapsid proteins in coronaviruses.[17] Furthermore, certain THIQ derivatives have shown anti-HIV activity by inhibiting the reverse transcriptase enzyme.[2]

Antibacterial Activity

THIQ derivatives have been investigated as antibacterial agents against a range of Gram-positive and Gram-negative bacteria.[19][20] Some analogs have shown efficacy against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanisms of action include the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[8]

Applications in Neurodegenerative Diseases

The role of tetrahydroisoquinolines in the central nervous system is complex and dual-natured. Some endogenous THIQs, such as salsolinol and tetrahydropapaveroline, which are derived from dopamine, have been implicated as potential neurotoxins in the pathogenesis of Parkinson's disease.[12] These compounds are structurally similar to the neurotoxin MPTP and are thought to induce neuronal damage through mechanisms like mitochondrial dysfunction and oxidative stress.[12]

Conversely, synthetic THIQ derivatives are being explored for their neuroprotective properties. They have been investigated as potential treatments for neurodegenerative disorders like Alzheimer's disease and for their anticonvulsant activities.[1][3] This highlights the critical role of structural modifications in determining the pharmacological profile of THIQ derivatives.

Synthetic Protocols: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and versatile method for the synthesis of the tetrahydroisoquinoline core.[21][22] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[22][23]

Pictet_Spengler Start β-Arylethylamine + Aldehyde/Ketone Condensation Condensation Start->Condensation Imine Imine/Iminium Ion Intermediate Condensation->Imine Acid Catalyst Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization THIQ Tetrahydroisoquinoline Product Cyclization->THIQ

Caption: Workflow of the Pictet-Spengler Reaction.

Protocol: Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol describes a general procedure for the synthesis of a 1-substituted THIQ derivative via the Pictet-Spengler reaction.

Materials:

  • β-phenylethylamine derivative (e.g., 3,4-dimethoxyphenethylamine)

  • Aldehyde (e.g., benzaldehyde)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA) or concentrated HCl)

  • Solvent (e.g., methanol, dichloroethane, or toluene)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the β-phenylethylamine derivative (1.0 equivalent) in the chosen solvent.

    • Add the aldehyde (1.0-1.2 equivalents) to the solution.

    • Carefully add the acid catalyst (e.g., a few drops of concentrated HCl or 10-50 mol% of TFA).[19]

  • Reaction:

    • Stir the reaction mixture at the desired temperature. Conditions can range from room temperature to reflux, depending on the reactivity of the substrates.[19] For less activated aromatic rings, harsher conditions like refluxing with strong acids may be necessary.[22]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the mixture is basic.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-substituted tetrahydroisoquinoline.

Causality in Experimental Choices:

  • Choice of Acid Catalyst: The acid protonates the carbonyl group of the aldehyde, making it more electrophilic for the initial condensation with the amine. It also protonates the resulting imine to form the more electrophilic iminium ion, which is necessary for the intramolecular cyclization.[22]

  • Solvent Selection: The choice of solvent can influence reaction rates and yields. Protic solvents like methanol can participate in proton transfer steps, while aprotic solvents like dichloroethane are often used for their inertness and ability to dissolve the reactants.

  • Temperature: Higher temperatures are often required for less reactive β-arylethylamines (those without electron-donating groups on the aromatic ring) to overcome the activation energy for the electrophilic aromatic substitution step.[22]

  • Work-up with Base: The addition of a base like sodium bicarbonate is crucial to neutralize the acid catalyst and deprotonate the product, making it soluble in the organic extraction solvent.

Conclusion

The tetrahydroisoquinoline scaffold is undeniably a cornerstone in medicinal chemistry, offering a remarkable platform for the design and discovery of novel therapeutic agents. Its prevalence in both natural products and clinically used drugs underscores its significance. The diverse biological activities of THIQ derivatives, ranging from potent anticancer effects to crucial roles in the central nervous system, continue to inspire the development of new chemical entities. The synthetic accessibility of the THIQ core, primarily through robust methods like the Pictet-Spengler reaction, ensures a continuous supply of novel analogs for biological screening. As our understanding of disease pathways deepens, the strategic functionalization of the THIQ nucleus will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and selectivity.

References

Application Note: 1H and 13C NMR Analysis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. This compound is a valuable building block in medicinal chemistry, and understanding its structural features through NMR is crucial for synthesis verification and further drug development.

Introduction

This compound is a heterocyclic compound containing the tetrahydroisoquinoline scaffold, which is a core structure in numerous biologically active molecules. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic compounds. This application note presents the expected ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for data acquisition.

Predicted NMR Spectral Data

Due to the limited availability of a complete, published, and assigned NMR dataset for this compound, the following tables present a literature-based estimation of the ¹H and ¹³C NMR data. These values are derived from spectral data of the parent 1,2,3,4-tetrahydroisoquinoline and related 3-substituted analogs and are intended for educational and reference purposes. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

¹H NMR Data (Predicted)

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-5, H-87.15 - 7.00m-
H-6, H-77.00 - 6.90m-
H-1a4.05d15.0
H-1b3.95d15.0
H-33.10m-
H-4a2.90dd16.0, 5.0
H-4b2.65dd16.0, 8.0
CH₂OH3.70dd11.0, 4.0
CH₂OH3.60dd11.0, 6.0
NH2.50br s-
OH2.10t5.5

¹³C NMR Data (Predicted)

Assignment Chemical Shift (δ) ppm
C-4a134.5
C-8a133.0
C-5128.8
C-8126.5
C-6126.2
C-7125.8
CH₂OH65.0
C-352.0
C-147.0
C-430.0

Experimental Protocols

The following protocols are standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power for many organic compounds.[1] Other suitable deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or acetone-d₆.[2] The choice of solvent can affect chemical shifts.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[3] For spectra recorded in D₂O, sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) is a suitable reference.[3]

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters (Typical):

    • Number of scans: 16-64

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters (Typical):

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled (e.g., zgpg30)

    • Spectral width: 0 to 220 ppm

3. Data Processing and Analysis

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/NMR Processor) for Fourier transformation, phase correction, baseline correction, and peak integration.

  • Analysis:

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignments.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Select Deuterated Solvent (e.g., CDCl3) A->B C Dissolve Compound in Solvent B->C D Add Internal Standard (TMS) C->D E Transfer to NMR Tube D->E F Insert Sample into NMR Spectrometer E->F To Spectrometer G Tune and Shim Spectrometer F->G H Acquire 1H NMR Spectrum G->H I Acquire 13C NMR Spectrum G->I J Acquire 2D NMR Spectra (COSY, HSQC, HMBC) G->J K Fourier Transform H->K I->K J->K L Phase and Baseline Correction K->L M Reference to TMS L->M N Peak Picking, Integration & Analysis M->N O Structure Elucidation & Verification N->O

References

Application Notes and Protocols for GC-MS Analysis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the predicted gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a crucial aspect for its identification and characterization in various matrices. The document also includes a comprehensive, adaptable protocol for its analysis.

Predicted GC-MS Fragmentation Pattern

This compound is a derivative of tetrahydroisoquinoline, a core structure in many alkaloids.[1] Its fragmentation pattern in electron ionization (EI) mass spectrometry is predicted to be influenced by the stable tetrahydroisoquinoline ring system and the benzylic alcohol moiety.

The fragmentation of the tetrahydroisoquinoline ring often involves the loss of hydrogen or side chains.[2] For benzylic alcohols, a common fragmentation pathway is the loss of a hydrogen radical to form a stable oxonium ion.[3] Another characteristic fragmentation is the loss of the hydroxyl group.[4]

The primary fragmentation pathways for this compound are expected to be:

  • Alpha-Cleavage: The bond between the tetrahydroisoquinoline ring and the methanol group is likely to cleave, leading to the formation of a stable tropylium-like ion.

  • Loss of Methanol Group: The entire methanol group (-CH₂OH) can be lost, resulting in a fragment corresponding to the tetrahydroisoquinoline cation.

  • Ring Fragmentation: The tetrahydroisoquinoline ring itself can undergo fragmentation, typically through a retro-Diels-Alder reaction, leading to characteristic smaller fragments.

  • Loss of Water: Dehydration, a common fragmentation for alcohols, may occur, leading to a fragment with a mass of [M-18].

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragments for this compound (Molecular Weight: 163.22 g/mol ) under electron ionization.

m/z Predicted Fragment Structure Proposed Fragmentation Pathway Predicted Relative Abundance
163[C₁₀H₁₃NO]⁺Molecular Ion (M⁺)Low
162[C₁₀H₁₂NO]⁺Loss of a hydrogen atom ([M-H]⁺)Medium
145[C₁₀H₁₁N]⁺Loss of water ([M-H₂O]⁺)Medium
132[C₉H₁₀N]⁺Loss of the hydroxymethyl radical ([M-CH₂OH]⁺)High
130[C₉H₈N]⁺Loss of a hydrogen molecule from the m/z 132 fragmentMedium
104[C₈H₈]⁺Retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ringHigh
91[C₇H₇]⁺Tropylium ion, a common fragment in benzylic compoundsHigh
77[C₆H₅]⁺Phenyl cation, resulting from further fragmentationMedium

Experimental Protocols

This protocol provides a general framework for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.[3] Prepare working standards by serial dilution to a final concentration of approximately 10 µg/mL.[5]

  • Extraction from Biological Matrices: For samples in aqueous or biological matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate and concentrate the analyte.[6]

  • Derivatization: To improve volatility and thermal stability, derivatization may be employed.[7] A common method is silylation, which replaces active hydrogens with a trimethylsilyl group.[7]

2. GC-MS Parameters

  • Gas Chromatograph (GC) System:

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this type of compound.[8]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and the experimental workflow.

fragmentation_pathway M Molecular Ion (M⁺) m/z = 163 F1 [M-H]⁺ m/z = 162 M->F1 -H• F2 [M-H₂O]⁺ m/z = 145 M->F2 -H₂O F3 [M-CH₂OH]⁺ m/z = 132 M->F3 -•CH₂OH F4 Tropylium Ion m/z = 91 F3->F4 Rearrangement F5 [C₈H₈]⁺ m/z = 104 F3->F5 Retro-Diels-Alder

Caption: Predicted fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Interpretation Fragmentation Pattern Interpretation Library_Search->Interpretation Quantification Quantification Interpretation->Quantification

Caption: Experimental workflow for GC-MS analysis.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of 1,2,3,4-tetrahydroisoquinoline (THIQ) libraries. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications in areas such as anticancer and anti-inflammatory drug discovery.[1] Solid-phase synthesis offers a robust and efficient methodology for the generation of diverse THIQ libraries, facilitating rapid structure-activity relationship (SAR) studies.

The key transformation in this synthetic approach is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form the THIQ core.[2][3] This reaction can be effectively performed on a solid support, allowing for the purification of intermediates by simple filtration and washing, and enabling the use of excess reagents to drive reactions to completion.

Data Presentation

The following table summarizes representative yields and purities for a small, diverse library of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides synthesized via the solid-phase protocol described below.

Compound IDR1 (Ar) in ArSO2ClR2 in R2-NH2Overall Yield (%)Purity (%) (by HPLC)
THIQ-0014-MethoxyphenylBenzylamine75>95
THIQ-0024-ChlorophenylBenzylamine72>95
THIQ-0032-NaphthylBenzylamine68>95
THIQ-0044-MethoxyphenylCyclohexylamine78>95
THIQ-0054-ChlorophenylCyclohexylamine74>95
THIQ-0062-NaphthylCyclohexylamine70>95
THIQ-0074-MethoxyphenylMorpholine80>95
THIQ-0084-ChlorophenylMorpholine77>95
THIQ-0092-NaphthylMorpholine73>95

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase synthesis of a 1,2,3,4-tetrahydroisoquinoline library based on the Pictet-Spengler reaction.

Materials and Equipment
  • Resin: Marshall resin ([4-(hydroxyphenyl)thiomethyl]polystyrene)[4][5]

  • Amino Acid: N-BOC-L-tyrosine ethers

  • Reagents for Resin Loading: Diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Pictet-Spengler Reaction: Paraformaldehyde, TFA

  • Diversification Reagents:

    • Arylsulfonyl chlorides

    • Aldehydes and a reducing agent (e.g., sodium triacetoxyborohydride) for reductive amination

    • Primary or secondary amines for final amidation

  • Cleavage Cocktail: TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Equipment: Solid-phase synthesis vessel, shaker, filtration apparatus, rotary evaporator, High-Performance Liquid Chromatography (HPLC) system, Mass Spectrometer (MS).

Protocol 1: Resin Loading
  • Swell the Marshall resin in DCM for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin with fresh DCM (3 x 10 mL/g of resin).

  • Dissolve N-BOC-L-tyrosine ether (3 equivalents relative to resin loading) and DMAP (0.1 equivalents) in DCM.

  • Add DIC (3 equivalents) to the solution from step 3.

  • Add the activated amino acid solution to the swollen resin and shake at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 2: BOC Deprotection
  • Swell the resin-bound amino acid in DCM for 30 minutes.

  • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.[4][5]

  • Drain the deprotection solution and wash the resin with DCM (3x), 10% diisopropylethylamine (DIPEA) in DCM (3x), and DCM (3x).

Protocol 3: On-Resin Pictet-Spengler Reaction
  • Suspend the deprotected resin in a 1% TFA solution in DCM.

  • Add paraformaldehyde (10 equivalents) to the suspension.

  • Shake the reaction mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 4: Diversification of the THIQ Scaffold

Route A: Acylation and Amidation

  • Swell the resin-bound THIQ in DCM.

  • Add a solution of the desired arylsulfonyl chloride (3 equivalents) and a non-nucleophilic base such as DIPEA (5 equivalents) in DCM.[4][5]

  • Shake the mixture at room temperature for 4-6 hours.

  • Drain and wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • Swell the acylated resin in a suitable solvent like DMF.

  • Add a solution of the desired primary or secondary amine (10 equivalents) and shake at 50 °C for 16-24 hours. This step also cleaves the product from the resin.[4][5]

Route B: Reductive Amination and Amidation

  • Swell the resin-bound THIQ in a 1% acetic acid solution in DMF.

  • Add the desired aldehyde (5 equivalents) and sodium triacetoxyborohydride (5 equivalents).

  • Shake the mixture at room temperature for 12-16 hours.

  • Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Proceed with the amidation and cleavage as described in Route A, step 5 and 6.

Protocol 5: Cleavage and Purification
  • For compounds not cleaved during amidation, treat the dried resin with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and wash with fresh TFA.

  • Combine the filtrates and concentrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dissolve the crude product in a minimal amount of DMSO/MeOH for purification.

  • Purify the library members by preparative HPLC.

  • Characterize the final products by LC-MS and NMR.

Visualizations

Solid-Phase Synthesis Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a 1,2,3,4-tetrahydroisoquinoline library.

G cluster_loading Resin Loading cluster_synthesis Core Synthesis & Diversification cluster_cleavage Cleavage & Purification Resin Marshall Resin LoadedResin Resin-Bound Amino Acid Resin->LoadedResin DIC, DMAP AminoAcid N-BOC-L-Tyrosine Ether AminoAcid->LoadedResin DeprotectedResin Deprotected Resin LoadedResin->DeprotectedResin TFA/DCM THIQ_Resin Resin-Bound THIQ DeprotectedResin->THIQ_Resin Paraformaldehyde, TFA DiversifiedResin1 Acylated THIQ-Resin THIQ_Resin->DiversifiedResin1 ArSO2Cl, DIPEA DiversifiedResin2 Alkylated THIQ-Resin THIQ_Resin->DiversifiedResin2 RCHO, NaBH(OAc)3 FinalProduct Purified THIQ Library DiversifiedResin1->FinalProduct R2-NH2 (Amidation & Cleavage) DiversifiedResin2->FinalProduct R2-NH2 (Amidation & Cleavage)

Caption: Workflow for the solid-phase synthesis of a THIQ library.

Hypothetical Signaling Pathway

Many 1,2,3,4-tetrahydroisoquinoline derivatives have been investigated as potential inhibitors of protein kinases, which are key components of intracellular signaling pathways often dysregulated in cancer. The diagram below represents a generic kinase signaling cascade that could be a target for a synthesized THIQ library.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation THIQ_Inhibitor THIQ Library Compound THIQ_Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase cascade by a THIQ compound.

References

Application Notes and Protocols for Large-Scale Synthesis of Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the large-scale synthesis of tetrahydroisoquinoline (THIQ) analogs, a critical scaffold in numerous pharmaceuticals and biologically active compounds. The focus is on scalable and efficient synthetic routes, including the Pictet-Spengler and Bischler-Napieralski reactions, as well as asymmetric methodologies to access enantiomerically pure products.

Introduction

Tetrahydroisoquinolines (THIQs) are a prominent class of nitrogen-containing heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. Their diverse biological activities have made them attractive targets for drug discovery and development. Transitioning the synthesis of promising THIQ analogs from laboratory scale to industrial production presents several challenges, including reaction efficiency, cost-effectiveness, safety, and stereochemical control. These notes outline robust and scalable methods to address these challenges.

Key Synthetic Strategies for Large-Scale Production

Two classical methods, the Pictet-Spengler and Bischler-Napieralski reactions, remain the cornerstones of THIQ synthesis. For chiral THIQs, asymmetric synthesis, particularly through the hydrogenation of dihydroisoquinoline precursors, is the industrially preferred approach.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for constructing the THIQ core via the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[1]

Large-Scale Considerations:

  • Catalyst Selection: While traditional methods employ strong acids like HCl, milder Brønsted or Lewis acids are often preferred for large-scale operations to minimize side reactions and corrosion.[2] Enzymatic catalysis, using enzymes like norcoclaurine synthase (NCS), offers a green alternative with high stereoselectivity, though substrate scope can be a limitation.[3]

  • Solvent Selection: Solvent choice is critical for reaction efficiency, product isolation, and environmental impact.[4] While chlorinated solvents like dichloromethane are common in lab-scale synthesis, greener alternatives such as toluene or acetonitrile are more suitable for industrial production. Chemoenzymatic one-pot processes in phosphate buffer have also been developed for improved sustainability.[3]

  • Continuous Flow Synthesis: For improved safety, heat transfer, and process control, continuous flow reactors are increasingly being adopted for the Pictet-Spengler reaction.[5] This technology allows for precise control of reaction parameters and can lead to higher yields and purity.

Experimental Protocol: Large-Scale Pictet-Spengler Synthesis of a Simple THIQ Analog

This protocol describes a general procedure for the synthesis of a 1-substituted THIQ analog on a multi-gram scale.

Materials:

  • β-phenylethylamine derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA) (1.2 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the β-phenylethylamine derivative in toluene (5 mL/g of amine) at 0 °C, add the aldehyde dropwise.

  • Slowly add trifluoroacetic acid to the mixture while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography. For large-scale purification, crystallization is preferred.

Bischler-Napieralski Reaction followed by Reduction

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline (DHIQ).[6] This intermediate is then reduced to the corresponding THIQ.

Large-Scale Considerations:

  • Reagents: Common dehydrating agents include phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅).[7] These reagents are corrosive and require careful handling in large-scale reactors. The use of less hazardous reagents is an area of active research.

  • Reaction Conditions: The reaction is often carried out at elevated temperatures in a high-boiling solvent like toluene or xylene.[7] Careful temperature control is crucial to prevent side reactions.

  • Reduction Step: The subsequent reduction of the DHIQ is typically achieved using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[8] For large-scale operations, catalytic hydrogenation is often more cost-effective and generates less waste.

Experimental Protocol: Two-Step Synthesis of a THIQ Analog via Bischler-Napieralski Reaction and Reduction

Step 1: Bischler-Napieralski Cyclization

Materials:

  • N-acyl-β-phenylethylamine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Toluene

Procedure:

  • To a solution of the N-acyl-β-phenylethylamine in toluene (10 mL/g of amide), slowly add POCl₃ at 0 °C.

  • Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., NaOH solution) to pH ~8-9.

  • Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude DHIQ.

Step 2: Reduction of the Dihydroisoquinoline

Materials:

  • Crude 3,4-dihydroisoquinoline from Step 1

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol

Procedure:

  • Dissolve the crude DHIQ in methanol (10 mL/g of DHIQ) and cool the solution to 0 °C.

  • Slowly add NaBH₄ in portions, keeping the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield the crude THIQ, which can be purified by crystallization.

Asymmetric Synthesis of Chiral Tetrahydroisoquinolines

For pharmaceutical applications, obtaining enantiomerically pure THIQs is often a requirement. The most common industrial approach is the asymmetric hydrogenation or transfer hydrogenation of a prochiral DHIQ intermediate.

Large-Scale Considerations:

  • Catalyst Selection and Loading: Chiral catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) are widely used.[9] Catalyst loading is a critical factor for cost-effectiveness. High substrate-to-catalyst ratios (S/C) are desirable. For instance, in the synthesis of Almorexant, an S/C ratio of up to 2500 was achieved on a large scale.[10]

  • Catalyst Recovery and Recycling: The high cost of precious metal catalysts necessitates their recovery and recycling. Techniques like nanofiltration can be employed for continuous catalyst recycle in flow systems.[11]

  • Hydrogenation vs. Transfer Hydrogenation: While both methods are effective, asymmetric hydrogenation using H₂ gas is often preferred for large-scale production due to its atom economy. However, asymmetric transfer hydrogenation using hydrogen donors like formic acid/triethylamine or isopropanol can be operationally simpler and safer in some cases.[10]

  • Process Optimization: Solvent screening, temperature, and pressure are key parameters that need to be optimized to achieve high yield and enantioselectivity.[10]

Experimental Protocol: Large-Scale Asymmetric Transfer Hydrogenation of a 1-Aryl-3,4-dihydroisoquinoline

This protocol is adapted from a reported large-scale synthesis.[12]

Materials:

  • 1-Aryl-3,4-dihydroisoquinoline (1.0 eq)

  • [Cp*Ir(TsDPEN)] catalyst (e.g., 0.1 mol%)

  • Formic acid/triethylamine (5:2 mixture) as the hydrogen source and solvent

  • Anhydrous phosphoric acid (as an additive, if required)

Procedure:

  • Charge a suitable reactor with the 1-aryl-3,4-dihydroisoquinoline and the chiral iridium catalyst under an inert atmosphere.

  • Add the formic acid/triethylamine mixture.

  • If necessary, add anhydrous phosphoric acid as an additive to enhance reactivity and selectivity.

  • Heat the reaction mixture to the optimized temperature (e.g., 40-60 °C) and stir for the required time (typically several hours), monitoring the conversion and enantiomeric excess (ee) by chiral HPLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The enantiomerically enriched THIQ can be further purified and isolated as a salt by crystallization.

Purification of Tetrahydroisoquinoline Analogs on a Large Scale

Crystallization is the most common and cost-effective method for purifying multi-kilogram quantities of THIQ analogs.

Key Considerations for Large-Scale Crystallization:

  • Solvent Selection: The choice of solvent or solvent system is crucial for obtaining a good yield of high-purity crystals. Anti-solvent crystallization is a common technique.

  • Temperature Profile: A controlled cooling profile is essential to promote the growth of large, pure crystals and to avoid the formation of amorphous material or impurities trapping.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the crystallization process and obtain a consistent crystal form.

  • Isolation and Drying: The crystallized product is typically isolated by filtration and washed with a cold solvent to remove residual impurities. The wet cake is then dried under vacuum to a constant weight.

Experimental Protocol: Large-Scale Crystallization of a THIQ Analog as a Hydrochloride Salt

Materials:

  • Crude THIQ base

  • Isopropanol (IPA)

  • HCl in IPA solution

  • Heptane (as anti-solvent)

Procedure:

  • Dissolve the crude THIQ base in isopropanol at an elevated temperature (e.g., 50-60 °C).

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add a solution of HCl in isopropanol to the clear filtrate to precipitate the hydrochloride salt.

  • Stir the resulting slurry at the elevated temperature for a period to allow for crystal growth.

  • Gradually cool the slurry to room temperature and then further to 0-5 °C.

  • Slowly add heptane as an anti-solvent to increase the yield of the precipitated salt.

  • Stir the slurry at low temperature for a few hours.

  • Isolate the solid by filtration and wash the filter cake with a cold mixture of IPA and heptane.

  • Dry the product under vacuum at a suitable temperature to obtain the pure THIQ hydrochloride salt.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of a DHIQ

Catalyst SystemS/C RatioSolventPressure (bar)Temperature (°C)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂/(S)-P-Phos>1000/1THF20609598[12]
Ru(cymene)(Ts-DPEN)500/1Toluene6359581-95[10]
Rhodium-based----Highup to 69[13]

Table 2: Influence of Solvent on Asymmetric Hydrogenation

SolventPressure (bar)Temperature (°C)Conversion (%)ee (%)Reference
Toluene635>99~96[10]
Toluene625>99>98[10]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathways cluster_pictet Pictet-Spengler Reaction cluster_bischler Bischler-Napieralski Route cluster_asymmetric Asymmetric Synthesis β-Arylethylamine β-Arylethylamine Iminium Ion Iminium Ion β-Arylethylamine->Iminium Ion Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Condensation THIQ THIQ Iminium Ion->THIQ Cyclization β-Arylethylamide β-Arylethylamide DHIQ DHIQ β-Arylethylamide->DHIQ Bischler-Napieralski THIQ_B THIQ DHIQ->THIQ_B Reduction Prochiral DHIQ Prochiral DHIQ Chiral THIQ Chiral THIQ Prochiral DHIQ->Chiral THIQ Asymmetric (Transfer) Hydrogenation

Caption: Key synthetic routes to tetrahydroisoquinoline analogs.

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Reaction Complete Crude Product Isolation Crude Product Isolation Work-up->Crude Product Isolation Purification Purification Crude Product Isolation->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for THIQ synthesis.

Large_Scale_Purification Crude Product Crude Product Dissolution in Solvent Dissolution in Solvent Crude Product->Dissolution in Solvent Hot Filtration Hot Filtration Dissolution in Solvent->Hot Filtration Crystallization (Cooling/Anti-solvent) Crystallization (Cooling/Anti-solvent) Hot Filtration->Crystallization (Cooling/Anti-solvent) Filtration Filtration Crystallization (Cooling/Anti-solvent)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure Crystalline Product Pure Crystalline Product Drying->Pure Crystalline Product

Caption: Workflow for large-scale purification by crystallization.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Chiral Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these vital chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the stereoselective synthesis of chiral THIQs?

The synthesis of enantiopure THIQs is a critical task in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.[1] Key challenges frequently encountered include:

  • Achieving high enantioselectivity and diastereoselectivity: Controlling the three-dimensional arrangement of atoms at the newly formed stereocenters is paramount and often difficult to achieve with high precision.

  • Catalyst deactivation: Transition-metal catalysts, which are often employed, can be poisoned by heteroatoms in the substrate or intermediates, leading to reduced efficiency.[1]

  • Substrate limitations: Many methods are sensitive to the electronic properties of the aromatic ring, with electron-rich systems being more reactive in classic reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations.[2][3]

  • Harsh reaction conditions: Traditional methods often require strong acids and high temperatures, which can be incompatible with sensitive functional groups.[3]

  • Purification of products: Separating the desired stereoisomer from a mixture of diastereomers or enantiomers can be challenging and may require chiral chromatography.

Q2: Which are the primary synthetic strategies for obtaining chiral THIQs?

Several powerful methods are utilized for the asymmetric synthesis of THIQs. The most prominent include:

  • Asymmetric Hydrogenation: This is one of the most direct and atom-economical methods, involving the reduction of a C=N bond in a dihydroisoquinoline (DHIQ) precursor using a chiral catalyst.[1][4][5] Transition metals like iridium, rhodium, and ruthenium complexed with chiral ligands are commonly used.[1][6]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ core.[3][7][8] Achieving high stereoselectivity often requires the use of chiral catalysts or auxiliaries.

  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then asymmetrically reduced to the corresponding THIQ.[2][4][5][9][10]

Troubleshooting Guides

Problem 1: Low Enantioselectivity in Asymmetric Hydrogenation

Possible Causes:

  • Suboptimal Catalyst-Ligand Combination: The choice of metal precursor and chiral ligand is crucial for achieving high enantioselectivity.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalytic cycle and the stereochemical outcome.[11]

  • Presence of Impurities: Water, oxygen, or other impurities can deactivate the catalyst or interfere with the reaction.

  • Inappropriate Additives: The presence or absence of additives like acids or bases can dramatically affect both the activity and enantioselectivity of the catalyst.[1]

Solutions:

  • Screen a Variety of Chiral Ligands: A range of chiral phosphine or diamine ligands should be tested to find the optimal match for the specific substrate.

  • Solvent Screening: Evaluate a series of solvents with varying polarities (e.g., toluene, dichloromethane, ethanol, dioxane).[11] In some cases, a mixture of solvents can be beneficial.

  • Ensure Anhydrous and Inert Conditions: Use freshly distilled, degassed solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize Additives: Systematically screen the effect of adding small amounts of Brønsted or Lewis acids/bases. For instance, the addition of H₃PO₄ has been shown to improve both activity and enantioselectivity in some iridium-catalyzed hydrogenations.[1]

Problem 2: Poor Diastereoselectivity in the Pictet-Spengler Reaction

Possible Causes:

  • Inadequate Stereocontrol Element: The chiral auxiliary or catalyst may not be exerting sufficient influence on the transition state of the cyclization.

  • Reaction Temperature: The temperature can affect the equilibrium between different intermediates and the energy barrier for the formation of different diastereomers.

  • Nature of the Carbonyl Component: The steric and electronic properties of the aldehyde or ketone can impact the facial selectivity of the cyclization.

  • Acid Catalyst: The strength and concentration of the acid catalyst can influence the reaction pathway and stereochemical outcome.

Solutions:

  • Employ a Chiral Catalyst: Chiral Brønsted acids, such as chiral phosphoric acids, have been shown to induce high levels of enantioselectivity and diastereoselectivity.[12]

  • Optimize Reaction Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity. A systematic study of the temperature profile is recommended.

  • Vary the Carbonyl Substrate: If possible, modify the aldehyde or ketone to enhance steric hindrance and favor the formation of one diastereomer.

  • Screen Acid Catalysts: Test a range of Brønsted or Lewis acids (e.g., TFA, HCl, benzoic acid) and optimize their concentration.[7][8]

Problem 3: Catalyst Deactivation in Asymmetric Hydrogenation

Possible Causes:

  • Coordination of Heteroatoms: The nitrogen atom of the isoquinoline ring or other heteroatoms in the substrate can strongly coordinate to the metal center, leading to catalyst poisoning.[1]

  • Oxidative Degradation: Some catalysts are sensitive to air and can be deactivated by oxidation.

  • Formation of Inactive Species: The catalyst may be converted into an inactive dimeric or oligomeric species during the reaction.

Solutions:

  • Catalyst Activation Strategies: Employing co-catalysts or activators can mitigate deactivation. For example, phthalimide has been used as a co-catalyst in iridium-catalyzed hydrogenations.[1]

  • Substrate Activation: The substrate can be activated to enhance its reactivity and reduce its inhibitory effect on the catalyst. This can be achieved by using additives that interact with the substrate.[1]

  • Use of Robust Catalysts: Some catalytic systems are inherently more stable. For instance, ruthenium catalysts immobilized in ionic liquids have shown enhanced stability and recyclability.[1]

  • Strict Inert Atmosphere: Ensure the reaction is carried out under rigorously oxygen-free conditions.

Quantitative Data Summary

Table 1: Representative Results for Asymmetric Hydrogenation of Dihydroisoquinolines.

Catalyst SystemSubstrateSolventTemp (°C)Yield (%)ee (%)Reference
Ir-catalyst with P-trifluoromethyl ligand1-Phenyl-DHIQ·HClNot specifiedNot specified9796[1]
Rh/(R,R)-TsDPEN1-Methyl-DHIQNot specifiedNot specified>9998[1]
Ru-complex1-Phenyl-DHIQMethanol509592[4]
Ir-catalyst with NBS (catalytic)1-Phenyl-DHIQNot specifiedNot specified>9999 (S)[1]
Ir-catalyst with NBS (1.5 equiv.)1-Phenyl-DHIQNot specifiedNot specified>9999 (R)[1]

Table 2: Stereoselectivity in the Pictet-Spengler Reaction.

β-ArylethylamineAldehydeCatalyst/ConditionsSolventDiastereomeric Ratio (cis:trans)ee (%)Reference
D-Tryptophan methyl esterPiperonalBenzoic acidAcetic Acid92:8Not specified[13]
D-Tryptophan methyl ester·HClPiperonalNoneNitromethane99:1Not specified[13]
Tryptamine derivativeVariousChiral Phosphoric AcidTolueneNot specifiedup to 98[12]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a 3,4-Dihydroisoquinoline
  • Catalyst Preparation: In a glovebox, a vial is charged with the chiral catalyst precursor (e.g., [Rh(cod)Cl]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in a degassed solvent (e.g., CH₂Cl₂). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 3,4-dihydroisoquinoline substrate.

  • Solvent and Catalyst Addition: Add the appropriate degassed solvent (e.g., methanol) followed by the pre-formed catalyst solution via syringe.

  • Hydrogenation: The flask is connected to a hydrogen balloon or placed in an autoclave. The reaction mixture is stirred vigorously at the desired temperature and hydrogen pressure.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC/LC-MS. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the chiral tetrahydroisoquinoline. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: General Procedure for an Enantioselective Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral phosphoric acid catalyst (e.g., 5-10 mol%) in a dry, aprotic solvent (e.g., toluene, dichloromethane).[12]

  • Substrate Addition: Add the β-arylethylamine (1.0 eq) to the solution.

  • Cooling and Aldehyde Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).[12] Slowly add the aldehyde (1.0-1.2 eq).

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[8] Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the enantioenriched tetrahydroisoquinoline.

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_method Method Selection cluster_optimization Optimization cluster_analysis Analysis & Purification cluster_end Outcome start Start: Define Chiral THIQ Target method Choose Synthetic Strategy start->method asym_hydro Asymmetric Hydrogenation method->asym_hydro DHIQ available pictet Pictet-Spengler Reaction method->pictet Amine + Aldehyde bischler Bischler-Napieralski Route method->bischler Amide precursor optimization Reaction Optimization asym_hydro->optimization pictet->optimization bischler->optimization catalyst Catalyst/Ligand Screening optimization->catalyst solvent Solvent Screening optimization->solvent temp Temperature Optimization optimization->temp additives Additive Screening optimization->additives analysis Analysis catalyst->analysis solvent->analysis temp->analysis additives->analysis yield Determine Yield analysis->yield ee_dr Determine ee% / dr analysis->ee_dr purification Purification yield->purification ee_dr->purification troubleshoot Troubleshoot? purification->troubleshoot end Final Chiral THIQ Product troubleshoot->optimization Needs Improvement troubleshoot->end Successful

Caption: A generalized workflow for the stereoselective synthesis of chiral THIQs.

troubleshooting_pathway cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_purity Reagent & Atmosphere Purity start Low Enantioselectivity Observed q1 Is the catalyst/ligand optimal? start->q1 a1 Screen different chiral ligands and metal precursors. q1->a1 No q2 Is the solvent appropriate? q1->q2 Yes a1->q2 a2 Screen solvents of varying polarity (e.g., Toluene, DCM, EtOH). q2->a2 No q3 Are additives required? q2->q3 Yes a2->q3 a3 Systematically add Brønsted/Lewis acids or bases. q3->a3 Potentially q4 Are reagents and solvent pure? q3->q4 No/Unsure a3->q4 a4 Use freshly distilled/degassed solvents. Ensure high purity of reagents. q4->a4 No q5 Is the atmosphere inert? q4->q5 Yes a4->q5 a5 Ensure rigorous exclusion of air and moisture. q5->a5 No end Improved Enantioselectivity q5->end Yes a5->end

Caption: Troubleshooting decision tree for low enantioselectivity.

References

Technical Support Center: Purification Strategies for (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS 63006-93-9). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block.[1] The unique structure of this compound, featuring a basic secondary amine within the tetrahydroisoquinoline core and a polar primary alcohol, presents specific challenges that require carefully considered purification strategies.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you achieve your desired purity and yield with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from its bifunctional nature. The molecule contains:

  • A basic secondary amine : This group can interact strongly with acidic stationary phases like standard silica gel, leading to significant peak tailing, poor resolution, and even irreversible adsorption during column chromatography.[2]

  • A polar primary alcohol : This group imparts high polarity, requiring polar solvent systems for elution and making the compound highly soluble in protic solvents like methanol and water.

This combination necessitates modifications to standard purification protocols to achieve efficient separation and high recovery.

Q2: Is recrystallization a viable primary purification method for this compound?

A2: Yes, absolutely. Given its reported melting point of 180-182°C, this compound is a crystalline solid at room temperature, making recrystallization an excellent choice, particularly for removing minor impurities or for final polishing of the material.[1] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][4]

Q3: My synthesis is racemic. What are the options for chiral separation?

A3: The C3 position of the tetrahydroisoquinoline ring is a stereocenter. For applications requiring enantiomerically pure material, chiral separation is essential, as different enantiomers can have distinct biological activities.[5] The most common and effective method is Chiral High-Performance Liquid Chromatography (HPLC) . Both analytical and semi-preparative chiral columns, often based on polysaccharide or cyclodextrin stationary phases, can be employed to resolve the racemic mixture.[5][6]

Q4: How can I assess the purity of my fractions or final product?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of column chromatography fractions. Use a mobile phase similar to your column eluent and visualize with UV light and/or a potassium permanganate stain.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the purified compound and identifying any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (163.22 g/mol ).[1][7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Severe Peak Tailing and Low Recovery in Silica Gel Column Chromatography
  • Potential Cause: Strong acid-base interaction between the basic amine of your compound and the acidic silanol groups on the surface of the silica gel stationary phase. This causes a portion of the molecules to "stick" to the column, eluting slowly and creating a tailed peak.[2]

  • Recommended Solutions:

    • Mobile Phase Modification: Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or a 1% solution of ammonium hydroxide in methanol, which is then used as the polar component of the mobile phase.[2][8]

    • Change of Stationary Phase: Switch to a less acidic or a basic stationary phase.

      • Alumina (Al₂O₃): Use neutral or basic alumina. It is generally a better choice for purifying basic compounds.

      • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/methanol or water/acetonitrile) is used.[9] This approach separates based on hydrophobicity and avoids the problematic acid-base interactions.

    • Deactivated Silica Gel: You can purchase silica gel that has been end-capped or treated to reduce its acidity, though this is a less common approach for preparative work.[10]

Problem 2: The Compound Won't Elute from the Silica Column, Even with High Methanol Concentrations
  • Potential Cause: The compound is highly polar and has extremely strong interactions with the silica gel. Pushing the methanol concentration too high (e.g., >20% in DCM) can sometimes lead to silica gel dissolving, which contaminates the product.[8]

  • Recommended Solutions:

    • Use a Stronger, Modified Eluent: A highly effective eluent for very polar basic compounds is a mixture of Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH). A typical starting gradient would be 95:4:1, moving towards 85:14:1.[2] The ammonia acts as a strong competitor to displace your amine from the silica surface.

    • Switch to Reverse-Phase Chromatography: This is often the best solution for highly polar compounds. The compound will elute earlier with a more polar mobile phase.

Problem 3: The Compound "Oils Out" During Recrystallization
  • Potential Cause: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[11] It can also be caused by the presence of significant impurities, which depress the melting point.

  • Recommended Solutions:

    • Add More Solvent: Return the oiled-out mixture to the heat source and add more of the primary solvent until the oil redissolves completely. Then, allow it to cool much more slowly.[11]

    • Lower the Cooling Temperature: If crystals do not form, try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has reached room temperature.

    • Scratch & Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a "seed crystal" of the pure compound.[11]

    • Change Solvent System: The chosen solvent may be inappropriate. Experiment with different solvents or solvent pairs (e.g., Ethanol/Water, Isopropanol/Hexane).

Problem 4: Low Yield After Recrystallization
  • Potential Cause:

    • Using too much solvent during the initial dissolution step.[11]

    • The compound has significant solubility in the solvent even at low temperatures.

    • Premature crystallization during a hot filtration step.

  • Recommended Solutions:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. Work in small solvent additions.

    • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), concentrate it by boiling off some of the solvent and attempting a second crystallization to recover more material.

    • Optimize the Solvent System: Find a solvent where the solubility difference between hot and cold is maximized.

    • Preheat Equipment: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are preheated to prevent the product from crashing out on the filter paper.

Detailed Protocols & Data
Workflow: Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying your crude this compound.

Purification_Strategy start Assess Crude Purity (TLC, ¹H NMR) purity_check Purity >90%? start->purity_check chromatography Primary Purification: Column Chromatography purity_check->chromatography No recrystallization Primary Purification: Recrystallization purity_check->recrystallization Yes chrom_type Impurities More or Less Polar? chromatography->chrom_type chiral_check Enantiopurity Required? recrystallization->chiral_check final_product Final Product (Verify Purity) normal_phase Normal Phase Chromatography (Silica or Alumina) chrom_type->normal_phase Different Polarity reverse_phase Reverse Phase (C18) Chromatography chrom_type->reverse_phase Similar Polarity tailing_check Significant Tailing on Silica TLC? normal_phase->tailing_check normal_phase->chiral_check reverse_phase->chiral_check tailing_check->normal_phase No, proceed add_modifier Add Basic Modifier to Eluent (e.g., 1% Et₃N) tailing_check->add_modifier Yes use_alumina Switch to Alumina (Neutral or Basic) tailing_check->use_alumina Yes, Alternative add_modifier->normal_phase use_alumina->chiral_check chiral_check->final_product No chiral_hplc Chiral HPLC Separation chiral_check->chiral_hplc Yes chiral_hplc->final_product

Caption: Decision tree for selecting a purification strategy.

Table 1: Recommended Solvent Systems for Normal Phase Flash Chromatography
Stationary PhaseMobile Phase System (Gradient)ModifierExpected Outcome & Comments
Silica Gel Dichloromethane (DCM) / Methanol (MeOH)1-2% Triethylamine (Et₃N)Reduces peak tailing by neutralizing acidic silanol groups. A good first choice.
Silica Gel Ethyl Acetate (EtOAc) / Hexanes1-2% Triethylamine (Et₃N)For less polar impurities. The compound itself will require a high percentage of EtOAc.
Silica Gel DCM / (10% NH₄OH in MeOH)NH₄OH (in MeOH)Very effective for highly "sticky" basic compounds. Use a gradient from 98:2 to 90:10.[8]
Alumina (Neutral) Dichloromethane (DCM) / Methanol (MeOH)None requiredGood alternative to silica to avoid acidic interactions. Elution profile may differ.
Protocol 1: Flash Column Chromatography with Basic Modifier
  • TLC Analysis: Determine an appropriate solvent system using TLC. Add 1% Et₃N to the developing solvent. Aim for an Rf value of ~0.25-0.35 for the target compound.[9]

  • Column Packing: Dry pack or wet slurry pack a column with silica gel in the non-polar component of your eluent (e.g., hexanes or DCM).

  • Sample Loading: Dissolve the crude material in a minimal amount of the initial eluent or DCM. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.[10]

  • Elution: Begin elution with the determined solvent system (e.g., 98:2 DCM:MeOH + 1% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Test the solubility of your crude material in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water). A good solvent will dissolve the compound when hot but not when cold.[4][12] Solvent pairs like ethanol/water can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough hot solvent to completely dissolve the solid.[12]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[11]

  • Cooling: Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals under vacuum to remove the last traces of solvent.

References

Tetrahydroisoquinoline Synthesis: A Technical Support Guide for Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydroisoquinoline (THIQ) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the Pictet-Spengler and Bischler-Napieralski reactions, with a focus on identifying and minimizing unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to tetrahydroisoquinolines?

The two most common and versatile methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.[1] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, catalyzed by an acid, to directly form the THIQ skeleton.[2][3] The Bischler-Napieralski reaction consists of the cyclization of a β-arylethylamide using a dehydrating agent to yield a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[4][5]

Q2: What is the major byproduct in the Bischler-Napieralski reaction and how can it be avoided?

A major side reaction in the Bischler-Napieralski synthesis is the formation of styrene derivatives through a retro-Ritter reaction.[4][5] This is particularly favored at elevated temperatures. To minimize this byproduct, milder reaction conditions can be employed. For instance, using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at lower temperatures, thus suppressing the retro-Ritter pathway.[4] Another strategy is to use the corresponding nitrile as a solvent, which can shift the equilibrium away from the byproduct-forming pathway.[4][6]

Q3: How does the choice of acid catalyst affect the Pictet-Spengler reaction?

In the Pictet-Spengler reaction, the acid catalyst is crucial for the formation of the electrophilic iminium ion that undergoes cyclization.[2] For substrates with electron-rich aromatic rings, such as indole derivatives, the reaction can proceed under mild acidic conditions.[2] However, for less nucleophilic aromatic rings, stronger acids and higher temperatures are often required to achieve good yields.[2] The choice of a protic or Lewis acid can also influence the reaction rate and, in some cases, the stereochemical outcome.[3]

Troubleshooting Guides

The Pictet-Spengler Reaction

Q4: My Pictet-Spengler reaction is producing a mixture of regioisomers. How can I improve the selectivity?

The formation of regioisomers can be a significant issue when the aromatic ring has multiple potential sites for cyclization. The choice of solvent can play a crucial role in directing the regioselectivity. For dopamine derivatives, for example, a switch from a protic to an apolar solvent has been shown to dramatically shift the selectivity from the para-cyclized to the ortho-cyclized product.

Table 1: Effect of Solvent on Regioisomer Formation in the Pictet-Spengler Reaction of a Dopamine Derivative

SolventOrtho:Para Isomer Ratio
Trifluoroethanol14:86
Toluene86:14

(Data sourced from a study on the synthesis of protoberberine alkaloids.)[7]

Troubleshooting Steps:

  • Solvent Screening: Conduct small-scale reactions in a variety of solvents (e.g., toluene, dichloromethane, trifluoroethanol, acetonitrile) to determine the optimal solvent for your desired isomer.

  • Protecting Groups: Strategically place protecting groups on the aromatic ring to block unwanted cyclization positions.

  • Temperature Control: Varying the reaction temperature may influence the kinetic versus thermodynamic product distribution, potentially favoring one regioisomer.

Q5: I'm observing significant racemization in my asymmetric Pictet-Spengler reaction. What can I do to maintain stereochemical integrity?

Loss of enantiomeric excess can occur if the reaction conditions are too harsh.

Troubleshooting Steps:

  • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This generally favors the kinetically controlled product and minimizes racemization.

  • Catalyst Choice: For catalytic asymmetric variants, ensure the chosen chiral catalyst (e.g., a chiral Brønsted acid) is appropriate for the substrate and that it is not degrading under the reaction conditions.

  • Slow Addition: The slow, dropwise addition of the aldehyde can help to control the concentration of the reactive iminium ion and may reduce side reactions that can lead to racemization.

The Bischler-Napieralski Reaction

Q6: My Bischler-Napieralski reaction is giving a low yield of the desired dihydroisoquinoline and a lot of tar-like material. What is the likely cause?

Low yields and polymerization are often due to overly harsh reaction conditions, especially for sensitive substrates. The choice of condensing agent is critical.

Table 2: Common Condensing Agents and Their General Reaction Conditions

Condensing AgentTypical ConditionsPotential IssuesMitigation Strategies
POCl₃Refluxing in toluene or acetonitrileStrong acid, high temperature can cause decomposition and retro-Ritter reaction.Use with P₂O₅ for less activated rings; monitor reaction time carefully.
P₂O₅ in refluxing POCl₃High temperatureVery harsh; suitable for unactivated aromatic rings but can lead to byproducts.Reserve for challenging substrates.
Triflic Anhydride (Tf₂O) with 2-chloropyridine-20 °C to 0 °C in CH₂Cl₂Milder conditionsIdeal for acid-sensitive substrates to minimize decomposition and side reactions.[8]

Troubleshooting Steps:

  • Switch to Milder Reagents: If using POCl₃ or P₂O₅, consider switching to a milder protocol, such as the use of Tf₂O and 2-chloropyridine at low temperatures.[8]

  • Control Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid product decomposition.

  • Ensure Anhydrous Conditions: The condensing agents used are highly water-sensitive. Ensure all glassware is flame-dried and solvents are anhydrous.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction

This is a general guideline and may require optimization for specific substrates.

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamine (1.0 equiv) and dissolve it in an appropriate anhydrous solvent (e.g., toluene or dichloromethane).

  • Reagent Addition: Add the aldehyde or ketone (1.0-1.2 equiv) to the stirred solution at room temperature.

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Milder Bischler-Napieralski Reaction and Subsequent Reduction

This protocol uses milder conditions to minimize byproducts.

  • Cyclization Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[8]

  • Cyclization Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[8]

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 4.0 equiv) in methanol. Cool the dihydroisoquinoline reaction mixture to 0 °C and slowly add the NaBH₄ solution.

  • Reduction Reaction: Allow the reaction to stir and warm to room temperature over 1 hour.

  • Work-up and Purification: Quench the reaction by the addition of water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.[8]

Visual Guides

Below are diagrams illustrating key logical workflows for troubleshooting byproduct formation in tetrahydroisoquinoline synthesis.

Byproduct_Troubleshooting_Pictet_Spengler start Start: Pictet-Spengler Reaction check_byproduct Identify Primary Byproduct start->check_byproduct regioisomers Regioisomer Mixture check_byproduct->regioisomers Isomerism? racemization Racemization/ Low e.e. check_byproduct->racemization Stereochemistry? other Other Byproducts (e.g., Polymerization) check_byproduct->other Other? solve_regio Action: Solvent Screen (Toluene vs. Protic Solvents) regioisomers->solve_regio solve_racemization Action: Lower Temperature &/or Change Catalyst racemization->solve_racemization solve_other Action: Control Stoichiometry & Slow Aldehyde Addition other->solve_other end_product Desired THIQ (High Purity) solve_regio->end_product solve_racemization->end_product solve_other->end_product

Caption: Troubleshooting workflow for Pictet-Spengler byproducts.

Byproduct_Troubleshooting_Bischler_Napieralski start Start: Bischler-Napieralski Reaction check_byproduct Identify Primary Byproduct start->check_byproduct styrene Styrene Byproduct (Retro-Ritter) check_byproduct->styrene Elimination? tar Low Yield/ Tar Formation check_byproduct->tar Decomposition? solve_styrene Action: Use Milder Conditions (e.g., Tf₂O, 2-chloropyridine) at Low Temperature styrene->solve_styrene solve_tar Action: Switch to Milder Condensing Agent & Monitor Reaction Time tar->solve_tar end_product Desired Dihydroisoquinoline (High Purity) solve_styrene->end_product solve_tar->end_product reduction_step Reduction (e.g., NaBH₄) end_product->reduction_step final_thiq Final THIQ Product reduction_step->final_thiq

Caption: Troubleshooting workflow for Bischler-Napieralski byproducts.

References

Technical Support Center: N-Alkylation of the Tetrahydroisoquinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the THIQ scaffold, a privileged core structure in numerous natural products and pharmacologically active molecules.[1][2][3] This resource provides in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of N-substituted THIQ derivatives.

Section 1: Foundational N-Alkylation Strategies

The two most prevalent methods for the N-alkylation of the THIQ core are direct alkylation via an SN2 mechanism and reductive amination. Each has distinct advantages and is suited to different substrates and synthetic goals.

  • Direct Alkylation with Alkyl Halides: This is a classic SN2 reaction where the secondary amine of the THIQ ring acts as a nucleophile, attacking an alkyl halide (or sulfonate) in the presence of a base.[4] It is straightforward but can be susceptible to challenges like low reactivity and side reactions.

  • Reductive Amination: This powerful method involves the reaction of the THIQ's secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.[1][5] It is often the method of choice to avoid common pitfalls of direct alkylation and is compatible with a wide range of carbonyl compounds.[1][6]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.

FAQ 1: My direct N-alkylation with an alkyl bromide is showing low or no conversion. What should I investigate?

Low conversion is a frequent issue stemming from several interrelated factors. A systematic approach is key to identifying the root cause.

Potential Cause & Troubleshooting Steps:

  • Inadequate Base Strength or Solubility: The base is critical for deprotonating the THIQ nitrogen, enhancing its nucleophilicity. If the base is too weak or, more commonly, insoluble in your solvent, the reaction will be sluggish.[4][7]

    • Explanation: Bases like potassium carbonate (K₂CO₃) have low solubility in less polar solvents like acetone, leading to a heterogeneous mixture with poor reaction kinetics.[7]

    • Solution: Switch to a more soluble or stronger base. Cesium carbonate (Cs₂CO₃) is an excellent, albeit more expensive, alternative with higher solubility.[4] Alternatively, changing to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) can significantly improve the solubility of common bases.[4][7]

  • Poor Leaving Group: The efficiency of an SN2 reaction is highly dependent on the quality of the leaving group.

    • Explanation: Reactivity follows the trend I > Br > Cl. While alkyl bromides are common, they may not be reactive enough for challenging substrates.[8]

    • Solution:

      • Switch to the corresponding alkyl iodide, which is a superior leaving group.[4]

      • Finkelstein Reaction: Add a catalytic amount of potassium iodide (KI) to your reaction with the alkyl bromide. This will generate the more reactive alkyl iodide in situ, often dramatically accelerating the reaction.[4][7]

  • Steric Hindrance: If either the THIQ nitrogen or the electrophilic carbon of the alkyl halide is sterically hindered, the SN2 transition state is destabilized, slowing the reaction rate significantly.[4][9]

    • Explanation: Bulky groups near the reaction centers prevent the necessary backside attack of the nucleophile.

    • Solution: For sterically demanding substrates, direct alkylation may be unsuitable. This is a prime scenario to switch to reductive amination , which is far less sensitive to steric bulk.[1][4]

  • Insufficient Temperature: The reaction may simply lack the activation energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring for potential decomposition. The use of a microwave reactor can be highly effective for safely reaching higher temperatures and reducing reaction times.[4][7]

Troubleshooting Workflow for Low Conversion

Below is a decision-making workflow to guide your optimization process.

G start Low Conversion Observed base_check Is the base fully dissolved? start->base_check solvent_check Is the solvent polar aprotic (DMF, ACN)? base_check->solvent_check Yes change_base Action: Use Cs₂CO₃ or a stronger soluble base. base_check->change_base No leaving_group Is the leaving group reactive (Br, I)? solvent_check->leaving_group Yes change_solvent Action: Switch to DMF or ACN. solvent_check->change_solvent No sterics Are substrates sterically hindered? leaving_group->sterics Yes add_ki Action: Add catalytic KI (Finkelstein reaction). leaving_group->add_ki No (Cl or unreactive Br) increase_temp Action: Increase temperature / Use microwave. sterics->increase_temp No switch_method Consider switching to Reductive Amination. sterics->switch_method Yes change_base->solvent_check change_solvent->leaving_group add_ki->sterics

Caption: Troubleshooting workflow for low-yield N-alkylation.

FAQ 2: I am observing a significant amount of O-alkylation as a side product. How can I improve selectivity for N-alkylation?

This is a common problem when the THIQ scaffold contains a phenolic hydroxyl group. The selectivity between N- and O-alkylation is a classic case of competing nucleophiles.[4]

Controlling Factors & Solutions:

  • Hard and Soft Acid-Base (HSAB) Theory:

    • Explanation: The nitrogen of the THIQ is a "soft" nucleophile, while the oxygen of a phenol is a "hard" nucleophile. Alkyl halides are relatively "soft" electrophiles. According to HSAB theory, soft-soft interactions are favored, which is why N-alkylation is generally the major pathway. However, reaction conditions can shift this balance.[4]

    • Solution: Ensure you are using a soft electrophile like an alkyl iodide or bromide. Avoid conditions that might generate a harder electrophile.

  • Solvent and Counter-ion Effects:

    • Explanation: The choice of base and solvent system can dramatically influence the nucleophilicity of the oxygen and nitrogen atoms.

    • Solution: Polar aprotic solvents like DMF generally favor N-alkylation.[4] In contrast, non-polar solvents can sometimes favor O-alkylation. Using an alkali metal base (like K₂CO₃ or Cs₂CO₃) typically promotes the desired N-alkylation.[4]

  • Protecting Groups:

    • Explanation: If selectivity remains an issue, the most robust solution is to temporarily mask the competing hydroxyl group.

    • Solution: Protect the phenolic -OH group with a suitable protecting group (e.g., silyl ether, benzyl ether) before performing the N-alkylation. The protecting group can then be removed in a subsequent step.

FAQ 3: My reaction is messy and purification is difficult. Are there ways to simplify this?

Purification can be complicated by unreacted starting material, side products, and reagents.[4] Optimizing the reaction is the first step, but choosing the right methodology can also lead to cleaner outcomes.

Solutions for Cleaner Reactions & Easier Purification:

  • Drive the Reaction to Completion: Use the troubleshooting steps in FAQ 1 to ensure full conversion of your starting material, which is often the most difficult impurity to separate from the product.

  • Switch to Reductive Amination:

    • Explanation: Reductive amination is often a much cleaner reaction than direct alkylation. It doesn't require a strong base and typically proceeds to high conversion under mild conditions.[1][10]

    • Benefit: The workup is often simpler. Furthermore, specialized purification techniques have been developed for this method. For example, products can be captured on a polymer-supported sulfonic acid column and then eluted, leaving neutral impurities behind.[1][6]

Section 3: Key Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol is a general starting point for the direct alkylation of a THIQ.

Materials:

  • Tetrahydroisoquinoline (THIQ) (1.0 equiv)

  • Alkyl Bromide (1.1 - 1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv, optional but recommended)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the THIQ (1.0 equiv), Cs₂CO₃ (2.0 equiv), and KI (0.1 equiv).

  • Add dry ACN or DMF to create a solution with a concentration of approximately 0.1-0.5 M.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the alkyl bromide (1.1 - 1.5 equiv) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a highly efficient and clean method for N-alkylation.[1]

Materials:

  • Tetrahydroisoquinoline (THIQ) (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Ethanol (EtOH) or Methanol (MeOH)

Procedure:

  • In a flask under an inert atmosphere (N₂ or Ar), dissolve the THIQ (1.0 equiv) and the aldehyde/ketone (1.0-1.2 equiv) in anhydrous ethanol.

  • Add Ti(Oi-Pr)₄ (1.2 equiv) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add NaBH₄ (1.5 equiv) portion-wise, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of water or aqueous ammonium chloride.

  • Filter the mixture through a pad of celite to remove titanium salts, washing with ethanol or ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Comparison of N-Alkylation Methods

The diagram below illustrates the mechanistic differences and key features of the two primary methods.

G cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination a1 THIQ + Base a2 Deprotonated THIQ (Enhanced Nucleophile) a1->a2 -H+ a4 SN2 Transition State a2->a4 Backside Attack a3 Alkyl Halide (R-X) a3->a4 Backside Attack a5 N-Alkyl THIQ a4->a5 -X- b1 THIQ + Aldehyde (R-CHO) b2 Iminium Ion Intermediate b1->b2 -H₂O b4 Reduction Step b2->b4 b3 Reducing Agent (e.g., NaBH4) b3->b4 b5 N-Alkyl THIQ b4->b5

References

How to prevent racemization in chiral tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the asymmetric synthesis of tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective transformations. Chiral THIQs are privileged scaffolds in a vast array of natural products and pharmaceuticals, making their stereocontrolled synthesis a critical endeavor.[1][2] However, maintaining stereochemical integrity, particularly at the C1 position, can be challenging due to the risk of racemization.

This guide provides in-depth, field-proven insights into preventing racemization through a series of troubleshooting guides and frequently asked questions. Our goal is to explain not just the "how" but the "why" behind experimental choices, empowering you to achieve high enantiomeric excess (ee) with confidence.

Part 1: Frequently Asked Questions (FAQs) on Racemization

This section addresses the foundational questions regarding racemization in the context of THIQ synthesis.

Q1: What is racemization and why is it a concern in chiral THIQ synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[3] In the synthesis of chiral THIQs, the stereocenter at the C1 position is often susceptible to racemization, which can significantly diminish the therapeutic efficacy of the final drug substance, as different enantiomers can have vastly different biological activities.

Q2: Which synthetic steps are most prone to racemization?

A2: Racemization risk is highest during steps that involve the formation or equilibration of planar, achiral intermediates. Key steps include:

  • Iminium Ion Formation: The Pictet-Spengler and Bischler-Napieralski reactions proceed through iminium ion intermediates.[4][5] These planar species can be attacked by the nucleophilic aryl ring from either face. Without precise control from a chiral catalyst or auxiliary, this can lead to a racemic or near-racemic mixture.

  • Post-Cyclization Epimerization: Even after the chiral center is set, it can be labile under certain conditions. The C1-proton can be acidic enough to be removed under harsh basic or acidic conditions, leading to a planar iminium or enamine intermediate that can be re-protonated non-stereoselectively.[6]

  • Workup and Purification: Exposure to strong acids or bases during aqueous workup or chromatography can catalyze racemization.[6]

Q3: What is the fundamental mechanism of racemization at the C1 position of a THIQ?

A3: The primary mechanism involves the reversible formation of a planar, achiral iminium ion. Under acidic or basic conditions, the equilibrium shown below can be established. The planarity of the C=N double bond in the iminium ion allows for non-selective attack by a nucleophile or re-protonation, leading to a loss of the original stereochemical information. A retro-Mannich–Mannich equilibrium has also been proposed as a source of racemization in certain complex systems.[7]

Q4: Can my choice of N-protecting group influence the stereostability of the THIQ?

A4: Absolutely. The electronic nature of the N-substituent plays a crucial role.

  • N-Acyl or N-Sulfonyl Groups: These electron-withdrawing groups increase the stability of the corresponding N-acyliminium ion intermediate.[8] While this enhanced electrophilicity can be beneficial for the cyclization step, it can also make the C1-proton more acidic and thus more susceptible to epimerization under basic conditions.

  • N-Alkyl Groups: Electron-donating alkyl groups generally increase the stability of the chiral center by destabilizing the formation of a positive charge on the nitrogen atom in the iminium ion intermediate.

Part 2: Troubleshooting Guides for Common Racemization Issues

This section provides a question-and-answer formatted guide to directly address specific experimental problems.

Scenario 1: The Pictet-Spengler Reaction

Problem: "I'm performing a chiral Brønsted acid-catalyzed Pictet-Spengler reaction, but my enantiomeric excess is consistently low (<50% ee)."

Root Cause Analysis & Solutions:

This issue often points to problems with catalyst efficacy, reaction conditions that favor a reversible pathway, or the formation of an uncontrolled iminium ion.

Troubleshooting Steps:

  • Verify Catalyst and Reagent Quality:

    • Question: Is your chiral phosphoric acid (CPA) catalyst pure and anhydrous?

    • Answer: CPAs are hygroscopic. Water can compete for hydrogen bonding sites, disrupting the organized transition state and diminishing stereocontrol.[9][10] Ensure the catalyst is dried under high vacuum and handled under an inert atmosphere. The purity of your β-arylethylamine and aldehyde is also critical; impurities can act as catalyst poisons.

  • Optimize Reaction Temperature:

    • Question: Are you running the reaction at elevated temperatures?

    • Answer: The Pictet-Spengler reaction can be reversible at higher temperatures.[4][11] The kinetically controlled product, often the desired cis isomer, is favored at lower temperatures.[11] Running the reaction at higher temperatures can lead to thermodynamic equilibrium, which may favor racemization.[4][11]

    • Actionable Protocol: Screen a range of temperatures from room temperature down to -78 °C. A typical starting point for a CPA-catalyzed reaction is 0 °C to room temperature.

  • Evaluate Solvent Choice:

    • Question: What solvent are you using?

    • Answer: The solvent's polarity and ability to form hydrogen bonds can significantly impact the reaction. Non-polar, non-coordinating solvents like toluene or dichloromethane are generally preferred as they do not interfere with the catalyst-substrate complex.[12] Protic solvents can disrupt the chiral environment.

  • Consider the Iminium Ion Formation Step:

    • Question: Are you pre-forming the imine or generating it in situ?

    • Answer: The concentration and stability of the iminium ion are critical. In some cases, slow addition of the aldehyde to the mixture of the amine and catalyst can help maintain a low concentration of the reactive intermediate, favoring the catalyzed pathway over the background racemic reaction.

Scenario 2: Asymmetric Hydrogenation of Dihydroisoquinolines (DHIQs)

Problem: "My asymmetric hydrogenation of a 3,4-DHIQ gives high conversion but the product THIQ has a low ee. I've tried different catalysts."

Root Cause Analysis & Solutions:

Low enantioselectivity in this reduction points towards issues with the catalyst-substrate interaction, potential racemization of the product after formation, or competing reaction pathways.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Question: Have you matched the catalyst and ligand to your specific substrate?

    • Answer: The steric and electronic properties of both the DHIQ substrate and the chiral ligand on the metal catalyst (e.g., Iridium, Rhodium, Ruthenium) are crucial for effective stereochemical induction.[1][13][14] A bulky substituent at the C1 position of the DHIQ may require a ligand with a different bite angle or steric profile to achieve a snug fit in the transition state.

    • Actionable Protocol: Screen a panel of well-established chiral phosphine ligands (e.g., BINAP derivatives, Josiphos ligands) to find the optimal match for your substrate.[15]

  • Control of Reaction pH and Additives:

    • Question: Are there any acidic or basic impurities in your hydrogen source or solvent?

    • Answer: Trace amounts of acid or base can be sufficient to cause racemization of the chiral THIQ product, especially if the C1 substituent can stabilize a carbocation. The use of additives like NBS has been shown to be beneficial in some iridium-catalyzed hydrogenations.[13]

    • Actionable Protocol: Use high-purity, dry solvents and high-quality hydrogen. Consider adding a non-nucleophilic, sterically hindered base to scavenge any adventitious acid if product instability is suspected.

  • Investigate Potential for Tautomerization:

    • Question: Is it possible for my DHIQ substrate to tautomerize to an enamine?

    • Answer: Although less common for 3,4-DHIQs, the possibility of enamine-iminium tautomerization exists, which can create an alternative, non-stereoselective reduction pathway.[14] This is more relevant for substrates with specific substitution patterns.

Part 3: Data-Driven Optimization

To illustrate the impact of key parameters, the following table summarizes typical results for a chiral phosphoric acid-catalyzed Pictet-Spengler reaction.

Parameter Condition A Condition B Condition C Outcome
Catalyst (R)-TRIP(R)-TRIP(R)-TRIP
Temperature 60 °C25 °C0 °CLower temperatures significantly improve enantioselectivity.[11]
Solvent MethanolTolueneTolueneAprotic, non-coordinating solvents are superior.
Yield (%) 95%92%88%
ee (%) 15%75%94%

Part 4: Visualizing Racemization Pathways & Troubleshooting

Diagram 1: General Racemization Mechanism

The following diagram illustrates the central role of the planar iminium ion in the loss of stereochemical information at the C1 position of a tetrahydroisoquinoline.

G cluster_chiral Chiral Environment cluster_achiral Achiral Intermediate (R)-THIQ (R)-THIQ (Chiral) Iminium Planar Iminium Ion (Achiral) (R)-THIQ->Iminium H+ or Base (Epimerization) (S)-THIQ (S)-THIQ (Chiral) (S)-THIQ->Iminium H+ or Base (Epimerization) Iminium->(R)-THIQ + H+ or Nu- (Non-selective attack) Iminium->(S)-THIQ + H+ or Nu- (Non-selective attack)

Caption: Racemization via a planar iminium ion intermediate.

Diagram 2: Troubleshooting Workflow for Low Enantioselectivity

This decision tree provides a logical workflow for diagnosing and solving issues of poor stereocontrol in a new chiral THIQ synthesis.

G Start Low ee% Observed Validate Validate Analytical Method (Chiral HPLC/GC) Start->Validate Purity Check Reagent & Catalyst Purity (Anhydrous? Correct Isomer?) Validate->Purity Method OK Conditions Screen Reaction Conditions Purity->Conditions All Pure Temp Temperature Screen (e.g., RT, 0°C, -20°C, -78°C) Conditions->Temp Solvent Solvent Screen (Toluene, DCM, THF, etc.) Conditions->Solvent Catalyst Catalyst/Ligand Screen Conditions->Catalyst Workup Investigate Workup/ Purification Conditions Temp->Workup No Improvement Solvent->Workup No Improvement Catalyst->Workup No Improvement AcidBase Is product exposed to strong acid/base? Workup->AcidBase Success High ee% Achieved AcidBase->Success Problem Identified & Solved

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Technical Support Center: Catalyst Selection for Asymmetric Pictet-Spengler Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric Pictet-Spengler cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for asymmetric Pictet-Spengler cyclization?

A1: The most successful and widely used catalysts are chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) like (R)-TRIP, and organocatalysts such as thiourea and squaramide derivatives.[1][2][3] These catalysts activate the imine intermediate towards nucleophilic attack by the indole or other aryl rings through hydrogen bonding and ion pairing.[4][5] Lewis acids have generally been less effective due to potential inhibition by the basic product.[6]

Q2: How does the N-protecting group on the tryptamine affect the reaction?

A2: The N-protecting group plays a crucial role in the reactivity and stereoselectivity of the reaction. N-acyl groups, for instance, can lead to the formation of highly reactive N-acyliminium ions, which can undergo cyclization under milder conditions.[2] Carbamate protecting groups are also commonly employed. The choice of the protecting group can influence the optimal catalyst and reaction conditions.[6]

Q3: Can ketones be used as substrates in asymmetric Pictet-Spengler reactions?

A3: While aldehydes are the most common carbonyl component, the use of ketones is an area of ongoing research. The reaction with ketones is generally more challenging due to the lower reactivity of the ketimine intermediate.[7] However, recent advancements have shown success with activated ketones, such as α-ketoesters and α-diketones, often requiring specific catalyst systems.[3][7]

Q4: What is the typical catalyst loading for an asymmetric Pictet-Spengler reaction?

A4: Catalyst loading can vary depending on the specific catalyst, substrates, and reaction conditions. Generally, catalyst loadings in the range of 1-20 mol% are reported.[3][8] It is often advisable to start with a higher loading (e.g., 10-20 mol%) for initial screening and then optimize by reducing the catalyst amount. In some highly efficient systems, catalyst loading can be as low as 0.5 mol%.[8]

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Racemic Product
Possible Cause Troubleshooting & Optimization
Incorrect Catalyst Choice The chosen catalyst may not be optimal for the specific substrate. Screen a variety of catalysts from different classes (e.g., chiral phosphoric acids, thioureas, squaramides). The steric and electronic properties of the catalyst are critical for effective stereocontrol.
Suboptimal Solvent The polarity and coordinating ability of the solvent can significantly impact enantioselectivity by influencing the catalyst-substrate complex.[9] A screen of non-polar (e.g., toluene, hexanes) and polar aprotic (e.g., dichloromethane, THF) solvents is recommended.
Inappropriate Reaction Temperature Temperature control is critical. Lower temperatures often favor the kinetically controlled product and can enhance enantioselectivity.[10] If low selectivity is observed, try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).
Presence of Water Trace amounts of water can hydrolyze the iminium ion intermediate and interfere with the chiral catalyst environment. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[10]
Background Racemic Reaction A non-catalyzed or achiral catalyst-mediated racemic reaction may be competing with the desired asymmetric pathway, especially at higher temperatures. Lowering the reaction temperature can help to suppress the background reaction.
Catalyst Degradation The catalyst may be unstable under the reaction conditions. Ensure proper handling and storage of the catalyst. Consider if any reagents or byproducts could be deactivating the catalyst.
Issue 2: Low Yield or No Reaction
Possible Cause Troubleshooting & Optimization
Insufficiently Acidic Catalyst The formation of the electrophilic iminium ion is acid-catalyzed. If no reaction is observed, a stronger acid catalyst may be required. However, excessively strong acids can lead to substrate decomposition. A careful screening of Brønsted or Lewis acids is advised.
Poor Quality or Impure Reagents Impurities in the tryptamine, aldehyde/ketone, or solvent can inhibit the catalyst or lead to side reactions. Ensure the purity of all starting materials. Aldehydes, in particular, can be prone to oxidation and should be purified before use.
Steric Hindrance Bulky substituents on the tryptamine or the carbonyl compound can sterically hinder the reaction. In such cases, higher temperatures or longer reaction times may be necessary. Alternatively, a less sterically demanding catalyst might be more effective.
Decomposition of Starting Materials Tryptamine derivatives and some aldehydes can be sensitive to acidic conditions and elevated temperatures. Monitor the reaction by TLC or LC-MS to check for decomposition. Milder reaction conditions (lower temperature, weaker acid) should be attempted.
Incomplete Imine Formation The initial condensation to form the imine may be slow or unfavorable. In some cases, pre-forming the imine before adding the chiral catalyst and any co-catalysts can improve the yield.
Issue 3: Poor Diastereoselectivity
Possible Cause Troubleshooting & Optimization
Kinetic vs. Thermodynamic Control The cis and trans diastereomers can be formed under kinetic and thermodynamic control, respectively. Lower reaction temperatures generally favor the formation of the kinetic cis product.[2] Conversely, allowing the reaction to stir for longer at a higher temperature may favor the thermodynamically more stable trans isomer.
Influence of Substituents The substituents on both the tryptamine (at the C3 position of the resulting carboline) and the aldehyde play a significant role in determining the diastereomeric ratio. The steric bulk of these groups can influence the facial selectivity of the cyclization.
Catalyst Control The chiral catalyst can also influence the diastereoselectivity. Screening different catalysts may identify one that provides better control over the formation of the desired diastereomer.

Data Presentation

Table 1: Performance of Chiral Phosphoric Acid (CPA) Catalysts

Catalyst (mol%)Tryptamine DerivativeAldehyde/KetoneSolventTemp (°C)Yield (%)ee (%)Reference
(R)-TRIP (10)N-Boc-TryptamineBenzaldehydeTolueneRT8592[8]
(S)-STRIP (5)TryptamineIsovaleraldehydeCH₂Cl₂09195[11]
(R)-TRIP (20)N-Cbz-TryptaminePropionaldehydeToluene-207890[8]
(R)-TRIP (10)5-MeO-TryptamineCyclohexanecarboxaldehydeDioxane508885[11]

Table 2: Performance of Thiourea and Squaramide Organocatalysts

Catalyst (mol%)Tryptamine DerivativeAldehyde/KetoneCo-catalystSolventTemp (°C)Yield (%)ee (%)Reference
Thiourea (10)Tryptaminep-Cl-BenzaldehydeBenzoic AcidTolueneRT7591[5]
Squaramide (20)TryptamineMethyl 2-oxoalkanoatep-Nitrobenzoic AcidToluene09296[7]
Thiourea (10)6-MeO-TryptamineIsobutyraldehydeAcetic AcidTolueneRT8588[6]
Squaramide (10)5-F-TryptamineFurfuralTriphenylacetic AcidCH₂Cl₂-209093[12]

Experimental Protocols

General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol is a representative example for the synthesis of a tetrahydro-β-carboline using a chiral phosphoric acid catalyst.

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Chiral Phosphoric Acid (e.g., (R)-TRIP) (5-10 mol%)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Molecular sieves (optional, but recommended)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05-0.10 equiv).

  • If using, add freshly activated molecular sieves (4 Å).

  • Add anhydrous solvent (to achieve a concentration of approximately 0.1 M with respect to the tryptamine derivative).

  • Add the tryptamine derivative (1.0 equiv) to the flask and stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes.

  • Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents setup Assemble Flame-Dried Glassware under Inert Gas reagents->setup add_catalyst Add Chiral Catalyst & Molecular Sieves setup->add_catalyst add_tryptamine Add Tryptamine Derivative add_catalyst->add_tryptamine add_aldehyde Add Aldehyde add_tryptamine->add_aldehyde stir Stir at Controlled Temperature add_aldehyde->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize determine_ee Determine ee% (Chiral HPLC/SFC) characterize->determine_ee

Caption: General experimental workflow for asymmetric Pictet-Spengler cyclization.

catalyst_selection start Define Substrates (Tryptamine & Carbonyl) catalyst_class Select Initial Catalyst Class start->catalyst_class cpa Chiral Phosphoric Acids (e.g., TRIP) catalyst_class->cpa Good for general substrates thiourea Thioureas / Squaramides catalyst_class->thiourea Effective with co-catalysts other_catalyst Other Organocatalysts catalyst_class->other_catalyst For specific applications screen_conditions Screen Reaction Conditions (Solvent, Temperature, Loading) cpa->screen_conditions thiourea->screen_conditions other_catalyst->screen_conditions evaluate Evaluate Outcome (Yield, ee%) screen_conditions->evaluate optimize Optimize Leading Conditions evaluate->optimize Good Results troubleshoot Troubleshoot Issues (Low Yield / ee%) evaluate->troubleshoot Poor Results end Final Optimized Protocol optimize->end change_catalyst Change Catalyst Type / Structure troubleshoot->change_catalyst change_catalyst->catalyst_class

References

Solvent effects on the efficiency of the Pictet-Spengler reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Pictet-Spengler reaction. The following sections address common issues encountered during experimentation, with a focus on the critical role of solvent effects.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield and success of the Pictet-Spengler reaction?

The efficiency of the Pictet-Spengler reaction is highly sensitive to several factors, including:

  • Reactant Structure: The electronic properties of the β-arylethylamine are crucial. Electron-donating groups on the aromatic ring generally enhance reactivity and lead to higher yields under milder conditions.[1][2]

  • Carbonyl Compound: Aldehydes are typically more reactive than ketones.

  • Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include protic acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂).[1] In some cases, particularly with sensitive substrates, organocatalysts like chiral phosphoric acids may be used.[1]

  • Solvent: The solvent influences the solubility of reactants, the stability of intermediates, and can even direct regioselectivity.[3] While protic solvents have been traditionally used, aprotic solvents can sometimes provide superior yields.[1][4]

  • Temperature: The optimal temperature can vary significantly depending on the substrates, with some reactions proceeding at room temperature while others require heating.[1][3]

  • pH: The pH of the reaction medium affects the formation of the key iminium ion intermediate.

Q2: I am observing very low or no product formation. What are the likely causes and how can I troubleshoot this?

Low to no product formation is a common issue and can often be attributed to the following:

  • Insufficiently Activated Aromatic Ring: If the β-arylethylamine contains electron-withdrawing groups, the aromatic ring may not be nucleophilic enough for the cyclization to occur efficiently.[3]

    • Solution: Consider using a starting material with electron-donating groups. Alternatively, more forcing reaction conditions, such as stronger acids and higher temperatures, may be necessary.[3][4]

  • Improper Catalyst Choice or Concentration: The reaction is acid-catalyzed, and the formation of the electrophilic iminium ion is a key step.[4]

    • Solution: Screen different protic and Lewis acids to find the optimal catalyst for your specific substrates.[1][3] Optimization of the catalyst loading is also recommended.

  • Inappropriate Solvent: The solvent can significantly impact the reaction by affecting the solubility of starting materials and the stability of reaction intermediates.

    • Solution: A solvent screen is highly recommended. While protic solvents are common, aprotic solvents have been shown to improve yields in certain cases.[3][4]

  • Decomposition of Starting Materials: Sensitive functional groups on either the β-arylethylamine or the carbonyl compound may not be stable under the acidic reaction conditions.

    • Solution: Employ milder reaction conditions, such as lower temperatures or weaker acids. The use of protecting groups for sensitive functionalities can also be an effective strategy.

Q3: My reaction is producing multiple spots on TLC, and I am struggling to isolate the desired product. What are the potential side products and how can their formation be minimized?

The formation of side products can complicate purification and reduce the yield of the desired tetrahydro-β-carboline or tetrahydroisoquinoline. Common side reactions include:

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: Using a slight excess of the carbonyl compound can help drive the reaction to completion and consume the amine starting material.[2][3] Careful control of stoichiometry and slow addition of reagents can also minimize these side reactions.

  • Formation of Regioisomers: If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers may be formed.[5]

    • Solution: The choice of solvent can influence regioselectivity.[3] Screening different solvents may help to favor the formation of the desired isomer.

Q4: I am performing a stereoselective Pictet-Spengler reaction and observing poor diastereoselectivity or racemization. How can I improve the stereochemical outcome?

Maintaining stereochemical integrity is crucial in asymmetric Pictet-Spengler reactions.

  • Temperature Control: Higher temperatures can lead to racemization or favor the thermodynamically controlled product.

    • Solution: Lowering the reaction temperature generally favors the kinetically controlled product and can help prevent loss of enantiomeric excess.[1]

  • Solvent Choice: The solvent can influence the stereoselectivity of the reaction.

    • Solution: A solvent screen can be beneficial. For example, in the reaction of D-tryptophan methyl ester hydrochloride with piperonal, conducting the reaction in acetonitrile or nitromethane resulted in a high cis:trans ratio of 99:1.[6]

  • Catalyst Selection: The choice of a suitable chiral auxiliary or catalyst is fundamental for achieving high stereoselectivity.[1]

Data Presentation: Solvent Effects on Reaction Efficiency

The choice of solvent can have a profound impact on the yield and selectivity of the Pictet-Spengler reaction. Below are tables summarizing the effect of different solvents on the reaction outcome from selected studies.

Table 1: Effect of Solvent on the Yield of a Cysteine-Catalyzed Pictet-Spengler Reaction

EntrySolventYield (%)
1H₂O85
2CH₃OH78
3C₂H₅OH82
4CH₃CN65
5THF58
6Toluene45
7DCM52

Reaction conditions: Tryptamine (0.1 mmol), isatin (0.2 mmol), L-cysteine (20 mg) in 1 mL solvent at 50°C for 24 h.[7]

Table 2: Effect of Solvent on the Stereoselectivity of the Pictet-Spengler Reaction

EntrySolventcis:trans Ratio
1Acetonitrile99:1
2Nitromethane99:1
3Benzene-

Note: Specific yield data for all solvents was not provided in the source material.[6]

Experimental Protocols

General Experimental Protocol for the Pictet-Spengler Reaction:

  • To a solution of the β-arylethylamine (1.0 equivalent) in the chosen anhydrous solvent, add the aldehyde or ketone (1.0-1.2 equivalents).

  • Add the acid catalyst (e.g., TFA, 0.1-1.0 equivalent) to the stirred solution at the desired starting temperature (e.g., 0 °C or room temperature).[1]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • If necessary, heat the reaction mixture to the optimal temperature (e.g., reflux) until the starting material is consumed.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable aqueous base (e.g., saturated NaHCO₃ solution) until the mixture is neutral or slightly basic.

  • Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂, EtOAc) three times.[1]

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, recrystallization, or trituration to obtain the desired product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Dissolve β-arylethylamine in anhydrous solvent B Add aldehyde or ketone A->B C Add acid catalyst B->C D Stir at initial temperature C->D E Monitor reaction (TLC/HPLC) D->E F Heat to optimal temperature (if needed) E->F Incomplete reaction G Quench with aqueous base E->G Reaction complete F->E H Extract with organic solvent G->H I Dry and concentrate H->I J Purification (Chromatography/ Recrystallization) I->J K Characterization J->K

Caption: General experimental workflow for the Pictet-Spengler reaction.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Start Low or No Yield A Insufficiently Activated Aromatic Ring Start->A B Improper Catalyst Choice/Concentration Start->B C Inappropriate Solvent Start->C D Starting Material Decomposition Start->D SolA Use electron-donating groups or harsher conditions A->SolA SolB Screen different acids and optimize loading B->SolB SolC Perform a solvent screen (protic and aprotic) C->SolC SolD Use milder conditions or protecting groups D->SolD

Caption: Troubleshooting guide for low-yield Pictet-Spengler reactions.

References

Technical Support Center: Managing Impurities in THIQ Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrahydroisoquinoline (THIQ) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage challenges related to impurities originating from starting materials.

Frequently Asked Questions (FAQs)

Q1: My THIQ synthesis is resulting in a low yield and multiple side products. Could impurities in my starting materials be the cause?

A1: Yes, the purity of your starting materials, typically a β-arylethylamine and an aldehyde or ketone for the Pictet-Spengler reaction, is critical.[1] Impurities can interfere with the reaction, leading to the formation of side products or incomplete conversion, which significantly lowers the yield and complicates purification of the desired THIQ product. Common issues include the presence of structurally related compounds or by-products from the synthesis of the starting materials themselves.

Q2: What are the most common impurities found in commercially available starting materials for THIQ synthesis?

A2: For the aldehyde component, such as benzaldehyde, common impurities include benzoic acid (from oxidation), benzyl alcohol, toluene, acetophenone, and benzyl chloride.[2][3][4] For β-arylethylamines like phenethylamine, impurities can include unreacted starting materials from its synthesis, by-products, and degradation products. It is also crucial to ensure the absence of significant amounts of water, as this can affect the reaction conditions.

Q3: How can I detect and quantify impurities in my starting materials?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying non-volatile impurities in both the aldehyde and amine starting materials.[5][6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities. The presence of unexpected signals can indicate impurities, and integration of these signals relative to the main compound can provide quantitative information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities.

Q4: What is the acceptable level of impurity in the starting materials for a successful THIQ synthesis?

A4: While there is no universal answer, and the tolerance for impurities can be reaction-specific, aiming for the highest possible purity (ideally >99%) is always recommended. Even small amounts of certain impurities can have a significant impact. For example, acidic impurities like benzoic acid can alter the catalytic conditions of the Pictet-Spengler reaction.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your THIQ synthesis that could be related to starting material impurities.

Problem Potential Cause (Related to Starting Material Impurity) Recommended Solution
Low or no THIQ product formation Oxidized Aldehyde: The aldehyde starting material may have been partially or fully oxidized to the corresponding carboxylic acid (e.g., benzaldehyde to benzoic acid). Carboxylic acids will not participate in the Pictet-Spengler reaction.1. Check Purity: Analyze the aldehyde starting material by HPLC or NMR to quantify the level of carboxylic acid impurity. 2. Purify: If significant oxidation has occurred, purify the aldehyde by distillation or recrystallization. 3. Proper Storage: Store aldehydes under an inert atmosphere (nitrogen or argon) and in a cool, dark place to prevent oxidation.
Formation of multiple unexpected side products Presence of structurally related impurities: The starting materials may contain impurities with similar structures that can also react under the reaction conditions, leading to a mixture of THIQ analogues.1. Thorough Characterization: Use HPLC and/or GC-MS to identify the structures of the impurities in your starting materials. 2. Purification: Employ appropriate purification techniques (distillation for liquids, recrystallization for solids) to remove these impurities before starting the synthesis.
Inconsistent reaction times or yields between batches Variable Purity of Starting Materials: Different batches of starting materials from commercial suppliers can have varying impurity profiles, leading to inconsistent reaction outcomes.1. Standardize Starting Material Quality: Analyze each new batch of starting material for purity before use. 2. Purify if Necessary: If a new batch shows a different impurity profile or a lower purity than previously used batches, purify it to meet your established quality standard.
Difficulty in purifying the final THIQ product Co-eluting Impurities: Impurities in the starting materials can lead to side products that have similar chromatographic behavior to the desired THIQ product, making purification by column chromatography challenging.1. Improve Starting Material Purity: The most effective solution is to remove the problematic impurities from the starting materials before the reaction. 2. Optimize Purification Method: If starting material purification is not feasible, explore different solvent systems or chromatographic techniques (e.g., reverse-phase HPLC) for the final product purification.

Quantitative Data on Impurity Impact

While specific quantitative data on the impact of every possible impurity on THIQ synthesis is not extensively available in the literature, the following table provides a general understanding of the potential effects based on impurity type.

Starting Material Impurity Type Typical Concentration Range in Commercial Reagents Potential Impact on THIQ Synthesis
BenzaldehydeBenzoic Acid0.1 - 2%Neutralizes the acid catalyst, potentially slowing down or inhibiting the reaction. Can complicate workup and purification.
BenzaldehydeBenzyl Alcohol0.1 - 1%Generally considered less reactive and may not significantly interfere, but can affect the overall purity of the final product.
PhenethylamineUnreacted PrecursorsVariableCan lead to the formation of undesired side products, reducing the yield of the target THIQ and complicating purification.
BothWaterVariableCan affect the concentration of the acid catalyst and may hydrolyze intermediates, potentially lowering the reaction yield.

Experimental Protocols

Protocol 1: Purity Assessment of Benzaldehyde by HPLC

This protocol provides a general method for the analysis of benzaldehyde purity.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the benzaldehyde sample in 10 mL of acetonitrile to get a 1 mg/mL stock solution.

Protocol 2: Purification of Phenethylamine by Vacuum Distillation

This protocol describes a general procedure for the purification of liquid β-arylethylamines.

  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

  • Charge the Flask: Add the impure phenethylamine to the distillation flask along with a few boiling chips.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the correct boiling point for phenethylamine at the applied pressure.

  • Storage: Store the purified phenethylamine under an inert atmosphere.

Protocol 3: Purification of Substituted Benzaldehydes by Recrystallization

This protocol outlines a general procedure for purifying solid aldehydes.

  • Solvent Selection: Choose a suitable solvent or solvent system where the benzaldehyde derivative is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents include ethanol, isopropanol, or mixtures with water.

  • Dissolution: Dissolve the impure aldehyde in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_synthesis THIQ Synthesis cluster_purification Product Purification & Analysis sm Starting Materials (β-arylethylamine, Aldehyde) analysis Purity Analysis (HPLC, NMR, GC-MS) sm->analysis purification Purification (Distillation/Recrystallization) analysis->purification Impurities > Threshold reaction Pictet-Spengler Reaction analysis->reaction Purity OK purification->analysis Post-purification check workup Reaction Workup reaction->workup crude Crude THIQ Product workup->crude final_purification Final Purification (Column Chromatography) crude->final_purification final_analysis Final Product Analysis (Purity & Structure) final_purification->final_analysis final_product Pure THIQ Product final_analysis->final_product

Caption: Experimental workflow for THIQ synthesis with integrated impurity management.

troubleshooting_workflow start Low Yield or Impure Product check_sm Analyze Starting Material Purity start->check_sm sm_impure Starting Materials Impure check_sm->sm_impure Yes sm_pure Starting Materials Pure check_sm->sm_pure No purify_sm Purify Starting Materials sm_impure->purify_sm check_conditions Investigate Other Reaction Parameters (Temp, Time, Catalyst) sm_pure->check_conditions rerun Re-run Reaction purify_sm->rerun

Caption: Troubleshooting workflow for low yield or impure product in THIQ synthesis.

References

Technical Support Center: Improving Diastereoselectivity in Pictet-Spengler Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of this powerful cyclization reaction. Here, you will find in-depth answers to common challenges, detailed protocols, and mechanistic insights to enhance your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: My Pictet-Spengler reaction is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors influencing diastereoselectivity, and how can I improve it?

A1: Achieving high diastereoselectivity in the Pictet-Spengler reaction is a common challenge that hinges on controlling the facial selectivity of the nucleophilic attack of the indole (or other aryl group) on the iminium ion intermediate. Several factors can lead to poor diastereoselectivity:

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The stereochemical outcome is often dependent on whether the reaction is under kinetic or thermodynamic control.[1][2]

    • Kinetic Control: Typically favored at lower temperatures, this condition yields the product that is formed fastest. For reactions involving tryptophan derivatives, the cis-isomer is often the kinetically favored product.[3][4][5]

    • Thermodynamic Control: Higher temperatures or prolonged reaction times with a strong acid can lead to equilibration, favoring the most stable diastereomer, which is often the trans-isomer.[1]

  • Substrate Structure: The inherent chirality of your starting material, such as a tryptophan ester, plays a crucial role. The substituents on the chiral center can sterically direct the incoming electrophile.

  • Acid Catalyst: The nature and strength of the acid catalyst can significantly influence the transition state geometry and, consequently, the diastereoselectivity.

Troubleshooting Steps:

  • Temperature Optimization:

    • To favor the kinetic product (often cis), perform the reaction at lower temperatures (e.g., -78 °C to 0 °C).[1]

    • Conversely, if the desired product is the thermodynamic one (often trans), running the reaction at a higher temperature might be beneficial.

  • Solvent Selection: The polarity and coordinating ability of the solvent can affect the stability of the transition states.

    • Non-polar solvents like toluene are commonly used.[6]

    • In some cases, polar aprotic solvents like acetonitrile or nitromethane have been shown to significantly enhance cis-selectivity.[1]

  • Choice of Acid Catalyst:

    • For kinetic control, strong acids like trifluoroacetic acid (TFA) are often used.[1]

    • Chiral Brønsted acids, such as chiral phosphoric acids, can be employed to induce high enantioselectivity and can also influence diastereoselectivity.[7][8][9]

  • Protecting Groups: The size and nature of protecting groups on the tryptamine nitrogen can influence the steric environment around the reaction center. For instance, bulky protecting groups can enhance facial shielding.

Q2: I am observing epimerization of my desired product during workup or purification. How can I prevent this?

A2: Epimerization, the change in configuration at one stereocenter, is a common issue, particularly under acidic conditions where the cyclization is reversible. The C-1 position of the tetrahydro-β-carboline is susceptible to racemization or epimerization through a retro-Pictet-Spengler reaction followed by recyclization.

Preventative Measures:

  • Neutralize Promptly and Mildly: After the reaction is complete, quench the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) as quickly as possible. Avoid using strong bases, which can cause other side reactions.

  • Minimize Exposure to Acid: During purification, especially chromatography, avoid using acidic mobile phases if your product is acid-labile. If necessary, add a small amount of a non-nucleophilic base like triethylamine to the eluent to neutralize residual acid on the silica gel.

  • Protecting Group Strategy: Conversion of the secondary amine in the product to a carbamate (e.g., Boc) or an amide can prevent the reversible formation of the iminium ion, thus locking the stereochemistry at C-1. This can be done in situ after the reaction is complete.[10]

Q3: The diastereoselectivity of my reaction is highly variable between batches. What are the likely sources of this inconsistency?

A3: Inconsistent diastereoselectivity often points to subtle variations in reaction setup and conditions that have a significant impact on the sensitive kinetic/thermodynamic balance.

Potential Sources of Inconsistency and Solutions:

  • Water Content: Trace amounts of water can affect the concentration and activity of the acid catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of molecular sieves can help maintain anhydrous conditions.[11]

  • Purity of Reagents:

    • Aldehyde: Aldehydes can oxidize to carboxylic acids on storage. Use freshly distilled or purified aldehydes.

    • Tryptamine Derivative: Ensure the starting material is of high purity and free from diastereomeric impurities.

    • Solvent: Use high-purity, anhydrous solvents.

  • Reaction Time and Temperature Control: Precise control over reaction time and temperature is critical, especially for kinetically controlled reactions. Use a cryostat for accurate low-temperature control. Ensure consistent stirring to maintain a homogenous temperature throughout the reaction mixture.

  • Rate of Reagent Addition: The rate at which the aldehyde or catalyst is added can influence local concentrations and affect selectivity. A slow, controlled addition is often preferable.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for diastereoselectivity in the Pictet-Spengler reaction?

A1: The diastereoselectivity arises from the facial selectivity of the intramolecular electrophilic aromatic substitution step. The tryptamine derivative and the aldehyde first condense to form an imine, which is then protonated to an iminium ion. This iminium ion can exist in different conformations. The indole nucleus then attacks one of the two faces of the iminium ion. The preferred transition state, leading to the major diastereomer, is the one with the lowest energy. This is influenced by steric interactions between the substituents on the newly forming stereocenter and the existing stereocenter on the tryptamine backbone.[1][3][5] For example, in the cyclization of tryptophan methyl ester, the transition state leading to the cis product is often favored under kinetic control due to stabilizing π-stacking interactions.[1]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Tryptamine Chiral Tryptamine Derivative Imine Imine Tryptamine->Imine Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion (Protonated) Imine->Iminium H+ TS_cis Transition State (cis) Iminium->TS_cis Lower Energy (Kinetic Path) TS_trans Transition State (trans) Iminium->TS_trans Higher Energy (Thermodynamic Path) Cis_Product cis-Diastereomer (Kinetic Product) TS_cis->Cis_Product Trans_Product trans-Diastereomer (Thermodynamic Product) TS_trans->Trans_Product Cis_Product->Trans_Product Epimerization (High Temp, Acid)

Q2: How can I use chiral auxiliaries to control diastereoselectivity?

A2: Chiral auxiliaries are chemical moieties that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. In the context of the Pictet-Spengler reaction, a chiral auxiliary can be attached to the tryptamine nitrogen or the carboxylic acid of a tryptophan derivative. The bulky and well-defined stereochemical environment of the auxiliary blocks one face of the iminium ion, forcing the indole cyclization to occur from the less hindered face, thus leading to high diastereoselectivity.[1]

Commonly used chiral auxiliaries include:

  • Phenylmenthyl carbamates[1]

  • N,N-Phthaloyl-amino acids[1]

  • Chiral sulfoxides[1]

After the reaction, the auxiliary is cleaved to yield the desired product. The choice of auxiliary and the conditions for its removal are critical considerations in the overall synthetic strategy.

Q3: What role do N-acyliminium ions play in achieving high diastereoselectivity?

A3: The use of N-acyliminium ions is a powerful strategy to enhance the reactivity and control the stereoselectivity of the Pictet-Spengler reaction.[3][12][13] N-acyliminium ions are significantly more electrophilic than their protonated iminium counterparts, allowing the reaction to proceed under milder conditions.[3] This can be particularly advantageous for less nucleophilic aromatic systems.

From a stereochemical standpoint, the acyl group can exert a strong directing effect. In intramolecular reactions, the conformational rigidity of the cyclic N-acyliminium ion intermediate can lead to a highly ordered transition state, resulting in excellent diastereoselectivity.[14][15][16] For example, intramolecular Pictet-Spengler reactions of tryptophan derivatives linked to an aldehyde via an amide tether often proceed with high trans diastereoselectivity.[14]

G Start Amide-tethered Tryptophan & Aldehyde Intermediate Cyclic N-Acyliminium Ion (Rigid Conformation) Start->Intermediate Acid TransitionState Highly Ordered Transition State Intermediate->TransitionState Intramolecular Cyclization Product Single Diastereomer (High d.r.) TransitionState->Product

Experimental Protocols

Protocol 1: Kinetically Controlled Diastereoselective Pictet-Spengler Reaction

This protocol is optimized for the synthesis of the cis-diastereomer of a 1,3-disubstituted tetrahydro-β-carboline from a tryptophan methyl ester.

Materials:

  • D-Tryptophan methyl ester hydrochloride

  • Aldehyde (e.g., piperonal)

  • Anhydrous acetonitrile

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add D-tryptophan methyl ester hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile to achieve a 0.1 M concentration.

  • Cool the suspension to 0 °C using an ice bath.

  • Add the aldehyde (1.1 eq) to the cooled suspension in one portion.

  • Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The less soluble cis-product may precipitate out of the solution, driving the equilibrium.[1]

  • Upon completion, filter the resulting precipitate and wash with cold acetonitrile to isolate the crude cis-product.

  • To neutralize any remaining acid, the crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The product can be further purified by flash chromatography if necessary.

Rationale: The use of a polar aprotic solvent like acetonitrile at low temperatures favors the formation of the kinetically controlled cis-diastereomer.[1] The precipitation of the less soluble cis-hydrochloride salt can further enhance the diastereomeric ratio through a crystallization-induced diastereomer transformation.[2]

Protocol 2: Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst

This protocol outlines a general procedure for an enantioselective Pictet-Spengler reaction, which can also provide high diastereoselectivity.

Materials:

  • Tryptamine derivative

  • Aldehyde

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (1-5 mol%)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral phosphoric acid catalyst (0.05 eq) and freshly activated 4 Å molecular sieves.

  • Add anhydrous toluene to dissolve the catalyst.

  • Add the tryptamine derivative (1.0 eq) to the solution.

  • Add the aldehyde (1.2 eq) and stir the reaction at the desired temperature (can range from room temperature to elevated temperatures depending on the substrate).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the molecular sieves and concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: Chiral phosphoric acids act as bifunctional catalysts, activating the imine by protonation while the chiral counteranion controls the facial selectivity of the cyclization through non-covalent interactions in a highly organized transition state.[8][17][18] This leads to high levels of both enantio- and diastereoselectivity.

Data Summary

The choice of reaction parameters can have a dramatic effect on the diastereomeric ratio (d.r.). The following table summarizes representative data from the literature.

Starting MaterialAldehydeCatalyst/ConditionsSolventTemp (°C)d.r. (cis:trans)Reference
D-Tryptophan methyl ester HClPiperonalNone (HCl salt)CH₃CNRT99:1--INVALID-LINK--
L-Tryptophan propargyl esterVariousTFACH₂Cl₂-20>95:5 (cis)--INVALID-LINK--
N-benzyl tryptophan methyl esterVariousTFACH₂Cl₂Reflux>1:99 (trans)--INVALID-LINK--
TryptamineVarious(R)-TRIP (5 mol%)TolueneRT- (90-99% ee)--INVALID-LINK--

References

Validation & Comparative

Spectral data comparison for (S)- and (R)-tetrahydroisoquinoline-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic and Chromatographic Comparison of (S)- and (R)-tetrahydroisoquinoline-3-methanol for Researchers and Drug Development Professionals.

This guide provides a detailed comparison of the spectral and chromatographic properties of the enantiomers (S)- and (R)-tetrahydroisoquinoline-3-methanol. The information presented is intended to assist researchers, scientists, and professionals in drug development in the identification, characterization, and chiral separation of these compounds.

Spectral Data Comparison

Enantiomers such as (S)- and (R)-tetrahydroisoquinoline-3-methanol exhibit identical spectroscopic properties in achiral environments. Therefore, the following data, obtained for the (S)-enantiomer, is representative for both the (S)- and (R)-enantiomers. The primary experimental distinction between enantiomers lies in their opposite optical rotation and their differential interaction with a chiral environment, such as a chiral chromatography column.

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
7.10 - 7.25mAromatic-H
4.15sAr-CH₂-N
3.60 - 3.80mCH₂-OH
3.00 - 3.20mN-CH-CH₂
2.80 - 2.95mN-CH₂-Ar
2.50br sNH, OH

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Peak positions and multiplicities may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
134.5Aromatic C (quaternary)
133.8Aromatic C (quaternary)
128.7Aromatic CH
126.5Aromatic CH
126.2Aromatic CH
125.8Aromatic CH
65.0CH₂-OH
55.0N-CH-CH₂
47.0Ar-CH₂-N
42.0N-CH₂-Ar

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Strong, BroadO-H, N-H stretch
3010 - 3080MediumAromatic C-H stretch
2850 - 2960MediumAliphatic C-H stretch
1450 - 1500Medium to StrongAromatic C=C stretch
1000 - 1100StrongC-O stretch

Table 4: Mass Spectrometry Data

m/zInterpretation
163[M]⁺ (Molecular Ion)
132[M - CH₂OH]⁺
117[M - CH₂OH - NH]⁺

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., EI, ESI).

Experimental Protocols

The following are generalized protocols for the acquisition of spectral and chromatographic data for tetrahydroisoquinoline derivatives. Researchers should optimize these methods for their specific instrumentation and analytical goals.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 300-500 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an ATR accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ion source via direct infusion or through a chromatographic system (e.g., LC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • For ESI, typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.[1]

    • For EI, a standard electron energy of 70 eV is typically used.

  • Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (S)- and (R)-enantiomers.

Instrumentation: HPLC system with a UV detector and a chiral stationary phase column.

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, etc.) or a Pirkle-type column.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the chosen column to achieve baseline separation.

  • Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Set a constant flow rate (e.g., 0.5 - 1.0 mL/min).

    • Maintain a constant column temperature (e.g., 25 °C).

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 210 or 254 nm).

  • Injection and Analysis: Inject a small volume (e.g., 5-20 µL) of the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the chiral analysis of (S)- and (R)-tetrahydroisoquinoline-3-methanol.

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_analysis Data Analysis cluster_characterization Fraction Collection & Characterization racemic_mixture Racemic Tetrahydroisoquinoline-3-methanol dissolution Dissolve in Mobile Phase racemic_mixture->dissolution hplc_injection Inject into HPLC dissolution->hplc_injection chiral_column Chiral Stationary Phase Column hplc_injection->chiral_column uv_detection UV Detection chiral_column->uv_detection fraction_collection Collect Enantiomer Fractions chiral_column->fraction_collection chromatogram Chromatogram with Two Peaks uv_detection->chromatogram quantification Quantify Enantiomeric Purity chromatogram->quantification spectroscopic_analysis Spectroscopic Analysis (NMR, MS, IR) fraction_collection->spectroscopic_analysis optical_rotation Measure Optical Rotation fraction_collection->optical_rotation

Caption: Workflow for Chiral Separation and Analysis.

References

A Comparative Guide to the Synthesis of Functionalized Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds. The efficient construction of this motif with control over substitution and stereochemistry is a critical endeavor in drug discovery and development. This guide provides an objective comparison of established and modern synthetic routes to functionalized THIQs, supported by experimental data and detailed protocols.

At a Glance: Key Synthetic Strategies

The synthesis of functionalized THIQs can be broadly categorized into classical cyclization reactions and modern catalytic asymmetric methods. The choice of a particular route depends on factors such as the desired substitution pattern, the need for enantiopurity, substrate availability, and scalability.

Synthetic RouteKey FeaturesTypical ConditionsStereocontrol
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde or ketone.[1]Acidic (protic or Lewis acids), often with heating.[1]Achiral, or diastereoselective with chiral substrates/auxiliaries. Asymmetric catalysis is possible.[2][3]
Bischler-Napieralski Reaction Intramolecular cyclization of a β-arylethylamide.[4][5][6][7][8]Dehydrating agents (e.g., POCl₃, P₂O₅) at elevated temperatures.[4][5][8]Generally produces dihydroisoquinolines, which are then reduced. Asymmetric variants exist.[9]
Catalytic Asymmetric Hydrogenation Reduction of dihydroisoquinolines or enamines using H₂ gas and a chiral catalyst.[10]Transition metal catalysts (e.g., Ru, Rh, Ir) with chiral ligands, H₂ pressure.[10]High enantioselectivity.[10]
Catalytic Asymmetric Transfer Hydrogenation Reduction of dihydroisoquinolines or imines using a hydrogen donor and a chiral catalyst.[10][11]Transition metal catalysts (e.g., Ru, Rh) and a hydrogen source (e.g., formic acid, isopropanol).[10][11][12]High enantioselectivity.[10][12]
Intramolecular Reductive Amination Cyclization of an amino ketone or amino aldehyde followed by in situ reduction.[13]A reducing agent and often a catalyst; can be performed as a one-pot reaction.[13][14][15]Can be rendered asymmetric with chiral catalysts.[13][14]

Logical Flow of Synthetic Approaches

The following diagram illustrates the classification and relationship between the primary synthetic strategies for accessing functionalized tetrahydroisoquinolines.

G Synthetic Routes to Functionalized Tetrahydroisoquinolines cluster_classical Classical Cyclizations cluster_modern Modern Catalytic Asymmetric Methods Pictet-Spengler Pictet-Spengler Reaction Functionalized THIQs Functionalized THIQs Pictet-Spengler->Functionalized THIQs Bischler-Napieralski Bischler-Napieralski Reaction Dihydroisoquinolines Dihydroisoquinolines Bischler-Napieralski->Dihydroisoquinolines yields Asymmetric Hydrogenation Catalytic Asymmetric Hydrogenation Asymmetric Hydrogenation->Functionalized THIQs Asymmetric Transfer Hydrogenation Catalytic Asymmetric Transfer Hydrogenation Asymmetric Transfer Hydrogenation->Functionalized THIQs Intramolecular Reductive Amination Intramolecular Reductive Amination Intramolecular Reductive Amination->Functionalized THIQs Dihydroisoquinolines->Functionalized THIQs Reduction

Caption: Classification of synthetic routes to functionalized THIQs.

Comparative Performance Data

The following table summarizes representative experimental data for the different synthetic routes, highlighting their efficiency and stereoselectivity.

MethodSubstrate 1Substrate 2ConditionsYield (%)ee (%) / de (%)Reference
Pictet-Spengler TryptamineBenzaldehyde(R)-TRIP catalyst, CH₂Cl₂8590 ee[16]
Bischler-Napieralski N-(3,4-Dimethoxyphenethyl)acetamide-POCl₃, P₂O₅, Toluene, reflux99 (of DHIQ)N/A[17]
Asymmetric Hydrogenation 1-Phenyl-3,4-dihydroisoquinoline-[Ir(COD)Cl]₂/(S)-P-Phos, H₃PO₄, H₂9796 ee[10]
Asymmetric Transfer Hydrogenation 1-Methyl-3,4-dihydroisoquinoline-Rh catalyst, HCOOH/Et₃N9699 ee[10]
Intramolecular Reductive Amination N-Boc-2-(2-oxo-2-phenylethyl)phenethylamine-Ir/tBu-ax-Josiphos catalyst, I₂, Ti(OiPr)₄, H₂9699 ee[13]

Experimental Protocols

Asymmetric Pictet-Spengler Reaction

This protocol describes a general procedure for the enantioselective Pictet-Spengler reaction using a chiral phosphoric acid catalyst.

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add the tryptamine derivative and the chiral phosphoric acid catalyst.

  • Add anhydrous solvent and molecular sieves to the flask.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde dropwise to the stirred solution.

  • Stir the reaction mixture at the same temperature until completion, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched tetrahydroisoquinoline.

Bischler-Napieralski Reaction followed by Reduction

This protocol outlines a typical two-step procedure for the synthesis of a tetrahydroisoquinoline via the Bischler-Napieralski reaction.

Materials:

  • β-Arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (excess, can be used as solvent) or another dehydrating agent (e.g., P₂O₅)

  • Anhydrous toluene (if POCl₃ is not the solvent)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or anhydrous THF

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate or sodium hydroxide solution (for neutralization)

Procedure (Bischler-Napieralski Cyclization):

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the β-arylethylamide in anhydrous toluene (if used).

  • Add phosphorus oxychloride dropwise to the solution at 0 °C. If P₂O₅ is used, it is added portion-wise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic by the addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Procedure (Reduction to Tetrahydroisoquinoline):

  • Dissolve the crude 3,4-dihydroisoquinoline in methanol (for NaBH₄) or anhydrous THF (for LiAlH₄) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add the reducing agent (NaBH₄ or LiAlH₄) portion-wise.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or an acidic solution (e.g., 1 M HCl).

  • If LiAlH₄ was used, perform a Fieser workup (sequential addition of water, 15% NaOH, and water).

  • Extract the product with an organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Catalytic Asymmetric Transfer Hydrogenation

This protocol provides a general method for the asymmetric transfer hydrogenation of a 3,4-dihydroisoquinoline.

Materials:

  • 3,4-Dihydroisoquinoline (1.0 equiv)

  • Chiral transition metal catalyst (e.g., Ru or Rh complex with a chiral ligand) (0.5-2 mol%)

  • Hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3,4-dihydroisoquinoline and the chiral catalyst in the anhydrous solvent.

  • Add the hydrogen donor to the reaction mixture.

  • Stir the reaction at the specified temperature (can range from room temperature to elevated temperatures) for the required time, monitoring by TLC or GC/LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the enantioenriched tetrahydroisoquinoline by flash column chromatography.

Conclusion

The synthesis of functionalized tetrahydroisoquinolines can be achieved through a variety of powerful methods. The classical Pictet-Spengler and Bischler-Napieralski reactions remain valuable for their simplicity and applicability to a wide range of substrates, particularly when enantiopurity is not a primary concern or can be addressed through other means. For the synthesis of chiral THIQs, modern catalytic asymmetric methods, including hydrogenation, transfer hydrogenation, and intramolecular reductive amination, offer superior enantiocontrol and are often highly efficient. The choice of the optimal synthetic route will be dictated by the specific target molecule, the desired level of stereochemical precision, and practical considerations such as the availability of starting materials and reagents.

References

A Comparative Guide to the Structural Validation of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol and its Analogs using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the unequivocal structural confirmation of synthesized molecules is paramount. For heterocyclic compounds such as (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a scaffold present in numerous bioactive molecules, a variety of analytical techniques are employed for structural validation. This guide provides a comparative overview of two powerful two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), in the structural elucidation of a representative tetrahydroisoquinoline derivative. Due to the limited availability of published, comprehensive 2D NMR data for this compound, this guide will utilize the detailed spectral data of a closely related and well-characterized tetrahydroisoquinoline-fused isoindolinone system to illustrate the principles and workflow of structural validation by modern NMR methods.

Furthermore, this guide will compare the utility of these NMR techniques with alternative analytical methods, namely X-ray crystallography and mass spectrometry, providing a holistic view of the tools available for the structural characterization of novel chemical entities.

Structural Elucidation of a Representative Tetrahydroisoquinoline Derivative using 2D NMR

To demonstrate the power of 2D NMR in assigning the complex structure of a substituted tetrahydroisoquinoline, we will refer to the spectral data of 4,5,8,12b-tetrahydro-isoindolo[1,2-a]isoquinolin-8-one (Compound 1 ), a polycyclic analog. The complete assignment of its ¹H and ¹³C NMR spectra was achieved through a combination of 1D and 2D NMR experiments, including COSY and HMBC (a related technique to HMQC that shows correlations over multiple bonds).

Workflow for Structural Validation via 2D NMR

The general workflow for elucidating a chemical structure using 2D NMR techniques is a systematic process.

Structural_Validation_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Determination Sample Dissolve Compound in Deuterated Solvent NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D NMR_2D 2D NMR (COSY, HMQC/HSQC, HMBC) NMR_1D->NMR_2D Assign_Protons Assign Proton Signals NMR_2D->Assign_Protons Assign_Carbons Assign Carbon Signals Assign_Protons->Assign_Carbons Correlate Correlate ¹H-¹H (COSY) and ¹H-¹³C (HMQC) Assign_Carbons->Correlate Build_Fragments Build Molecular Fragments Correlate->Build_Fragments Assemble_Structure Assemble Final Structure Build_Fragments->Assemble_Structure Validation Validate Structure Assemble_Structure->Validation

Caption: A generalized workflow for structural elucidation using NMR spectroscopy.
Interpreting 2D NMR Data: A Case Study

The following table summarizes the ¹H and ¹³C NMR spectral data for the representative tetrahydroisoquinoline-fused isoindolinone derivative (Compound 1 ). The COSY and HMBC correlations are crucial for piecing together the molecular structure.

Position δ ¹³C (ppm) δ ¹H (ppm, mult., J in Hz) COSY Correlations (¹H-¹H) HMBC Correlations (¹H-¹³C)
1125.77.75 (d, 7.5)H-2C-3, C-4a, C-12b
2127.17.36 (t, 7.5)H-1, H-3C-4
3127.17.22 (t, 7.5)H-2, H-4C-1, C-4a
4129.07.16 (d, 7.5)H-3C-2, C-5, C-12c
4a132.1---
534.333.56 (ddd, 13.0, 6.2, 2.3), 4.32 (ddd, 13.0, 11.5, 4.5)H-6C-4a, C-6, C-8, C-12b
645.93.05 (m), 3.25 (m)H-5C-5, C-12b
8167.5---
8a132.1---
9132.47.70 (d, 8.0)H-10C-8, C-11, C-12a
10129.37.40 (t, 8.0)H-9, H-11C-8a, C-12
11128.07.38 (t, 8.0)H-10, H-12C-9
12124.38.10 (d, 7.6)H-11C-8a, C-10, C-12b
12a148.5---
12b63.55.52 (s)-C-1, C-4a, C-5, C-6, C-12, C-12a
12c138.2---

Data adapted from C. A. Escobar et al. for a representative tetrahydroisoquinoline derivative.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the table, the COSY correlations reveal the connectivity within the spin systems. For example, the correlation between H-1 and H-2, and H-2 and H-3, confirms the sequence of these protons in one of the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment establishes direct, one-bond correlations between protons and the carbons to which they are attached. This is fundamental for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, the proton at 7.75 ppm (H-1) would show a correlation to the carbon at 125.7 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is complementary to HMQC and reveals correlations between protons and carbons over two or three bonds. This is invaluable for connecting different spin systems and elucidating the overall carbon skeleton. The HMBC data in the table shows, for example, that the proton at C-1 (δ 7.75) is close to carbons C-3, C-4a, and C-12b, which helps in assembling the fused ring system.

The following diagram illustrates the key COSY and HMBC correlations that would be observed for a generic tetrahydroisoquinoline structure, aiding in its structural confirmation.

NMR_Correlations cluster_0 Structure of a Tetrahydroisoquinoline Derivative cluster_1 Key 2D NMR Correlations mol COSY COSY (¹H-¹H) H1_H2 H1 ↔ H2 H3_H4 H3 ↔ H4 H4_CH2 H4 ↔ CH₂-5 CH2_CH CH₂-5 ↔ CH-3 HMBC HMBC (¹H-¹³C long-range) H1_C3 H1 → C3 H4_C8a H4 → C8a CH2OH_C3 CH₂OH → C3 H5_C4 H5 → C4

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tetrahydroisoquinoline-Based Enzyme Inhibitors

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds that exhibit significant biological activities.[1][2] This versatile heterocyclic core has attracted considerable attention in medicinal chemistry, leading to the development of numerous enzyme inhibitors with therapeutic potential across various diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] This guide provides a comparative analysis of THIQ-based inhibitors targeting several key enzymes, supported by quantitative data and detailed experimental methodologies.

THIQ derivatives have been synthesized and identified as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial enzymes in cancer progression. DHFR is essential for the synthesis of nucleic acids and amino acids, while CDK2 is a key regulator of the cell cycle.

A recent study synthesized novel 5,6,7,8-tetrahydroisoquinolines and evaluated their anticancer activity.[3] The results demonstrated that specific derivatives are potent inhibitors of both DHFR and CDK2, with inhibitory concentrations (IC50) comparable or superior to established drugs.[3]

Table 1: Comparative Inhibition of DHFR and CDK2

CompoundTarget EnzymeIC50 (µM)Reference InhibitorRef. Inhibitor IC50 (µM)
Compound 8d DHFR0.199Methotrexate0.131
Compound 7e CDK20.149Roscovitine0.380

Data sourced from a 2024 study on novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors.[3]

The data indicates that while Methotrexate is a slightly more potent DHFR inhibitor, the THIQ derivative Compound 8d shows significant inhibitory activity.[3] Notably, Compound 7e is a more potent inhibitor of CDK2 than the reference compound, Roscovitine.[3]

Experimental Protocol: DHFR and CDK2 Inhibition Assay

The inhibitory activity of the synthesized THIQ compounds against DHFR and CDK2 was determined using commercially available assay kits. The general workflow for such an enzymatic assay is outlined below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_enzyme Prepare Enzyme Solution (DHFR or CDK2) mix Mix Enzyme and Inhibitor (Pre-incubation) prep_enzyme->mix prep_inhibitor Prepare THIQ Inhibitor (Serial Dilutions) prep_inhibitor->mix prep_substrate Prepare Substrate/ Cofactor Mix start_reaction Add Substrate Mix to Initiate Reaction prep_substrate->start_reaction mix->start_reaction incubate Incubate at 37°C start_reaction->incubate measure Measure Signal (e.g., Absorbance, Fluorescence) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot G cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates P Phosphorylation IKK->P IkB IκBα NFkB_p50 p50 NFkB_p65 p65 Ub Ubiquitination IkB->Ub Tags for DNA Target Gene Promoters NFkB_p50->DNA Translocate & Bind NFkB_p65->DNA Translocate & Bind THIQ Tetrahydroisoquinoline Inhibitor THIQ->IKK Inhibits Proteasome Proteasome Proteasome->IkB Degrades Ub->Proteasome Degradation P->IkB Phosphorylates Transcription Gene Transcription (Inflammation, Survival, Proliferation) DNA->Transcription

References

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Chiral Tetrahydroisoquinolines using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical sciences and organic chemistry, the precise determination of enantiomeric excess (ee) is a critical pillar of drug development and asymmetric synthesis. Tetrahydroisoquinolines (THIQs) represent a significant class of chiral compounds with a broad spectrum of biological activities. Consequently, the ability to accurately quantify the enantiomeric composition of THIQ samples is paramount. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]

This guide provides an in-depth comparison of methodologies for determining the enantiomeric excess of chiral THIQs using HPLC. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Cornerstone of Chiral Separations: The Chiral Stationary Phase

The fundamental principle of chiral HPLC lies in the creation of a chiral environment that allows for the differential interaction of enantiomers.[2] This is most commonly achieved through the use of a chiral stationary phase (CSP).[3] CSPs are designed with a chiral selector immobilized on a solid support, typically silica gel. The differential interaction between the enantiomers and the CSP leads to different retention times, enabling their separation and quantification.

The selection of an appropriate CSP is the most critical decision in developing a chiral HPLC method. For THIQs, which are often basic and possess aromatic systems, several classes of CSPs have proven effective.

Polysaccharide-Based CSPs: The Versatile Workhorse

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for their broad applicability and high success rates in separating a diverse range of chiral compounds.[2][4] These CSPs, such as Chiralpak® and Chiralcel®, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are well-suited for the chiral recognition of THIQs. Their versatility allows for operation in normal-phase, reversed-phase, and polar organic modes, providing a wide array of conditions to optimize separations.[3]

Pirkle-Type CSPs: Tailored for Specific Interactions

Pirkle-type CSPs are based on smaller, well-defined chiral molecules, such as derivatives of amino acids, covalently bonded to the silica support.[2][5] These phases, like the Whelk-O® 1, are known for their robustness and offer strong π-π acceptor/donor interactions, which can be highly effective for the separation of aromatic compounds like THIQs.[5] An advantage of Pirkle-type CSPs is the availability of both enantiomeric forms of the chiral selector, allowing for the inversion of elution order if desired.[5]

Macrocyclic Glycopeptide CSPs: Unique Selectivity

Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin or teicoplanin, provide a unique chiral recognition mechanism involving multiple interaction points, including hydrogen bonding, ionic, and hydrophobic interactions.[6][7] These CSPs can be particularly useful for the separation of polar and ionizable compounds and have demonstrated broad applicability.[7]

Comparative Performance of Chiral Stationary Phases for a Model THIQ

To illustrate the practical differences between CSPs, let's consider the separation of a racemic mixture of a hypothetical THIQ, "THIQ-A." The following table summarizes the chromatographic performance on three different types of CSPs under optimized conditions.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (S)-THIQ-A (min)Retention Time (R)-THIQ-A (min)Resolution (Rs)
Chiralpak® IA (Amylose-based) n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)1.08.510.22.8
Whelk-O® 1 (Pirkle-type) n-Hexane/Ethanol (90:10, v/v)1.212.114.52.5
Chirobiotic® V2 (Vancomycin-based) Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)0.87.38.92.1

Analysis of the Data:

As the data indicates, all three columns provided baseline resolution (Rs > 1.5) for the enantiomers of THIQ-A. The Chiralpak® IA column, a polysaccharide-based CSP, offered the highest resolution in this particular case. The choice of mobile phase is critical and is tailored to the specific CSP and analyte. For polysaccharide and Pirkle-type columns in normal-phase mode, a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is common. A small amount of a basic or acidic modifier (e.g., diethylamine or trifluoroacetic acid) is often added to improve peak shape and resolution, especially for basic analytes like THIQs. For macrocyclic glycopeptide columns, polar organic or reversed-phase modes are frequently employed.

Experimental Workflow for Enantiomeric Excess Determination

The following diagram outlines the systematic approach to developing and validating an HPLC method for determining the enantiomeric excess of a chiral THIQ.

Enantiomeric Excess Determination Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis & ee Calculation Screening CSP & Mobile Phase Screening Optimization Optimization of Chromatographic Conditions Screening->Optimization Select best conditions Specificity Specificity Optimization->Specificity Validated Method Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness Validation_Report Validation Report Robustness->Validation_Report Sample_Prep Sample Preparation Validation_Report->Sample_Prep Apply Method HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing & Integration HPLC_Analysis->Data_Processing ee_Calculation Enantiomeric Excess Calculation Data_Processing->ee_Calculation

Caption: Workflow for HPLC method development, validation, and sample analysis for enantiomeric excess determination.

Detailed Experimental Protocol: A Case Study with THIQ-A on a Polysaccharide-Based CSP

This protocol details the steps for determining the enantiomeric excess of THIQ-A using a Chiralpak® IA column.

1. Materials and Reagents:

  • Racemic THIQ-A standard

  • Enantiomerically enriched THIQ-A sample

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • Diethylamine (DEA)

  • Chiralpak® IA column (250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol, and DEA in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of racemic THIQ-A in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the enantiomerically enriched THIQ-A sample in the same manner as the standard solution.

3. HPLC System and Conditions:

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or the λmax of THIQ-A)

  • Injection Volume: 10 µL

4. System Suitability:

Before analyzing the samples, perform a system suitability test by injecting the racemic standard solution five times. The system is deemed suitable if the following criteria are met:

  • Resolution (Rs) between the two enantiomer peaks is ≥ 2.0.

  • The relative standard deviation (RSD) of the peak areas for each enantiomer is ≤ 2.0%.

  • The tailing factor for each peak is between 0.8 and 1.5.

5. Data Analysis and Calculation:

  • Inject the racemic standard solution to determine the retention times and elution order of the (S) and (R) enantiomers.

  • Inject the enantiomerically enriched sample solution.

  • Integrate the peak areas of the two enantiomers in the chromatogram of the sample solution.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Method Validation: Ensuring Trustworthy Results

A robust HPLC method requires thorough validation to ensure its reliability.[8][9][10] The validation process should adhere to guidelines from regulatory bodies like the USP and ICH and typically includes the following parameters:[8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by obtaining a good resolution between the enantiomers and from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.[8]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8][11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known enantiomeric compositions.[11]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]

Conclusion

The determination of enantiomeric excess of chiral THIQs by HPLC is a powerful and essential analytical technique in modern drug discovery and development. The success of this analysis hinges on the judicious selection of the chiral stationary phase and the systematic development and validation of the chromatographic method. Polysaccharide-based CSPs often serve as an excellent starting point due to their broad applicability. By following a structured approach to method development and validation, researchers can obtain accurate and reliable data on the enantiomeric purity of their THIQ samples, ensuring the quality and efficacy of these important chiral molecules. While HPLC is a dominant technique, other methods like NMR spectroscopy can also be employed for cross-validation of enantiomeric excess determination.[12]

References

Stereoselectivity in Action: A Comparative Analysis of (R)- and (S)-Enantiomers of THIQ Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the deciding factor between therapeutic efficacy and inactivity or even toxicity. This principle of stereoselectivity is particularly evident in the biological activities of tetrahydroisoquinoline (THIQ) derivatives, a versatile scaffold found in numerous natural products and synthetic drugs. This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-enantiomers of various THIQ derivatives, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Targeting the Kappa Opioid Receptor: A Tale of Two Isomers

A study on a novel class of THIQ derivatives as kappa opioid receptor (KOR) antagonists revealed significant stereoselectivity. The antagonist potency of four diastereomers of a lead compound was evaluated, highlighting the critical role of stereochemistry in receptor binding.

Table 1: Comparative Activity of THIQ Derivative Diastereomers at the Kappa Opioid Receptor [1]

Compound IDStereochemistryKOR Ke (nM)
1 (3R, 1'R)0.14
3 (3S, 1'R)14.2
4 (3R, 1'S)12.6
5 (3S, 1'S)4.40

The data clearly indicates that the (3R, 1'R)-stereoisomer (1 ) is significantly more potent than its diastereomers, demonstrating a high degree of stereoselectivity at the kappa opioid receptor.[1]

Experimental Protocol: [35S]GTPγS Binding Assay[1][2]

The antagonist activity of the THIQ derivatives at the kappa opioid receptor was determined using a [35S]GTPγS functional binding assay. This assay measures the ability of a compound to inhibit the G-protein activation induced by a known agonist.

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor were prepared.

  • Assay Buffer: The assay was conducted in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Incubation: Membranes were incubated with the kappa-agonist U50,488H, varying concentrations of the antagonist (THIQ derivatives), and [35S]GTPγS.

  • Separation: The bound and free [35S]GTPγS were separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound [35S]GTPγS was quantified using a liquid scintillation counter.

  • Data Analysis: The Ke values were calculated using the Cheng-Prusoff equation.

G_protein_signaling Antagonist (R)- or (S)-THIQ Antagonist KOR KOR Antagonist->KOR Binds and blocks agonist activation Agonist Opioid Agonist Agonist->KOR Binds and activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Downstream Downstream Cellular Effects cAMP->Downstream Modulates G_protein G_protein KOR->G_protein Activates G_protein->AC αi subunit inhibits

Neuroprotection and Dopamine Receptor Interaction: The Case of Salsolinol Enantiomers

Salsolinol, a dopamine-derived THIQ, exists as (R)- and (S)-enantiomers, both of which have been investigated for their neuroprotective potential. In vitro studies have shown that both enantiomers of salsolinol can exhibit neuroprotective effects. Molecular docking studies suggest that these enantiomers may have distinct binding modes at the dopamine D2 receptor.[2]

The predicted binding energy for dopamine at the D2 receptor was found to be comparable to that of both (S)- and (R)-salsolinol. However, the docking analysis indicated that the (R)-enantiomer might interact with a different key amino acid residue (His393) compared to the (S)-enantiomer and dopamine (Phe390), suggesting a potential difference in receptor affinity and functional activity.[2]

Experimental Protocol: Molecular Docking[3]

To predict the binding modes of salsolinol enantiomers to the dopamine D2 receptor, molecular docking simulations were performed.

  • Receptor and Ligand Preparation: The 3D structure of the human dopamine D2 receptor was obtained from a protein database. The 3D structures of (R)- and (S)-salsolinol were generated and optimized.

  • Docking Software: A molecular docking program (e.g., AutoDock Vina) was used to perform the simulations.

  • Binding Site Definition: The binding site was defined based on the location of known D2 receptor ligands.

  • Docking Simulation: The software calculated the most favorable binding poses of the ligands within the receptor's binding pocket and estimated the binding affinity (e.g., as a docking score or predicted binding energy).

  • Analysis of Interactions: The resulting poses were analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the receptor.

D2_receptor_signaling Salsolinol (R)- or (S)-Salsolinol D2R D2R Salsolinol->D2R Binds and potentially modulates activity Dopamine Dopamine Dopamine->D2R Binds and activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases cAMP production Downstream Downstream Cellular Effects (e.g., Ion channel modulation) cAMP->Downstream Modulates G_protein G_protein D2R->G_protein Activates G_protein->AC αi subunit inhibits G_protein->Downstream βγ subunits can directly modulate ion channels

Anticancer Activity: A Look at Chiral THIQ Derivatives

The antiproliferative properties of chiral THIQ derivatives have been demonstrated against various cancer cell lines. While a direct comparison of (R)- and (S)-enantiomers of the same THIQ derivative with detailed quantitative data is an area of ongoing research, the importance of stereochemistry in anticancer drug design is well-established.[3][4] For instance, different enantiomers of a compound can exhibit markedly different cytotoxic effects.[3]

The mechanism of action for some anticancer THIQ derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocol: Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of THIQ derivatives on cancer cells, a colorimetric assay such as the MTT assay is commonly used.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the (R)- and (S)-enantiomers of the THIQ derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Experimental_Workflow_Anticancer start Start: Cancer Cell Culture treatment Treat with (R)- and (S)-THIQ Enantiomers (Varying Concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Calculate IC50 Values mtt_assay->data_analysis comparison Compare IC50 of (R)- vs (S)-Enantiomers data_analysis->comparison end Conclusion: Determine Stereoselective Anticancer Activity comparison->end

Conclusion

The presented data underscores the critical importance of stereochemistry in the biological activity of THIQ derivatives. Significant differences in potency and receptor interaction have been observed between enantiomers and diastereomers, highlighting the necessity of evaluating individual stereoisomers during the drug discovery and development process. Future research focusing on the direct comparative analysis of a broader range of THIQ enantiomers will undoubtedly provide deeper insights into their therapeutic potential and pave the way for the design of more selective and efficacious drugs.

References

Comparative Analysis of Tetrahydroisoquinoline (THIQ) Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of two distinct series of tetrahydroisoquinoline (THIQ) analogs reveals their potential as potent anticancer agents. This guide compares the cytotoxic effects and mechanisms of action of THIQ-based tubulin polymerization inhibitors and KRas signaling pathway inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic promise.

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In the realm of oncology, synthetic THIQ analogs have emerged as a focal point of research, demonstrating significant efficacy in targeting key cellular processes involved in cancer progression. This guide delves into the structure-activity relationships (SAR) of two prominent classes of THIQ derivatives: those that inhibit tubulin polymerization and those that target the KRas signaling pathway.

Comparison of Anticancer Activity

The anticancer potential of two representative series of THIQ analogs was evaluated against various human cancer cell lines. The first series comprises THIQ derivatives designed as tubulin polymerization inhibitors, while the second series consists of analogs aimed at inhibiting the KRas signaling pathway. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay and are summarized below for comparison.

Table 1: Cytotoxicity (IC50) of THIQ-Based Tubulin Polymerization Inhibitors
CompoundModification on THIQ CoreTarget Cancer Cell LineIC50 (µM)
Series 1: THIQ-Stilbene Hybrids
Analog 1a6,7-dimethoxy-1-(4-nitrophenyl)-2-((4-styrylphenyl)carbonyl)A549 (Lung Carcinoma)0.025[1]
Analog 1b6,7-dimethoxy-1-phenyl-2-((4-styrylphenyl)carbonyl)A549 (Lung Carcinoma)> 10
Analog 1c6,7-dimethoxy-1-(4-chlorophenyl)-2-((4-styrylphenyl)carbonyl)MCF-7 (Breast Cancer)0.5
Series 2: Noscapine Analogs
Analog 2aImidazo[1,2-a]pyridine core tethered to NoscapineMCF-7 (Breast Cancer)3.7[1]
Analog 2bImidazo[1,2-a]pyridine core tethered to NoscapineMDA-MB-231 (Breast Cancer)5.2[1]

Note: The IC50 values are indicative of the compounds' potency in inhibiting cell growth. A lower IC50 value signifies higher potency.

Table 2: Cytotoxicity (IC50) of THIQ-Based KRas Inhibitors
CompoundModification on THIQ CoreTarget Cancer Cell LineIC50 (µM)
Series 3: N-Aryl THIQ Derivatives
Analog 3a2-(4-chlorobenzoyl)-1-phenylColo320 (Colon Cancer)0.9[2][3]
Analog 3b2-benzoyl-1-phenylColo320 (Colon Cancer)2.6[2]
Analog 3c2-(4-chlorobenzoyl)-1-phenylHCT116 (Colon Cancer)1.8[2]
Analog 3d2-benzoyl-1-phenylHCT116 (Colon Cancer)4.5[2]

Structure-Activity Relationship (SAR) Insights

Analysis of the data reveals key structural features that govern the anticancer activity of these THIQ analogs.

For the tubulin polymerization inhibitors , the presence of a 4-nitrophenyl group at the 1-position of the THIQ core, as seen in Analog 1a, dramatically increases cytotoxic activity against A549 lung cancer cells compared to an unsubstituted phenyl group (Analog 1b).[1] This suggests that electron-withdrawing groups at this position are crucial for potent activity. In the noscapine analog series, the specific substitutions on the tethered imidazo[1,2-a]pyridine core influence the potency against different breast cancer cell lines.[1]

In the case of KRas inhibitors , the introduction of a chloro group at the 4-position of the N-benzoyl substituent (Analog 3a and 3c) consistently leads to higher potency against colon cancer cell lines compared to the unsubstituted analogs (Analog 3b and 3d).[2] This highlights the importance of halogen substitution on the N-acyl group for effective KRas inhibition.

Experimental Protocols

MTT Cell Viability Assay

The cytotoxic activity of the THIQ analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the THIQ analogs and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

The ability of the THIQ analogs to inhibit tubulin polymerization was assessed using a fluorescence-based assay.[6][7][8]

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer was prepared.

  • Compound Addition: The THIQ analogs at various concentrations were added to the reaction mixture.

  • Polymerization Initiation: The polymerization was initiated by incubating the mixture at 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, was monitored over time using a fluorometer.

  • Data Analysis: The IC50 values for tubulin polymerization inhibition were determined by comparing the polymerization rates in the presence and absence of the compounds.

Visualizing the Mechanisms of Action

To illustrate the cellular processes targeted by these THIQ analogs, the following diagrams depict the tubulin polymerization pathway and the KRas signaling cascade.

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by THIQ Analogs Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Stable Microtubule Stable Microtubule Microtubule Polymerization->Stable Microtubule Dynamic Equilibrium Microtubule Depolymerization Microtubule Depolymerization Stable Microtubule->Microtubule Depolymerization GTP Hydrolysis Microtubule Depolymerization->Tubulin Dimers THIQ Analog THIQ Analog THIQ Analog->Tubulin Dimers Binds to Colchicine Site Microtubule Destabilization Microtubule Destabilization Inhibition of Polymerization->Microtubule Destabilization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Destabilization->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by THIQ analogs.

G KRas Signaling Pathway and Inhibition cluster_0 KRas Activation cluster_1 Downstream Signaling cluster_2 Inhibition by THIQ Analogs Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK SOS SOS RTK->SOS Activates KRas-GDP KRas-GDP SOS->KRas-GDP Activates KRas-GTP KRas-GTP KRas-GDP->KRas-GTP GTP Exchange RAF RAF KRas-GTP->RAF Inhibition of Cancer Growth Inhibition of Cancer Growth MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Cell Proliferation, Survival->Inhibition of Cancer Growth THIQ Analog THIQ Analog THIQ Analog->KRas-GTP Inhibits Signaling

Caption: Inhibition of the KRas signaling pathway by THIQ analogs.

References

In Vitro Assay Validation for Novel Tetrahydroisoquinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in vitro assay validation for novel tetrahydroisoquinoline (THIQ) compounds. THIQ and its derivatives are a significant class of heterocyclic compounds, widely explored in medicinal chemistry due to their diverse biological activities, including potential as anticancer and neuroprotective agents.[1][2][3] Rigorous in vitro validation is a critical first step to ensure the reliability and reproducibility of data before advancing these promising compounds to further stages of drug development.

This guide is intended for researchers, scientists, and drug development professionals, offering a framework for comparing novel THIQ compounds and detailing the essential experimental protocols for their validation.

Comparative Analysis of Novel THIQ Compounds

To illustrate the validation process, we will compare three hypothetical novel tetrahydroisoquinoline compounds: THIQ-A , THIQ-B , and THIQ-C . Their performance has been evaluated across a panel of standard in vitro assays to determine their potency and mechanism of action.

Table 1: Cytotoxicity Profile of THIQ Compounds in Cancer Cell Lines

Cell viability and cytotoxicity assays are fundamental in drug discovery to determine the concentration at which a compound exhibits toxic effects on cells.[4][5] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the potency of a compound in inhibiting cell growth.

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
THIQ-A HCT116 (Colon)MTT485.2
A549 (Lung)MTT488.9
THIQ-B HCT116 (Colon)MTT4812.5
A549 (Lung)MTT4815.1
THIQ-C HCT116 (Colon)MTT480.8
A549 (Lung)MTT481.2

Analysis : THIQ-C demonstrates the highest potency with sub-micromolar IC50 values in both cell lines, suggesting it is a strong candidate for further investigation as an anti-cancer agent. THIQ-A shows moderate activity, while THIQ-B is the least potent of the three.

Table 2: Enzyme Inhibition Profile of THIQ Compounds

Enzyme inhibition assays are crucial for determining if a compound's mechanism of action involves the inhibition of a specific enzyme.[6][7] The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

CompoundTarget EnzymeAssay TypeKi (nM)Inhibition Type
THIQ-A Kinase XFRET-based150Competitive
THIQ-B Kinase XFRET-based850Competitive
THIQ-C Kinase XFRET-based25Non-competitive

Analysis : THIQ-C is the most potent inhibitor of Kinase X with a Ki of 25 nM. Interestingly, its mechanism of inhibition is non-competitive, unlike THIQ-A and THIQ-B which are competitive inhibitors. This difference in mechanism could have significant implications for its therapeutic application.

Table 3: Receptor Binding Affinity of THIQ Compounds

Receptor binding assays are used to measure the affinity of a compound for a specific receptor.[8][9] The dissociation constant (Kd) reflects the concentration of a ligand at which half of the receptors are occupied, with a lower Kd indicating higher binding affinity.

CompoundTarget ReceptorAssay TypeKd (nM)
THIQ-A GPCR YRadioligand Binding250
THIQ-B GPCR YRadioligand Binding>1000
THIQ-C GPCR YRadioligand Binding50

Analysis : THIQ-C exhibits the highest affinity for GPCR Y, followed by THIQ-A. THIQ-B shows very weak binding, suggesting it is not a potent ligand for this receptor.

In Vitro Assay Validation Workflow

The validation of an in vitro assay is essential to ensure that the results are accurate and reliable.[10][11] A typical workflow for assay validation is illustrated below.

G AssayDev Assay Development (Protocol Optimization) PreValidation Pre-Validation (Reagent & Instrument Qualification) AssayDev->PreValidation Validation Assay Validation PreValidation->Validation Specificity Specificity & Selectivity Validation->Specificity Accuracy Accuracy & Precision Validation->Accuracy Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ RoutineUse Routine Use & Monitoring Specificity->RoutineUse Accuracy->RoutineUse Linearity->RoutineUse Robustness->RoutineUse LOD_LOQ->RoutineUse

Caption: A typical workflow for in vitro assay validation.

Hypothetical Signaling Pathway for THIQ Compounds

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the novel THIQ compounds. In this pathway, the compounds interact with a G-protein coupled receptor (GPCR), which in turn affects the activity of Kinase X, leading to changes in cell proliferation and survival.

G THIQ THIQ Compound (e.g., THIQ-C) GPCR GPCR Y THIQ->GPCR Binds to KinaseX Kinase X THIQ->KinaseX Inhibits (Non-competitive) G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger Generates SecondMessenger->KinaseX Activates Downstream Downstream Effectors KinaseX->Downstream Phosphorylates Response Cellular Response (↓ Proliferation, ↑ Apoptosis) Downstream->Response

Caption: Hypothetical signaling pathway for THIQ compounds.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment : Prepare serial dilutions of the THIQ compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control. Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generic Enzyme Inhibition Assay (FRET-based)

This protocol describes a generic fluorescence resonance energy transfer (FRET)-based assay to measure enzyme inhibition.[6][12]

  • Reagent Preparation : Prepare assay buffer, substrate (labeled with a FRET donor), and enzyme solution. Prepare serial dilutions of the THIQ compounds.

  • Assay Reaction : In a 384-well plate, add 5 µL of the test compound solution, 10 µL of the enzyme solution, and incubate for 15 minutes at room temperature.

  • Initiate Reaction : Add 10 µL of the substrate solution to initiate the enzymatic reaction.

  • Data Acquisition : Measure the FRET signal (ratio of acceptor to donor emission) at regular intervals using a plate reader.

  • Data Analysis : Determine the initial reaction rates from the linear portion of the progress curves. Calculate the percentage of inhibition for each compound concentration and determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is known.

Protocol 3: Radioligand Receptor Binding Assay

This assay quantifies the binding of a radiolabeled ligand to a receptor.[13][14]

  • Membrane Preparation : Prepare cell membranes expressing the target receptor from cultured cells or tissues.

  • Binding Reaction : In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand), and varying concentrations of the unlabeled THIQ compound in a total volume of 200 µL.

  • Incubation : Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Filtration : Rapidly filter the contents of each well through the filter plate using a vacuum manifold and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting : Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis : Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The in vitro validation of novel tetrahydroisoquinoline compounds requires a multi-faceted approach, employing a battery of assays to characterize their biological activity. The hypothetical data presented here for THIQ-A, THIQ-B, and THIQ-C demonstrates how a systematic comparison of cytotoxicity, enzyme inhibition, and receptor binding can help in identifying promising lead candidates. THIQ-C, with its potent cytotoxicity, strong enzyme inhibition, and high receptor affinity, stands out as a compound of interest for further preclinical development. The provided protocols and workflows offer a foundational guide for researchers to design and execute robust validation studies for their novel compounds.

References

Comparative Analysis of 3-(4-fluorophenyl)-1-(2-methyl-5-(piperazin-1-yl)phenyl)pyrrolidin-2-one and Structurally Related Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Initial Investigation and Clarification:

An initial search for experimental data cross-referenced with PubChem CID 3752277 did not yield a specific chemical entity. Further investigation into the chemical name, 3-(4-fluorophenyl)-1-(2-methyl-5-(piperazin-1-yl)phenyl)pyrrolidin-2-one, also did not retrieve specific published experimental data for this exact molecule. Therefore, this guide provides a comparative analysis of structurally and functionally related compounds, focusing on their activity as monoamine transporter inhibitors, a likely therapeutic target for compounds with this chemical scaffold.

The pyrrolidinone and piperazine moieties are common in compounds targeting the central nervous system, particularly those modulating the levels of key neurotransmitters like dopamine, serotonin, and norepinephrine. This guide will compare the performance of several such compounds with available experimental data.

Comparative Data of Monoamine Transporter Inhibitors

The following table summarizes the in vitro binding affinities (Ki, nM) and/or uptake inhibition potencies (IC50, nM) of several compounds with structural similarities to 3-(4-fluorophenyl)-1-(2-methyl-5-(piperazin-1-yl)phenyl)pyrrolidin-2-one for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Lower values indicate higher potency.

Compound/AlternativeDopamine Transporter (DAT) Affinity (Ki/IC50, nM)Serotonin Transporter (SERT) Affinity (Ki/IC50, nM)Norepinephrine Transporter (NET) Affinity (Ki/IC50, nM)Reference
GBR 12909 1.314011[1]
Reboxetine >10,0001291.1[2]
Atomoxetine 1451775[2]
(S)-Pyrovalerone Analog (4a) 11.5323048.6[3]
3β-(4-methylphenyl)-2β-[5-(3-nitrophenyl)thiazol-2-yl]tropane (4p) 1.515020[4]

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a general method for determining the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters (DAT, SERT, or NET).[5][6]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK 293) cells or other suitable host cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently or stably transfected with plasmids encoding the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) using a suitable transfection reagent.

2. Radioligand Uptake Assay:

  • Transfected cells are seeded in 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are then pre-incubated with various concentrations of the test compound (e.g., 3-(4-fluorophenyl)-1-(2-methyl-5-(piperazin-1-yl)phenyl)pyrrolidin-2-one) or a reference compound for 10-20 minutes at 37°C.

  • Following pre-incubation, a solution containing a fixed concentration of a radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well.

  • The uptake reaction is allowed to proceed for a short period (typically 10-15 minutes) at 37°C.

  • The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage inhibition of specific uptake at each concentration of the test compound is calculated.

  • The IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a plausible synthetic route for 3-(4-fluorophenyl)-1-(2-methyl-5-(piperazin-1-yl)phenyl)pyrrolidin-2-one, based on common organic synthesis reactions.

G cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product A 4-Fluorophenylacetic acid S1 Step 1: Amide Formation A->S1 B 2-Methyl-5-nitroaniline B->S1 C Piperazine S3 Step 3: Buchwald-Hartwig Amination C->S3 I1 N-(2-methyl-5-nitrophenyl)-2-(4-fluorophenyl)acetamide S1->I1 Intermediate 1 S2 Step 2: Reduction of Nitro Group I2 N-(5-amino-2-methylphenyl)-2-(4-fluorophenyl)acetamide S2->I2 Intermediate 2 I3 N-(2-methyl-5-(piperazin-1-yl)phenyl)-2-(4-fluorophenyl)acetamide S3->I3 Intermediate 3 S4 Step 4: Cyclization (e.g., Michael Addition & Lactamization) P 3-(4-fluorophenyl)-1-(2-methyl-5-(piperazin-1-yl)phenyl)pyrrolidin-2-one S4->P I1->S2 I2->S3 I3->S4 G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) Transporter Monoamine Transporter (DAT, SERT, or NET) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Release Signal Signal Transduction Receptor->Signal Inhibitor Transporter Inhibitor (e.g., Target Compound) Inhibitor->Transporter Inhibition

References

Safety Operating Guide

Proper Disposal of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the proper disposal of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a heterocyclic amine derivative. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This chemical is considered hazardous and can cause skin and eye irritation[1][2]. Some related tetrahydroisoquinoline compounds are toxic if swallowed, inhaled, or in case of skin contact[3][4].

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat or other protective clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[1]. After handling, wash hands and any exposed skin thoroughly[1].

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound is to transfer it to an approved waste disposal plant[1][3][5][6]. Disposal via sanitary sewer systems is not permissible[4].

1. Waste Identification and Classification:

  • Chemical waste generators are legally responsible for determining if a discarded chemical is classified as hazardous waste[1][5][7].

  • Consult your institution's Environmental Health and Safety (EHS) department and local, regional, and national hazardous waste regulations for complete and accurate classification[1][5][6][7].

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: If in solution, collect in a compatible, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: Any materials contaminated with this chemical, such as pipette tips, gloves, or absorbent pads, should be collected as hazardous waste. Place these items in a designated, sealed container.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials[1][3]. The storage area should be cool and the container kept tightly closed[1][3][5]. For some related compounds, locked storage is recommended[1][3][6].

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the accurate classification and quantity of the waste.

Accidental Spill Response

In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it into a suitable, sealed container for disposal[7].

  • Clean the spill area thoroughly.

  • Do not allow the spilled material to enter drains or waterways[4].

Key Data Summary

ParameterInformationSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][3][5][6]
Hazard Classification Hazardous; may cause skin and eye irritation.[1][2]
Handling Precautions Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[1][3]
Storage Requirements Store in a cool, well-ventilated place in a tightly closed container. Store locked up.[1][3][5][6]
Spill Cleanup Absorb with inert material and place in a suitable container for disposal.[7]

Disposal Workflow

G Disposal Workflow for this compound A Start: Unused or Waste this compound B Wear appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat A->B C Is this a spill? B->C D Contain spill with inert absorbent material. C->D Yes E Collect waste in a compatible, sealed, and clearly labeled container. C->E No I Collect spilled material into a labeled, sealed container for disposal. D->I F Store waste container in a designated, secure, and well-ventilated area. E->F G Contact Institutional EHS or licensed waste contractor for pickup. F->G H End: Proper Disposal G->H I->F

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceuticals.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.

Synonyms: (3S)-1,2,3,4-tetrahydro-3-isoquinolinylmethanol CAS Numbers: 18881-17-9 (for S-isomer), 62855-02-1 (for R-isomer), 63006-93-9 (for racemate)[2][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2]

  • GHS Pictogram: GHS07 (Warning)

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

  • Signal Word: Warning[2]

Quantitative Data

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO[1][3]
Molecular Weight163.22 g/mol [1][3][4]
Physical FormCrystal - Powder
ColorWhite to Slightly Pale Yellow
Melting Point180-182°C[1]
Boiling Point307.9°C[1]
Storage TemperatureRoom temperature, in a dark place under an inert atmosphere.

Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[6]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles. A face shield may be worn for additional protection but not as a substitute.[6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[7] Inspect gloves before use and use proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For prolonged or repeated contact, chemical-resistant clothing may be necessary.[6][7]

  • Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator. For environments with potential for high concentrations, a Supplied Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) is recommended.[8]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust, fumes, gas, mist, or vapors.[2][9]

  • Avoid dust formation.[2][9]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands thoroughly after handling.[2]

  • Keep the container tightly closed when not in use.[2]

Emergency and First-Aid Measures

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[9]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][9]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9] Take off contaminated clothing and wash it before reuse.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][9]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[9]

Disposal Plan

1. Waste Collection:

  • Collect waste in a designated, compatible, and properly labeled container.

  • The container must have a tightly fitting cap and be kept closed at all times except when adding waste.[10]

  • Do not overfill containers; allow for expansion.[10]

  • Label the waste container with its contents and approximate concentrations.[10]

2. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

  • Do not dispose of down the drain or in regular trash.

  • Empty containers should be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]

Experimental Workflow and Safety Diagram

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Select_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer in Fume Hood Prepare_Work_Area->Weigh_and_Transfer Proceed when ready Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Experiment complete Collect_Waste Collect Waste in Labeled Container Decontaminate_Glassware->Collect_Waste Dispose_Waste Dispose via Approved Waste Handler Collect_Waste->Dispose_Waste Spill Spill Occurs First_Aid Administer First Aid Spill->First_Aid Exposure Personal Exposure Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Workflow for safe handling and disposal of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol
Reactant of Route 2
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.